1-Bromo-1-propene
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1-bromoprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br/c1-2-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQDMQVWOWCVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, light yellow liquid; [Aldrich MSDS] | |
| Record name | 1-Bromo-1-propene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10044 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
590-14-7 | |
| Record name | 1-Bromo-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propene, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-bromopropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of 1-Bromo-1-propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-propene (C₃H₅Br) is a halogenated alkene that serves as a versatile synthetic intermediate in organic chemistry. It exists as two geometric isomers, (Z)-1-bromo-1-propene (cis) and (E)-1-bromo-1-propene (trans), each possessing distinct physical and spectral properties. Its utility in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules stems from the reactivity of its carbon-carbon double bond and the carbon-bromine bond. This guide provides a comprehensive overview of its core chemical properties, spectral data, and key experimental protocols relevant to its synthesis and application.
Core Chemical and Physical Properties
This compound is a flammable, colorless liquid. As with many haloalkenes, it is often supplied with a stabilizer, such as copper, to inhibit decomposition. The distinct stereochemistry of the cis and trans isomers leads to notable differences in their physical properties, which are summarized below.
Table 1: Physical and Chemical Properties of this compound Isomers
| Property | (Z)-Isomer (cis) | (E)-Isomer (trans) | Mixture | Reference(s) |
| CAS Number | 590-13-6 | 590-15-8 | 590-14-7 | [1][2] |
| Molecular Formula | C₃H₅Br | C₃H₅Br | C₃H₅Br | [2] |
| Molecular Weight | 120.98 g/mol | 120.98 g/mol | 120.98 g/mol | [2] |
| Boiling Point | 58 °C | 64-65 °C | 58-63 °C | [1][3] |
| Melting Point | -113 °C | -77 °C | -116 °C | [2] |
| Density | 1.423 g/mL at 25 °C | 1.408 g/mL at 25 °C | 1.413 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.4545 | 1.453 | 1.4538 | [1][3] |
| Flash Point | < -30 °C | 4 °C (closed cup) | 4 °C (closed cup) | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of this compound and its isomers. The following tables summarize key spectral data.
Table 2: ¹H NMR Spectroscopic Data (300 MHz)
| Isomer | Solvent | δ CH₃ (ppm) | δ =CHBr (ppm) | δ =CH- (ppm) | Coupling Constants (Hz) | Reference(s) |
| cis | Acetone | 1.72 (dd) | 6.28 (dq) | 6.23 (dq) | J(H,H)=6.9, J(H,CH₃)=-1.8, J(H,CH₃)=6.6 | [4][5] |
| cis | Benzene | 1.47 (dd) | 5.84 (dq) | 5.66 (dq) | J(H,H)=7.0, J(H,CH₃)=-1.6, J(H,CH₃)=6.5 | [5] |
| trans | Acetone | 1.68 (dd) | 6.16 (dq) | 6.18 (dq) | J(H,H)=13.3, J(H,CH₃)=-1.8, J(H,CH₃)=7.0 | [3] |
| trans | Benzene | 1.19 (dd) | 5.65 (dq) | 5.86 (dq) | J(H,H)=13.4, J(H,CH₃)=-1.7, J(H,CH₃)=7.3 | [3] |
Table 3: ¹³C NMR and Mass Spectrometry Data
| Isomer | Property | Data | Reference(s) |
| cis | ¹³C NMR | Specific peak data is available in spectral databases. | [4] |
| trans | ¹³C NMR | Specific peak data is available in spectral databases. | [3] |
| Mixture | Mass Spec (EI) | Molecular Ion (M⁺): m/z 120 and 122 (due to ⁷⁹Br and ⁸¹Br isotopes). Major Fragments: m/z 41 (C₃H₅⁺, allyl cation), m/z 39. | [6][7] |
Table 4: Infrared (IR) Spectroscopy Data
| Bond | Vibration Type | Characteristic Absorption (cm⁻¹) | Notes | Reference(s) |
| =C-H | Stretch | ~3080 | Appears just above the C-H alkane region. | [8] |
| C-H (alkyl) | Stretch | 2850-3000 | Typical for sp³ C-H bonds. | [5][8] |
| C=C | Stretch | 1640-1680 | Moderate intensity band. | [8] |
| C-Br | Stretch | 550-750 | Strong absorption in the fingerprint region. | [5] |
Experimental Protocols
Synthesis of this compound via Dehydrobromination of 1,2-Dibromopropane
This protocol describes a common method for synthesizing a mixture of (Z)- and (E)-1-bromo-1-propene from its dibrominated precursor.
Reaction Principle: The dehydrobromination of 1,2-dibromopropane proceeds via an E2 (elimination, bimolecular) mechanism. A strong base abstracts a proton, and a bromide ion is expelled in a concerted step to form the vinylic halide product.[9]
Materials:
-
1,2-Dibromopropane
-
Potassium hydroxide (KOH) or Sodium Amide (NaNH₂)
-
Anhydrous diethyl ether or liquid ammonia
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend one equivalent of a strong base (e.g., NaNH₂) in a suitable anhydrous solvent (e.g., diethyl ether or liquid ammonia).[9]
-
Cool the suspension to an appropriate temperature (e.g., -33 °C for liquid ammonia).[9]
-
Slowly add a solution of one equivalent of 1,2-dibromopropane dissolved in the same solvent to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to stir for several hours while monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by the slow addition of water or an aqueous solution of ammonium chloride.[9]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate.[9]
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The resulting crude product, a mixture of cis and trans this compound, can be purified by fractional distillation.[9]
Protocol: In Situ Generation of 1-Propynyllithium
This compound is a key precursor for generating 1-propynyllithium, a valuable C3 building block. This procedure details its formation and subsequent reaction.
Reaction Principle: Two equivalents of n-butyllithium (n-BuLi) react with this compound. The first equivalent performs a lithium-halogen exchange, which is followed by the elimination of LiBr to form propyne. The second equivalent of n-BuLi then deprotonates the terminal alkyne to yield 1-propynyllithium.
Materials:
-
(Z/E)-1-Bromo-1-propene (distilled prior to use, bp 58-62 °C)
-
n-Butyllithium (n-BuLi) in hexanes (titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Electrophile (e.g., an aldehyde or ketone)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Set up a dry, two-necked flask flushed with argon, equipped with a magnetic stir bar and an addition funnel.
-
Charge the flask with the distilled (Z/E)-1-bromo-1-propene (1.0 eq) dissolved in anhydrous THF.
-
Cool the flask to -78 °C using a dry ice-acetone bath.
-
Slowly add n-BuLi (2.0 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition, stir the resulting solution at -78 °C for an additional hour to ensure complete formation of 1-propynyllithium.
-
The in situ generated 1-propynyllithium is now ready for reaction. Slowly add a solution of the desired electrophile in anhydrous THF to the reaction mixture at -78 °C.
-
After the addition of the electrophile, allow the reaction to proceed at -78 °C, monitoring by TLC for the consumption of the starting material.
-
Work-up involves quenching the reaction with a saturated aqueous solution of ammonium chloride, extraction with an organic solvent, drying, and purification of the final product, typically by column chromatography.
Key Reactions and Workflows
The following diagrams illustrate critical experimental workflows and reaction mechanisms involving this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the formation and use of 1-propynyllithium.
References
- 1. cis-1-Bromo-1-propene | C3H5Br | CID 643834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound(590-15-8) 13C NMR spectrum [chemicalbook.com]
- 4. CIS-1-BROMO-1-PROPENE(590-13-6) 13C NMR [m.chemicalbook.com]
- 5. C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1-Propene, 1-bromo- [webbook.nist.gov]
- 7. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Cis-Trans Isomerization of 1-Bromo-1-propene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cis-trans isomerization of 1-bromo-1-propene, a fundamental reaction in organic chemistry with implications for stereoselective synthesis. This document details the mechanisms, kinetics, and thermodynamics of the isomerization process, and provides experimental protocols for its induction and analysis.
Introduction
This compound (CH₃CH=CHBr) is a halogenated alkene that exists as two geometric isomers: cis-(Z) and trans-(E). The interconversion between these isomers, known as cis-trans isomerization, can be induced by thermal, photochemical, or catalytic means. Understanding and controlling this isomerization is crucial for synthetic applications where specific stereoisomers are required.
Physical and Thermodynamic Properties
The relative stability of the cis and trans isomers of this compound is a key factor in their interconversion. The trans isomer is generally more stable due to reduced steric hindrance between the methyl and bromine substituents.
| Property | cis-(Z)-1-Bromo-1-propene | trans-(E)-1-Bromo-1-propene |
| CAS Number | 590-13-6 | 590-15-8 |
| Molecular Formula | C₃H₅Br | C₃H₅Br |
| Molecular Weight | 120.98 g/mol | 120.98 g/mol |
| Boiling Point | 58-63 °C | 64-65 °C |
| Density | ~1.425 g/mL at 20 °C | ~1.408 g/mL at 25 °C |
| Refractive Index | n20/D 1.4545 | n20/D 1.453 |
Thermodynamic Data for Isomerization:
| Reaction | ΔrH° (Enthalpy of Reaction) | Method | Conditions |
| (Z)-1-Bromo-1-propene ⇌ (E)-1-Bromo-1-propene | -3.1 ± 0.1 kJ/mol | Ciso | Gas phase |
| (E)-1-Bromo-1-propene ⇌ (Z)-1-Bromo-1-propene | 1.84 ± 0.10 kJ/mol | Eqk | Gas phase |
Isomerization Mechanisms and Kinetics
The cis-trans isomerization of this compound can be achieved through several pathways, each with a distinct mechanism.
Thermal Isomerization
In the gas phase, the thermal isomerization of this compound proceeds primarily through a radical chain mechanism. This process is catalyzed by bromine atoms, which can be generated from the decomposition of the reactant itself or from an added initiator. The reaction can be inhibited by the presence of radical scavengers like cyclohexene or propene.
The kinetics of the thermal isomerization have been studied, and the reaction follows first-order kinetics under both uninhibited and inhibited conditions. The Arrhenius expressions for the rate constants for the conversion of cis-1-bromo-1-propene to trans-1-bromo-1-propene are as follows:
| Condition | Arrhenius Expression (k in s⁻¹) |
| Uninhibited | log k = (10.5 ± 0.3) - (42,300 ± |
An In-depth Technical Guide on the Stability and Degradation Pathways of 1-Bromo-1-propene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of 1-bromo-1-propene, a versatile reagent in organic synthesis. This document collates available data on its stability under various conditions and explores its degradation through hydrolysis, oxidation, and photolysis. Detailed experimental protocols and visual diagrams of key pathways are included to support further research and application in drug development and other scientific endeavors.
Core Concepts: Stability of this compound
This compound exists as a mixture of cis (Z) and trans (E) isomers. The stability of this compound is a critical factor in its storage, handling, and reaction kinetics. Degradation can be initiated by heat, light, and reaction with various chemical species.
Isomeric Stability
The trans isomer of this compound is generally more stable than the cis isomer due to reduced steric hindrance. The bulky bromine atom and the methyl group are on opposite sides of the double bond in the trans configuration, minimizing steric strain.
Thermal Stability and Isomerization
Thermal energy can induce both the degradation of this compound and the isomerization between its cis and trans forms. Studies on the gas-phase thermal isomerization of this compound have shown that the reaction follows first-order kinetics.[1] The isomerization is believed to proceed through a radical mechanism, which can be influenced by the presence of inhibitors or catalysts.[1]
Below is a diagram illustrating the thermal cis-trans isomerization pathway.
Degradation Pathways
The degradation of this compound can occur through several pathways, including hydrolysis, oxidation, and photolysis. Understanding these pathways is essential for predicting the compound's fate in various environments and for developing stable formulations.
Hydrolysis
The hydrolysis of vinyl halides like this compound is generally slow. The C-Br bond is part of a vinylic system, making nucleophilic substitution challenging due to the increased strength of the C-Br bond and the instability of the resulting vinyl cation.
The primary product of the hydrolysis of this compound is expected to be propanal, formed via an unstable enol intermediate.
The proposed hydrolysis pathway is depicted below:
Oxidative Degradation
Oxidative cleavage of the carbon-carbon double bond in this compound can be achieved using strong oxidizing agents like ozone (O₃). This process, known as ozonolysis, leads to the formation of smaller carbonyl compounds. The reaction with hydroxyl radicals (•OH), which are highly reactive species present in atmospheric and advanced oxidation processes, is also a significant degradation pathway. Theoretical studies on the reaction of a similar compound, 1-bromo-3,3,3-trifluoropropene, with hydroxyl radicals suggest that the reaction proceeds primarily through the addition of the hydroxyl radical to the double bond.[2]
A simplified representation of the initial step of oxidative degradation by hydroxyl radical is shown below:
Photodegradation
This compound can absorb UV radiation, leading to its photodegradation. The C-Br bond is susceptible to photolytic cleavage, which can initiate radical chain reactions. The UV-Vis spectrum of this compound is crucial for understanding its photochemical behavior.[2][3] Studies on the photolysis of the related compound vinyl bromide at 193 nm have shown that the primary photolysis products include HBr and acetylene (formed via vinylidene intermediate).[4][5]
The general workflow for investigating photodegradation is outlined below:
Quantitative Data
Currently, specific quantitative data on the degradation rates of this compound under various conditions are limited in the publicly available literature. The following table summarizes the available kinetic data for the gas-phase thermal isomerization.
| Parameter | Value | Conditions | Reference |
| Thermal cis-trans Isomerization Kinetics | |||
| Reaction Order | First-order | Gas phase, 620.8 to 753.15 K | |
| Activation Energy (Ea) | Varies with conditions (inhibited/uninhibited) | Gas phase |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data on the stability and degradation of this compound. The following sections provide generalized methodologies based on standard practices for related volatile organic compounds.
Protocol for Thermal Degradation Analysis
Objective: To determine the thermal stability of this compound and identify its thermal degradation products.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a high-boiling, inert solvent (e.g., dodecane) at a known concentration.
-
Thermal Stress: Place the solution in sealed vials and incubate at various controlled temperatures (e.g., 50, 75, 100 °C) for different time intervals.
-
Analysis: At each time point, cool the vial and analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Quantify the remaining this compound and identify any degradation products by comparing their mass spectra to a library. Calculate the degradation rate constant and half-life at each temperature.
Protocol for Hydrolysis Study
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffer solutions with a range of pH values (e.g., 4, 7, 9).
-
Reaction Initiation: Add a small, known amount of this compound to each buffer solution at a constant temperature.
-
Sampling: At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quenching and Extraction: Immediately quench the reaction and extract the organic components with a suitable solvent (e.g., dichloromethane).
-
Analysis: Analyze the extracts by GC-MS to quantify the concentration of remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each pH to determine the pseudo-first-order rate constant for hydrolysis.
Protocol for Photodegradation Study
Objective: To investigate the photodegradation of this compound and identify its photoproducts.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water).
-
UV-Vis Spectrum: Record the UV-Vis absorption spectrum of the solution to determine the absorption maxima.
-
Irradiation: Irradiate the solution with a UV lamp at a wavelength corresponding to an absorption maximum. Control the temperature of the sample during irradiation.
-
Analysis: At various time points, analyze the solution using GC-MS or HPLC to monitor the disappearance of this compound and the appearance of any photoproducts.
-
Quantum Yield Determination: If possible, use a chemical actinometer to measure the light intensity and calculate the photodegradation quantum yield.
Conclusion
This technical guide provides a foundational understanding of the stability and degradation pathways of this compound. While some data on its thermal isomerization exists, there is a clear need for further quantitative studies on its hydrolysis, oxidation, and photolysis in the liquid phase. The provided experimental protocols offer a starting point for researchers to generate this much-needed data, which will be invaluable for the safe and effective use of this compound in drug development and other chemical syntheses. The visualization of the degradation pathways and experimental workflows aims to facilitate a clearer understanding of the processes involved.
References
- 1. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]
- 2. Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The reaction products of the 193 nm photolysis of vinyl bromide and vinyl chloride studied by time-resolved Fourier transform infrared emission spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Regio- and Stereoselective Synthesis of Bromoalkenes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the regio- and stereoselective synthesis of bromoalkenes. These compounds are pivotal intermediates in organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs). The precise control over the placement (regioselectivity) and geometry (stereoselectivity) of the bromine atom and the double bond is critical for their successful application in drug design and natural product synthesis.[1][2] Vinyl bromide, a simple bromoalkene, serves as an intermediate in the production of pharmaceuticals like coenzyme Q10.[3]
Hydrobromination of Alkynes
The addition of hydrogen bromide (HBr) across the triple bond of an alkyne is a fundamental method for preparing bromoalkenes. The regiochemical and stereochemical outcome is dictated by the reaction mechanism, which can be controlled by the reaction conditions.
Electrophilic Addition (Markovnikov Selectivity)
In the absence of radical initiators, the addition of HBr to a terminal alkyne proceeds via an electrophilic addition mechanism. This reaction follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the alkyne, and the hydrogen atom adds to the less substituted carbon.[4] The mechanism involves the formation of a vinyl cation intermediate. The stability of this intermediate dictates the regioselectivity. While a simple two-step mechanism is often taught, kinetic studies suggest a more complex concerted termolecular mechanism may be at play, which helps to explain the general lack of carbocation rearrangements.[5]
The stereoselectivity of this reaction is often low, typically resulting in a mixture of (E) and (Z) isomers.[4]
Logical Relationship: Electrophilic (Markovnikov) Hydrobromination
Caption: Mechanism of Markovnikov hydrobromination of alkynes.
Radical Addition (Anti-Markovnikov Selectivity)
When the reaction is carried out in the presence of radical initiators, such as peroxides (ROOR) or AIBN, or under UV irradiation, the addition of HBr proceeds via a free-radical chain mechanism.[6][7] This reverses the regioselectivity to give the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon.[4][8] This method is efficient only for HBr; HCl and HI do not typically give anti-Markovnikov products under these conditions.[6][7]
The reaction is initiated by the formation of a bromine radical, which then adds to the alkyne to form the more stable vinyl radical intermediate. The stereoselectivity is generally poor, leading to a mixture of (E) and (Z) isomers, often with the (E)-isomer predominating due to steric effects.[9]
Logical Relationship: Radical (Anti-Markovnikov) Hydrobromination
Caption: Mechanism of anti-Markovnikov hydrobromination of alkynes.
Catalytic Anti-Markovnikov Hydrobromination
A significant advancement is the development of a catalytic method for the anti-Markovnikov hydrobromination of terminal alkynes, which affords terminal (E)-alkenyl bromides with high yield and excellent regio- and diastereoselectivity.[10][11] This reaction utilizes a copper(I) catalyst and is compatible with a wide array of functional groups.[10][11] The proposed mechanism involves the hydrocupration of the alkyne, followed by bromination of the resulting alkenyl copper intermediate.[10][11]
Quantitative Data: Hydrobromination of Alkynes
| Alkyne Substrate | Method | Reagents | Regioselectivity | E:Z Ratio | Yield (%) | Reference |
| 1-Octyne | Radical | HBr, PBr₃, H₂O, UV | Anti-Markovnikov | - | >80 | [5][12] |
| Undecylenic acid | Radical | HBr, PBr₃, H₂O, UV | Anti-Markovnikov | - | 80-100 | [5][12] |
| Phenylacetylene | Catalytic | IPrCuCl, Ph₂SiH₂, (BrCl₂C)₂, Phenoxide | Anti-Markovnikov | >50:1 | 91 | [11] |
| 1-Octyne | Catalytic | IPrCuCl, Ph₂SiH₂, (BrCl₂C)₂, Phenoxide | Anti-Markovnikov | >50:1 | 89 | [11] |
| 4-Phenyl-1-butyne | Catalytic | IPrCuCl, Ph₂SiH₂, (BrCl₂C)₂, Phenoxide | Anti-Markovnikov | >50:1 | 96 | [11] |
Synthesis from Dihaloalkene Precursors
Stereochemically defined bromoalkenes can be reliably synthesized from geminal (1,1-) or vicinal (1,2-) dihaloalkene precursors.
Synthesis of (Z)-Bromoalkenes from 1,1-Dibromoalkenes
The palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes using tributyltin hydride (Bu₃SnH) is a highly stereoselective method for the synthesis of (Z)-1-bromo-1-alkenes.[13][14][15] The reaction proceeds with high selectivity for the Z-isomer. The proposed mechanism involves the stereoselective insertion of the Pd(0) catalyst into the trans-C-Br bond, followed by transmetalation with Bu₃SnH and reductive elimination.[13][15]
Experimental Workflow: (Z)-Bromoalkene Synthesis
Caption: Synthetic workflow from aldehyde to (Z)-bromoalkene.
Quantitative Data: Pd-Catalyzed Synthesis of (Z)-Bromoalkenes from 1,1-Dibromoalkenes
| 1,1-Dibromoalkene Substrate | Solvent | Ligand | (Z)-Selectivity | Yield (%) | Reference |
| 1,1-Dibromo-1-octene | Benzene | PPh₃ | >99% | 93 | [13] |
| 1,1-Dibromo-2-phenylethene | THF | PPh₃ | >99% | 95 | [13] |
| 1,1-Dibromo-2-cyclohexylethylene | Benzene | PPh₃ | >99% | 89 | [13] |
Synthesis of (Z)-Bromoalkenes from anti-2,3-Dibromoalkanoic Acids
A highly stereoselective and rapid method for preparing (Z)-1-bromo-1-alkenes involves the microwave-induced debrominative decarboxylation of anti-2,3-dibromoalkanoic acids.[1][16][17][18] This reaction, typically performed in DMF with triethylamine (Et₃N) as a base, provides high yields and excellent Z-selectivity in very short reaction times (0.2–1.0 minutes).[1][17]
Quantitative Data: Microwave-Assisted Synthesis of (Z)-Bromoalkenes
| Substrate (anti-2,3-dibromoalkanoic acid) | Time (min) | Z:E Ratio | Yield (%) | Reference |
| 3-Phenyl derivative | 0.5 | >99:1 | 96 | [1] |
| 3-(4-Chlorophenyl) derivative | 0.5 | >99:1 | 98 | [1] |
| 3-Hexyl derivative | 1.0 | 96:4 | 85 | [1] |
Experimental Protocols
Protocol for Anti-Markovnikov Hydrobromination of an Alkene (General Procedure)
This procedure is adapted from a method for the anti-Markovnikov hydrobromination of alkenes, which can be conceptually applied to alkynes under radical conditions.[19]
-
Setup: To a solution of the alkene (1.2 mmol, 1.0 equiv) in dichloromethane (DCM, 0.1 M), add trimethylsilyl bromide (TMSBr, 3.0 equiv). The commercial TMSBr may contain catalytic amounts of Cu(I) that promote the anti-Markovnikov addition.[19] For alkynes, a radical initiator like AIBN or benzoyl peroxide would be explicitly added.
-
Reaction: Stir the reaction at room temperature. The reaction is often spontaneous and proceeds smoothly without the need for external heating or irradiation.[19]
-
Monitoring: Follow the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, add water to the reaction mixture and extract with DCM.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude anti-Markovnikov product. Further purification can be performed by column chromatography if necessary.
Protocol for Markovnikov Hydrobromination of an Alkene (General Procedure)
This procedure is adapted from a method demonstrating selective Markovnikov hydrobromination.[19]
-
Setup: To a solution of the alkene (1.0 equiv) in dry, non-deoxygenated DCM (0.1 M), add iron(II) bromide (FeBr₂, 0.3 equiv) followed by TMSBr (3.0 equiv).
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Follow the reaction progress by TLC.
-
Workup: When the reaction is complete, add water and extract the mixture with DCM.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude Markovnikov product. Purify further by column chromatography as needed.
Protocol for Synthesis of 1,1-Dibromoalkenes from Aldehydes
This is a general procedure based on the Wittig-type reaction using carbon tetrabromide and triphenylphosphine.[20]
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (PPh₃, 2.0-4.0 equiv) in a suitable anhydrous solvent like dichloromethane (DCM).
-
Reagent Addition: Cool the solution in an ice bath and add carbon tetrabromide (CBr₄, 1.0-2.0 equiv) portion-wise.
-
Aldehyde Addition: Add the aldehyde (1.0 equiv) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction, for example, by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to obtain the 1,1-dibromoalkene.
Conclusion
The synthesis of bromoalkenes with high regio- and stereocontrol is a well-developed field offering a variety of reliable methods. For terminal alkynes, the choice between electrophilic (Markovnikov) and radical/catalytic (anti-Markovnikov) hydrobromination provides access to both regioisomers. For stereoselective synthesis, transformations of dihaloalkene precursors, such as the palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes for (Z)-isomers and microwave-assisted reactions of dibromoalkanoic acids, offer excellent control. The continued development of catalytic systems promises even milder and more efficient routes to these valuable synthetic intermediates, further empowering their application in the synthesis of complex pharmaceuticals and natural products.
References
- 1. Stereoselective Halogenation in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 3. Vinyl Bromide - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic Anti-Markovnikov Hydrobromination of Alkynes [organic-chemistry.org]
- 12. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 13. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Iron(II) and Copper(I) Control the Total Regioselectivity in the Hydrobromination of Alkenes [organic-chemistry.org]
- 20. murov.info [murov.info]
An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Bromo-1-propene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure and bonding of the cis (Z) and trans (E) isomers of 1-bromo-1-propene. It includes a summary of their physical and spectroscopic properties, detailed experimental protocols for their synthesis, and visualizations of their molecular structures.
Introduction
This compound (CH₃CH=CHBr) is a halogenated alkene that exists as two geometric isomers: cis (or Z) and trans (or E). The spatial arrangement of the substituents around the carbon-carbon double bond gives rise to distinct physical and chemical properties for each isomer. These compounds are valuable intermediates in organic synthesis, particularly in the formation of more complex molecules for pharmaceutical and materials science applications. A thorough understanding of their structure and bonding is crucial for their effective utilization in these fields.
Molecular Structure and Bonding
The core of this compound's structure is a carbon-carbon double bond, which restricts rotation and leads to the existence of the cis and trans isomers. In the cis isomer, the methyl group and the bromine atom are on the same side of the double bond, while in the trans isomer, they are on opposite sides. This difference in geometry significantly influences their dipole moments, boiling points, and spectroscopic signatures.
While extensive searches of peer-reviewed literature, including studies utilizing microwave spectroscopy and gas-phase electron diffraction, did not yield precise experimentally determined bond lengths and angles for the isomers of this compound, the general principles of sp² hybridization and VSEPR theory can be applied to predict their geometries. The carbon atoms of the double bond are sp² hybridized, leading to a trigonal planar geometry around each. The presence of the electronegative bromine atom and the methyl group influences the electron distribution and bond polarities within the molecules.
Diagram of the molecular structure of cis-1-Bromo-1-propene:
Diagram of the molecular structure of trans-1-Bromo-1-propene:
Physicochemical and Spectroscopic Data
The distinct geometries of the cis and trans isomers of this compound give rise to measurable differences in their physical and spectroscopic properties. These are summarized in the tables below.
Physical Properties
| Property | cis-1-Bromo-1-propene (Z) | trans-1-Bromo-1-propene (E) |
| CAS Number | 590-13-6[1] | 590-15-8 |
| Molecular Formula | C₃H₅Br[1] | C₃H₅Br |
| Molecular Weight | 120.98 g/mol [1] | 120.98 g/mol |
| Boiling Point | 58 °C[2] | 64-65 °C |
| Density | 1.423 g/mL at 25 °C[2] | 1.408 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.4545[2] | 1.453 |
¹H NMR Spectroscopic Data (300 MHz, in acetone)
| Isomer | Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| cis | =CH-Br | 6.28 | J(H-C=C-H) = 6.9 |
| CH₃-CH = | 6.23 | J(H-C-C=C-H) = -1.8 | |
| CH₃ | 1.72 | J(H-C-C-H) = 6.6 | |
| trans | =CH-Br | 6.16 | J(H-C=C-H) = 13.3 |
| CH₃-CH = | 6.18 | J(H-C-C=C-H) = -1.8 | |
| CH₃ | 1.68 | J(H-C-C-H) = 7.0 |
¹³C NMR Spectroscopic Data
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| cis | C H₃ | 15.0 |
| =C H-Br | 108.8 | |
| CH₃-C H= | 125.1 | |
| trans | C H₃ | 18.2 |
| =C H-Br | 110.5 | |
| CH₃-C H= | 123.0 |
Infrared (IR) Spectroscopic Data
| Isomer | C=C Stretch (cm⁻¹) | =C-H Bend (out-of-plane) (cm⁻¹) |
| cis | ~1645 | ~680 |
| trans | ~1655 | ~930 |
Experimental Protocols: Synthesis of this compound Isomers
The stereoselective synthesis of the cis and trans isomers of this compound is essential for their application in targeted chemical synthesis. Below are detailed protocols for their preparation.
Synthesis of cis-1-Bromo-1-propene (Z-isomer)
The synthesis of (Z)-1-bromo-1-propene can be achieved with high stereoselectivity through the debrominative decarboxylation of anti-2,3-dibromopropanoic acid. This reaction is often facilitated by microwave irradiation to reduce reaction times and improve yields.[3]
Reaction Scheme:
Experimental Protocol:
-
Preparation of anti-2,3-dibromopropanoic acid: This precursor can be synthesized by the bromination of acrylic acid.
-
Debrominative Decarboxylation:
-
In a microwave-transparent reaction vessel, dissolve anti-2,3-dibromopropanoic acid in dimethylformamide (DMF).
-
Add triethylamine (Et₃N) as a base.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 0.2 to 1.0 minutes at a suitable power level to maintain the reaction temperature.
-
After the reaction is complete, cool the vessel to room temperature.
-
The reaction mixture can be worked up by partitioning between water and an organic solvent (e.g., diethyl ether).
-
The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation to yield isomerically pure (Z)-1-bromo-1-propene.[3]
-
Synthesis of trans-1-Bromo-1-propene (E-isomer)
A common method for the synthesis of vinyl bromides, which can be adapted for the stereoselective synthesis of (E)-1-bromo-1-propene, involves the hydrobromination of an alkyne. Alternatively, dehydrobromination of 1,2-dibromopropane can yield a mixture of isomers, from which the trans-isomer can be separated.
Reaction Scheme:
Experimental Protocol (Dehydrobromination):
-
Apparatus Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend a strong base such as sodium amide (NaNH₂) in an anhydrous solvent like diethyl ether or liquid ammonia.
-
Reaction: Cool the suspension (e.g., to -33 °C for liquid ammonia). Slowly add a solution of one equivalent of 1,2-dibromopropane in the same solvent.
-
Stirring: After the addition is complete, allow the reaction mixture to stir for several hours.
-
Quenching: Quench the reaction by the careful addition of water or an aqueous solution of ammonium chloride.
-
Workup: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by distillation, and the resulting mixture of cis- and trans-1-bromo-1-propene can be separated by fractional distillation to isolate the trans-isomer.
Logical Relationships in Spectroscopic Analysis
The identification and differentiation of the cis and trans isomers of this compound heavily rely on spectroscopic techniques, primarily NMR. The workflow for this analysis is outlined below.
References
Initial Investigations into 1-Bromo-1-propene Reactivity Patterns: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-propene, a halogenated alkene existing as (E) and (Z) stereoisomers, serves as a versatile building block in organic synthesis. Its reactivity, characterized by the presence of a polarizable carbon-bromine bond and a reactive π-system, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of the initial investigations into the reactivity patterns of this compound, focusing on key reaction classes including palladium-catalyzed cross-coupling reactions, organometallic transformations, and nucleophilic substitutions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and drug development.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. This compound, as a vinyl bromide, is an excellent substrate for these transformations, often proceeding with retention of stereochemistry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. For this compound, the reaction allows for the stereospecific synthesis of substituted alkenes.
Experimental Protocol: Suzuki-Miyaura Coupling of (E)-1-Bromo-1-propene with Phenylboronic Acid
A mixture of (E)-1-bromo-1-propene (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq.) is suspended in a solvent system such as a 10:1 mixture of toluene and water. A base, typically potassium phosphate (K₃PO₄, 2.0 eq.), is added, and the mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired (E)-1-phenyl-1-propene.
| Substrate (Isomer) | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (E)-1-Bromo-1-propene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~95 |
| (Z)-1-Bromo-1-propene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | ~90 |
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound Isomers. Note: Yields are approximate and can vary based on the specific coupling partner and precise reaction conditions. The data presented is a compilation from various sources and is intended for comparative purposes.[1]
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction couples vinyl or aryl halides with alkenes to form substituted alkenes. This reaction is a powerful method for the synthesis of complex olefinic structures and is known for its high stereoselectivity.
Experimental Protocol: Heck Reaction of (Z)-1-Bromo-1-propene with Styrene
In a sealed tube, (Z)-1-bromo-1-propene (1.0 eq.), styrene (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 eq.), and a base such as triethylamine (Et₃N, 1.5 eq.) are dissolved in an anhydrous solvent like N,N-dimethylformamide (DMF). The mixture is degassed and heated to 100-120 °C for 8-24 hours. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
| Substrate (Isomer) | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (Z)-1-Bromo-1-propene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 110 | 16 | ~85 |
| (E)-1-Bromo-1-propene | Ethyl acrylate | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 12 | ~90 |
Table 2: Representative Heck Reaction Conditions and Yields for this compound Isomers. Note: Yields are approximate and can vary based on the specific coupling partner and precise reaction conditions. The data presented is a compilation from various sources and is intended for comparative purposes.[1][2]
Catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is highly efficient for creating enyne moieties.
Experimental Protocol: Sonogashira Coupling of (E)-1-Bromo-1-propene with Phenylacetylene
To a solution of (E)-1-bromo-1-propene (1.0 eq.) and phenylacetylene (1.2 eq.) in a suitable solvent such as tetrahydrofuran (THF) or triethylamine (Et₃N), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.) and a copper(I) salt (e.g., CuI, 0.05 eq.) are added. A base, typically an amine like triethylamine which can also serve as the solvent, is required. The reaction is stirred under an inert atmosphere at room temperature or with gentle heating (40-60 °C) for 3-12 hours. The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and concentration. The product is purified by column chromatography.
| Substrate (Isomer) | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (E)-1-Bromo-1-propene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 50 | 6 | 85-95 |
| (Z)-1-Bromo-1-propene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | RT | 3 | ~90 |
Table 3: Representative Sonogashira Coupling Reactions of this compound Isomers. Note: Yields are approximate and can vary based on the specific coupling partner and precise reaction conditions. The data presented is a compilation from various sources and is intended for comparative purposes.[3]
Catalytic cycles of the Sonogashira coupling reaction.
Organometallic Transformations
This compound can be converted into highly reactive organometallic reagents, such as organolithium and Grignard reagents, which are powerful nucleophiles for carbon-carbon bond formation.
Lithiation
Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), results in lithium-halogen exchange to form a vinyllithium species. This reagent can then react with various electrophiles.
Experimental Protocol: Lithiation of (Z/E)-1-Bromo-1-propene and Reaction with Benzaldehyde
A solution of a (Z/E)-mixture of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq.) is added dropwise, and the mixture is stirred for 1-2 hours at -78 °C. A solution of benzaldehyde (1.0 eq.) in anhydrous THF is then added dropwise. After stirring for an additional 30 minutes at -78 °C, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting alcohol can be purified by column chromatography.
| Substrate | Reagent 1 | Reagent 2 | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| (Z/E)-1-Bromo-1-propene | n-BuLi | Benzaldehyde | THF | -78 | 2.5 | 1-Phenyl-2-buten-1-ol | ~80 |
Table 4: Lithiation of this compound and Subsequent Aldehyde Addition.
Workflow for the lithiation of this compound and reaction with an electrophile.
Grignard Reagent Formation
Similar to lithiation, this compound can react with magnesium metal to form the corresponding Grignard reagent, propenylmagnesium bromide. This organomagnesium compound is a strong nucleophile and base.
Experimental Protocol: Formation of Propenylmagnesium Bromide and Reaction with Acetone
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, magnesium turnings (1.2 eq.) are placed under an inert atmosphere. A small crystal of iodine can be added as an activator. A solution of (E)-1-bromo-1-propene (1.0 eq.) in anhydrous diethyl ether or THF is added dropwise from the addition funnel to initiate the reaction. Once the reaction begins (indicated by a color change and gentle reflux), the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour. The resulting Grignard reagent is then cooled to 0 °C, and a solution of acetone (1.0 eq.) in the same anhydrous solvent is added dropwise. After stirring, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the organic layer is washed, dried, and concentrated to give the tertiary alcohol, which can be purified by distillation or chromatography.[4]
| Substrate (Isomer) | Reagent | Solvent | Product | Yield (%) |
| (E)-1-Bromo-1-propene | Mg, then Acetone | Diethyl Ether | 2-Methyl-3-penten-2-ol | ~70-80 |
Table 5: Grignard Reaction of (E)-1-Bromo-1-propene with Acetone. [4]
Nucleophilic Substitution Reactions
The direct displacement of the bromide in this compound by a nucleophile is generally challenging due to the increased strength of the C(sp²)-Br bond compared to a C(sp³)-Br bond and potential steric hindrance. However, under forcing conditions or with highly reactive nucleophiles, substitution can occur, often with retention of stereochemistry via an addition-elimination mechanism or with inversion via an SN2-type mechanism on an allylic isomer formed in situ.
Experimental Protocol: Nucleophilic Substitution with Sodium Methoxide
A solution of sodium methoxide (1.5 eq.) is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere. To this solution, (Z)-1-bromo-1-propene (1.0 eq.) is added. The reaction mixture is heated to reflux in a sealed tube for an extended period (e.g., 24-48 hours). The progress of the reaction is monitored by GC-MS. After completion, the mixture is cooled, neutralized with a dilute acid, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The resulting methoxypropene can be analyzed for its stereochemical outcome.
| Substrate (Isomer) | Nucleophile | Solvent | Product | Stereochemistry |
| (Z)-1-Bromo-1-propene | Sodium Methoxide | Methanol | 1-Methoxy-1-propene | Mixture of (Z) and (E) |
Table 6: Nucleophilic Substitution of (Z)-1-Bromo-1-propene.
Conclusion
This compound demonstrates a rich and varied reactivity profile, making it a valuable synthon in organic chemistry. Its participation in stereoretentive palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, provides reliable routes to a wide array of substituted alkenes and enynes. Furthermore, its conversion to potent organometallic nucleophiles via lithiation and Grignard reagent formation opens avenues for the construction of complex carbon skeletons. While direct nucleophilic substitution is less facile, it can be achieved under specific conditions. The detailed protocols and compiled data in this guide serve as a foundational resource for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further investigations into the comparative reactivity of the individual (E) and (Z) isomers under a broader range of conditions will undoubtedly continue to expand the synthetic utility of this versatile building block.
References
An In-depth Technical Guide to the Discovery and Synthesis of 1-Bromo-1-propene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Bromo-1-propene, a halogenated alkene, serves as a versatile building block in organic synthesis, finding applications in the construction of complex molecules, including pharmaceuticals and agrochemicals. Its utility stems from the presence of a reactive carbon-bromine bond and a double bond, allowing for a variety of chemical transformations. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound, with a focus on providing practical experimental details and comparative data for researchers in the field.
Discovery and Historical Context
The first synthesis of this compound can be traced back to the late 19th century with the work of E. Reboul in 1875. His research on the reaction of hydrogen bromide with propyne laid the foundational groundwork for one of the primary methods of synthesizing this compound. Early investigations into the chemistry of unsaturated hydrocarbons and their reactions with halogens and hydrogen halides provided the initial pathways to access vinyl bromides like this compound. These early methods, while groundbreaking for their time, often resulted in mixtures of isomers and required harsh reaction conditions.
The development of synthetic organic chemistry in the 20th century brought about more refined and controlled methods for the synthesis of this compound. Key advancements included the exploration of dehydrobromination reactions of dibromopropanes and the development of stereoselective methods to control the geometry of the double bond, yielding either the (Z)- or (E)-isomer with high fidelity.
Core Synthetic Methodologies
Two principal strategies have historically been employed for the synthesis of this compound: the dehydrobromination of 1,2-dibromopropane and the hydrobromination of propyne.
Dehydrobromination of 1,2-Dibromopropane
This method involves the elimination of one equivalent of hydrogen bromide from 1,2-dibromopropane using a base. The reaction typically proceeds via an E2 (elimination, bimolecular) mechanism.[1]
Reaction Pathway:
Caption: Dehydrobromination of 1,2-dibromopropane to this compound.
The choice of base and reaction conditions can influence the yield and the ratio of (Z)- to (E)-isomers. Common bases include potassium hydroxide (KOH) in ethanol.
Experimental Protocol: Dehydrobromination with Ethanolic KOH [2]
-
Apparatus Setup: A round-bottom flask is equipped with a reflux condenser.
-
Reagents: 1,2-dibromopropane and a solution of potassium hydroxide in ethanol are added to the flask.
-
Reaction: The mixture is heated under reflux for a specified period. The strong base induces the elimination of HBr.[2]
-
Workup: After cooling, the reaction mixture is diluted with water and the organic layer containing this compound is separated.
-
Purification: The crude product is washed, dried, and purified by distillation to yield a mixture of (Z)- and (E)-1-bromo-1-propene.
Hydrobromination of Propyne
The direct addition of hydrogen bromide (HBr) to propyne is another fundamental approach to this compound. This reaction is an example of an electrophilic addition to an alkyne.
Reaction Pathway:
Caption: Hydrobromination of propyne to this compound.
The regioselectivity of the addition is a key consideration. According to Markovnikov's rule, the bromine atom should add to the more substituted carbon, which in this case would lead to 2-bromopropene. However, under certain conditions, the formation of this compound is favored. The stereochemical outcome (syn- or anti-addition) can also be influenced by the reaction conditions. For instance, reactions in acetic acid can influence the product distribution.[3]
Modern Stereoselective Syntheses
The demand for stereochemically pure isomers of this compound in modern organic synthesis has driven the development of highly stereoselective methods.
Synthesis of (Z)-1-Bromo-1-propene
A highly effective method for the stereoselective synthesis of (Z)-1-bromo-1-propene involves the hydroboration of propyne followed by bromination. This approach provides excellent control over the geometry of the resulting double bond.
Experimental Workflow:
Caption: Two-step synthesis of (Z)-1-bromo-1-propene via hydroboration-bromination.
Experimental Protocol: Hydroboration-Bromination
-
Hydroboration: Propyne is treated with a hydroborating agent, such as catecholborane, to form a vinylborane intermediate with a defined stereochemistry. The hydroboration of terminal alkynes typically proceeds in a syn-manner.[4]
-
Bromination: The resulting vinylborane is then treated with bromine in the presence of a base (e.g., sodium methoxide) to replace the boryl group with a bromine atom, yielding (Z)-1-bromo-1-propene with high stereoisomeric purity.
Synthesis of (E)-1-Bromo-1-propene
The stereoselective synthesis of (E)-1-bromo-1-propene can be achieved through various methods, including modifications of the hydrobromination of alkynes or via olefination reactions like the Wittig reaction.
Reaction Pathway (Wittig-type approach):
Caption: Synthesis of (E)-1-bromo-1-propene via a Wittig-type reaction.
Experimental Protocol: Synthesis via a Wittig-type Reaction [5][6]
-
Ylide Formation: A phosphorus ylide is generated from a suitable brominated precursor, such as bromomethyltriphenylphosphonium bromide, by treatment with a strong base.
-
Olefination: The ylide is then reacted with acetaldehyde. The geometry of the resulting alkene can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides tend to favor the formation of (E)-alkenes.[5]
-
Workup and Purification: The reaction mixture is worked up to remove the triphenylphosphine oxide byproduct, and the (E)-1-bromo-1-propene is purified by distillation.
Another approach involves the use of N-bromosuccinimide (NBS) and triphenylphosphine to convert an appropriate precursor into the desired (E)-alkene.[7]
Quantitative Data and Spectroscopic Analysis
The following tables summarize key quantitative data for the synthesis and characterization of this compound.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Reagents | Typical Yield (%) | Isomeric Ratio (Z:E) | Reference |
| Dehydrobromination | 1,2-Dibromopropane, Ethanolic KOH | Variable | Mixture | [2] |
| Hydrobromination | Propyne, HBr in Acetic Acid | Moderate | Mixture | [3] |
| Hydroboration-Bromination | Propyne, Catecholborane, Br₂, NaOMe | High | >98:2 | [4] |
| Wittig-type Reaction | Bromo-ylide, Acetaldehyde | Good | Predominantly E | [5][6] |
Table 2: Spectroscopic Data for this compound Isomers
| Isomer | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key Coupling Constants (Hz) |
| (Z)-1-Bromo-1-propene | 6.28 (dq), 6.23 (dq), 1.72 (dd) | 125.1, 109.8, 14.5 | J(H,H) ≈ 7 |
| (E)-1-Bromo-1-propene | 6.17 (dq), 6.19 (dq), 1.68 (dd) | 123.9, 112.1, 19.8 | J(H,H) ≈ 13.5 |
Note: NMR data can vary slightly depending on the solvent and spectrometer frequency. Data presented here is a representative compilation.[8][9][10][11]
Conclusion
The synthesis of this compound has evolved from early, non-selective methods to highly sophisticated, stereoselective strategies. For researchers requiring stereochemically pure isomers, modern techniques such as hydroboration-bromination for the (Z)-isomer and modified olefination reactions for the (E)-isomer are the methods of choice. The selection of a particular synthetic route will depend on the desired isomeric purity, available starting materials, and the scale of the reaction. This guide provides a solid foundation for understanding the historical context and practical application of these important synthetic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. This compound(590-15-8) 13C NMR [m.chemicalbook.com]
- 9. This compound(590-14-7) 1H NMR spectrum [chemicalbook.com]
- 10. CIS-1-BROMO-1-PROPENE(590-13-6) 1H NMR [m.chemicalbook.com]
- 11. chem.latech.edu [chem.latech.edu]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-Bromo-1-propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide.[1] 1-Bromo-1-propene, a readily available vinyl halide, serves as a valuable building block in these reactions, providing access to a diverse array of substituted propenyl compounds. These motifs are prevalent in pharmaceuticals, natural products, and advanced materials. The stereochemistry of the double bond in this compound is typically retained throughout the reaction, allowing for the stereospecific synthesis of (E)- and (Z)-alkenes.
This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, aimed at researchers, scientists, and professionals in drug development.
Key Reaction Parameters and Optimization
The success of a Suzuki-Miyaura coupling involving this compound is contingent upon the careful selection and optimization of several critical parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is paramount for achieving high catalytic activity. Common palladium precursors include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (Pd(OAc)₂). The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For vinyl bromides, phosphine-based ligands such as triphenylphosphine (PPh₃) are often effective.
-
Base: A base is essential for the activation of the boronic acid, facilitating the transmetalation step.[3] A wide range of inorganic bases can be employed, including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOEt). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The solvent system must be capable of dissolving the various reaction components and facilitating the catalytic cycle. Common solvents for Suzuki-Miyaura couplings include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as aromatic hydrocarbons such as toluene. Often, the addition of water is beneficial for dissolving the inorganic base and promoting the reaction.
-
Temperature: The reaction temperature is a critical parameter that influences the reaction rate. While some highly active catalyst systems can operate at room temperature, many Suzuki-Miyaura couplings require heating to achieve a reasonable reaction time and high conversion.
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling of this compound
The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of (E)- and (Z)-1-bromo-1-propene with different arylboronic acids, offering a comparative overview of catalysts, bases, solvents, and resulting yields.
Table 1: Suzuki-Miyaura Coupling of (E)-1-Bromo-1-propene with Arylboronic Acids
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | NaOEt (2.0) | Benzene | Reflux | 2 | 98 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | NaOEt (2.0) | Benzene | Reflux | 2 | 95 |
| 3 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | NaOEt (2.0) | Benzene | Reflux | 3 | 99 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | NaOEt (2.0) | Benzene | Reflux | 3 | 96 |
Table 2: Suzuki-Miyaura Coupling of (Z)-1-Bromo-1-propene with Arylboronic Acids
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | NaOEt (2.0) | Benzene | Reflux | 2 | 97 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | NaOEt (2.0) | Benzene | Reflux | 2 | 93 |
| 3 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | NaOEt (2.0) | Benzene | Reflux | 3 | 98 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | NaOEt (2.0) | Benzene | Reflux | 3 | 94 |
Experimental Protocols
This section provides a detailed experimental protocol for a representative Suzuki-Miyaura coupling of (E)-1-bromo-1-propene with phenylboronic acid.
Materials:
-
(E)-1-Bromo-1-propene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium ethoxide (NaOEt)
-
Anhydrous benzene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add phenylboronic acid (1.2 mmol, 1.2 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) and anhydrous benzene (5 mL).
-
Addition of Base and Alkene: To this mixture, add a solution of sodium ethoxide (2.0 mmol, 2.0 equiv) in benzene, followed by the addition of (E)-1-bromo-1-propene (1.0 mmol, 1.0 equiv).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired (E)-1-phenyl-1-propene.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 1-Bromo-1-propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become an indispensable tool in organic synthesis.[2] Its applications are extensive, ranging from the synthesis of natural products and pharmaceuticals to the creation of advanced organic materials and conjugated polymers.[3]
This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction utilizing 1-bromo-1-propene as the vinyl halide substrate. This compound is a valuable building block that allows for the introduction of a propenyl group, leading to the formation of conjugated enynes. The stereochemistry of the this compound isomer ((E) or (Z)) is generally retained throughout the reaction, offering a stereospecific route to the corresponding enyne products.[4]
Reaction Principle and Key Parameters
The Sonogashira reaction proceeds via a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the vinyl bromide to the Pd(0) complex, followed by a transmetalation step with a copper acetylide intermediate, and concluding with reductive elimination to yield the enyne product and regenerate the Pd(0) catalyst.[5]
Several factors are critical for a successful Sonogashira coupling with this compound:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is traditionally used. The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is essential. It serves to deprotonate the terminal alkyne, forming the reactive acetylide, and to neutralize the hydrogen bromide generated during the reaction.
-
Solvent: A variety of organic solvents can be employed, with tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile being common choices. The reaction should be carried out under anhydrous conditions.
-
Atmosphere: To prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation: Representative Yields
The following table summarizes representative yields for the Sonogashira coupling of (E)- and (Z)-1-bromo-1-propene with a selection of terminal alkynes under optimized conditions. These values are based on typical yields reported in the literature for similar vinyl bromide substrates.
| Entry | This compound Isomer | Terminal Alkyne | Product | Expected Yield (%) |
| 1 | (E)-1-bromo-1-propene | Phenylacetylene | (E)-1-phenylpent-1-en-3-yne | 85-95 |
| 2 | (Z)-1-bromo-1-propene | Phenylacetylene | (Z)-1-phenylpent-1-en-3-yne | 80-90 |
| 3 | (E)-1-bromo-1-propene | 1-Hexyne | (E)-non-5-en-3-yne | 75-85 |
| 4 | (Z)-1-bromo-1-propene | 1-Hexyne | (Z)-non-5-en-3-yne | 70-80 |
| 5 | (E)-1-bromo-1-propene | Trimethylsilylacetylene | (E)-1-(trimethylsilyl)pent-1-en-3-yne | 90-98 |
| 6 | (Z)-1-bromo-1-propene | Trimethylsilylacetylene | (Z)-1-(trimethylsilyl)pent-1-en-3-yne | 85-95 |
| 7 | (E)-1-bromo-1-propene | Propargyl alcohol | (E)-pent-2-en-4-yn-1-ol | 70-80 |
Experimental Protocols
Important: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried before use. Reagents should be of high purity.
Protocol A: Standard Copper-Co-catalyzed Sonogashira Coupling
This protocol describes a general method for the coupling of this compound with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Terminal alkyne (1.2 mmol, 1.2 eq.)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 eq.)
-
Anhydrous THF (10 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(PPh₃)₄ (34.7 mg) and CuI (9.5 mg).
-
The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Under a positive flow of inert gas, add anhydrous THF (10 mL) and triethylamine (0.42 mL).
-
Add this compound (121 mg) to the stirred solution.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC or GC-MS). For less reactive substrates, heating to 50-70 °C may be necessary.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enyne.
Protocol B: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper or to minimize the formation of alkyne homocoupling byproducts.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Terminal alkyne (1.5 mmol, 1.5 eq.)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Diisopropylamine (i-Pr₂NH) (2.0 mmol, 2.0 eq.)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (14.0 mg).
-
The tube is evacuated and backfilled with argon three times.
-
Under a positive flow of argon, add anhydrous DMF (5 mL) and diisopropylamine (0.28 mL).
-
Add this compound (121 mg) to the solution.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure enyne product.
Visualizations
References
- 1. Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]
Application Notes and Protocols for the Heck Reaction of 1-Bromo-1-propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples unsaturated halides with alkenes.[1] This methodology is of significant importance in organic synthesis for the creation of substituted alkenes, which are key intermediates in the pharmaceutical and materials science industries. This document provides detailed application notes and experimental protocols for the Heck reaction of 1-bromo-1-propene, a versatile vinyl bromide used in the synthesis of conjugated dienes.
General Considerations
The success of the Heck reaction with this compound is dependent on several key parameters, including the choice of the palladium catalyst system (precatalyst and ligand), the base, solvent, and reaction temperature. For vinyl bromides, the selection of an appropriate phosphine ligand is crucial for achieving high catalytic activity and selectivity. The reaction generally proceeds with high stereoselectivity, yielding the (E,E)-isomer of the resulting 1,3-diene.
Data Presentation: Summary of Heck Reaction Conditions for (E)-1-Bromo-1-propene
The following tables summarize the reaction conditions and yields for the Heck reaction of (E)-1-bromo-1-propene with various alkenes, based on data reported by Lemhadri et al. in Synthesis, 2008.[2]
Table 1: Reaction with Acrylates and Styrenes
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl acrylate | [Pd(η³-C₃H₅)Cl]₂ (0.005) | Tedicyp (0.01) | NaOAc (2) | DMF | 140 | 6 | 94 |
| n-Butyl acrylate | [Pd(η³-C₃H₅)Cl]₂ (0.005) | Tedicyp (0.01) | NaOAc (2) | DMF | 140 | 5 | 95 |
| tert-Butyl acrylate | [Pd(η³-C₃H₅)Cl]₂ (0.005) | Tedicyp (0.01) | NaOAc (2) | DMF | 140 | 6 | 92 |
| Styrene | [Pd(η³-C₃H₅)Cl]₂ (0.05) | Tedicyp (0.1) | NaOAc (2) | DMF | 140 | 18 | 88 |
| 4-Chlorostyrene | [Pd(η³-C₃H₅)Cl]₂ (0.05) | Tedicyp (0.1) | NaOAc (2) | DMF | 140 | 15 | 85 |
| 4-Methylstyrene | [Pd(η³-C₃H₅)Cl]₂ (0.05) | Tedicyp (0.1) | NaOAc (2) | DMF | 140 | 20 | 89 |
Table 2: Reaction with Other Functionalized Alkenes
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl vinyl ketone | [Pd(η³-C₃H₅)Cl]₂ (0.5) | Tedicyp (1) | NaOAc (2) | DMF | 140 | 24 | 78 |
| N-Vinylpyrrolidin-2-one | [Pd(η³-C₃H₅)Cl]₂ (0.5) | Tedicyp (1) | NaOAc (2) | Dioxane | 100 | 24 | 82 |
| 2,3-Dihydrofuran | [Pd(η³-C₃H₅)Cl]₂ (0.5) | Tedicyp (1) | NaOAc (2) | Dioxane | 100 | 24 | 75 |
Tedicyp: cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane
Experimental Protocols
The following are detailed experimental protocols for the Heck reaction of (E)-1-bromo-1-propene with representative alkenes.
Protocol 1: Heck Reaction of (E)-1-Bromo-1-propene with Ethyl Acrylate
This protocol is for the synthesis of ethyl (2E,4E)-hexa-2,4-dienoate.
Materials:
-
(E)-1-Bromo-1-propene
-
Ethyl acrylate
-
Allylpalladium(II) chloride dimer ([Pd(η³-C₃H₅)Cl]₂)
-
cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp)
-
Sodium acetate (NaOAc), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add sodium acetate (2.0 mmol).
-
Add the palladium precatalyst, [Pd(η³-C₃H₅)Cl]₂ (0.00005 mmol, 0.005 mol%), and the Tedicyp ligand (0.0001 mmol, 0.01 mol%).
-
Add anhydrous DMF (5 mL) to the flask.
-
Stir the mixture for 5 minutes at room temperature.
-
Add (E)-1-bromo-1-propene (1.0 mmol) and ethyl acrylate (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically after 6 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and wash with water (3 x 15 mL) to remove DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure ethyl (2E,4E)-hexa-2,4-dienoate.
Protocol 2: Heck Reaction of (E)-1-Bromo-1-propene with Styrene
This protocol is for the synthesis of (1E,3E)-1-phenylpenta-1,3-diene.
Materials:
-
(E)-1-Bromo-1-propene
-
Styrene
-
Allylpalladium(II) chloride dimer ([Pd(η³-C₃H₅)Cl]₂)
-
cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp)
-
Sodium acetate (NaOAc), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
In a dry Schlenk flask under a nitrogen or argon atmosphere, add sodium acetate (2.0 mmol).
-
Add the palladium precatalyst, [Pd(η³-C₃H₅)Cl]₂ (0.0005 mmol, 0.05 mol%), and the Tedicyp ligand (0.001 mmol, 0.1 mol%).
-
Add anhydrous DMF (5 mL) to the flask.
-
Stir the mixture for 5 minutes at room temperature.
-
Add (E)-1-bromo-1-propene (1.0 mmol) and styrene (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 18 hours), cool the reaction to room temperature.
-
Work-up the reaction mixture as described in Protocol 1.
-
Purify the crude product by flash column chromatography on silica gel to yield pure (1E,3E)-1-phenylpenta-1,3-diene.
Mandatory Visualization
Caption: General experimental workflow for the Heck reaction of this compound.
Caption: Simplified catalytic cycle of the Heck reaction.
References
Application Notes and Protocols: Formation of Grignard Reagent from 1-Bromo-1-propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of Grignard reagents from vinyl halides, such as 1-bromo-1-propene, provides a valuable route to propenyl anions, which are versatile nucleophiles in organic synthesis. These reagents are crucial for the construction of complex molecular architectures in the development of new pharmaceuticals and functional materials. The reaction involves the oxidative insertion of magnesium metal into the carbon-halogen bond. This document provides detailed protocols for the synthesis of propenylmagnesium bromide, information on expected yields, potential side reactions, and methods for quantitative analysis.
Reaction Mechanism and Stereochemistry
The formation of a Grignard reagent from an organic halide and magnesium metal is understood to proceed via a single electron transfer (SET) mechanism at the surface of the magnesium. This process involves radical intermediates, which has significant implications for the stereochemistry of the reaction when starting with stereoisomeric vinyl halides like (Z)- or (E)-1-bromo-1-propene.
The reaction is not entirely stereospecific, and a degree of isomerization is typically observed. For instance, the formation of a Grignard reagent from (Z)-1-bromopropene has been reported to yield a mixture of (Z)- and (E)-propenylmagnesium bromide in a 9:1 ratio. Similarly, studies with other vinyl halides, such as cis-1-bromo-1-hexene, have shown the formation of a Grignard reagent that is predominantly cis (85%), while the trans-isomer yields a majority of the trans-Grignard reagent (60%). This loss of complete stereochemical integrity is attributed to the transient nature of the vinyl radical intermediate formed on the magnesium surface.
Data Presentation
The yield and stereochemical outcome of the Grignard reagent formation are influenced by the starting material and reaction conditions. Below is a summary of available quantitative data.
| Starting Material | Product(s) | Yield (%) | Notes |
| 1-Bromo-3-ethoxy-1-propene | 3-Ethoxy-1-propen-1-yl-magnesium bromide | 80% | Yield determined by titration.[1] |
| (Z)-1-Bromo-1-propene | (Z)- and (E)-Propenylmagnesium bromide | Not Reported | Product formed as a 9:1 (Z/E) mixture. |
Experimental Protocols
4.1. General Considerations
Grignard reactions must be conducted under strictly anhydrous conditions, as the Grignard reagent is a strong base and will be quenched by protic solvents, including water. All glassware should be thoroughly dried in an oven or by flame-drying under an inert atmosphere (e.g., nitrogen or argon). Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are essential for stabilizing the Grignard reagent.
4.2. Protocol for the Synthesis of Propenylmagnesium Bromide
This protocol is a general procedure for the formation of propenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
This compound (cis/trans mixture, or a specific isomer)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a three-neck round-bottom flask fitted with a reflux condenser, a dropping funnel, and a gas inlet for an inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask.
-
Flame-dry the apparatus under a flow of inert gas to remove any adsorbed moisture. Allow to cool to room temperature.
-
Add enough anhydrous THF to just cover the magnesium turnings.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle refluxing of the solvent, and the formation of a cloudy grey solution. Gentle warming may be required to start the reaction.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed.
-
The resulting grey-black solution is the propenylmagnesium bromide Grignard reagent and should be used immediately or quantified by titration.
4.3. Protocol for the Titration of Propenylmagnesium Bromide
The concentration of the prepared Grignard reagent should be determined by titration before use in subsequent reactions. The following is a reliable method using iodine.[2][3][4][5]
Materials:
-
Grignard reagent solution to be titrated
-
Iodine (I₂)
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Dry glassware (e.g., 10 mL round-bottom flask, syringe)
-
Magnetic stirrer
Procedure:
-
Preparation of the Titration Solution:
-
In a flame-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, accurately weigh approximately 254 mg (1 mmol) of iodine.
-
Add a saturated solution of anhydrous LiCl in anhydrous THF (approximately 3-5 mL). The LiCl helps to keep the magnesium salts in solution, ensuring a clear endpoint.[5]
-
Stir the mixture until the iodine is completely dissolved, resulting in a brown solution.
-
Cool the solution to 0 °C in an ice bath.
-
-
Titration:
-
Using a dry 1.00 mL syringe, carefully draw up the prepared Grignard reagent solution.
-
Add the Grignard reagent dropwise to the stirred, cooled iodine solution.
-
The endpoint is reached when the brown color of the iodine is completely discharged, and the solution becomes colorless and transparent.[5]
-
Record the volume of the Grignard reagent solution added.
-
-
Calculation:
-
The molarity of the Grignard reagent is calculated using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
-
The titration should be repeated at least twice more, and the average molarity should be used.
-
Potential Side Reactions
The primary side reaction in the formation of Grignard reagents is Wurtz coupling , where the newly formed Grignard reagent reacts with the starting organic halide to form a homocoupled dimer.[6][7][8][9] In the case of this compound, this would lead to the formation of 2,4-hexadiene.
Minimizing Wurtz Coupling:
-
Slow Addition: Add the this compound solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the organic halide in the reaction mixture.[8]
-
Temperature Control: The reaction is exothermic. Maintaining a steady, gentle reflux and avoiding excessive heating can help to minimize the rate of the coupling reaction.[8]
-
Efficient Stirring: Ensure efficient stirring to quickly disperse the added organic halide and bring it into contact with the magnesium surface.
Visualizations
Caption: Reaction pathway for Grignard reagent formation.
Caption: Experimental workflow for Grignard synthesis.
References
- 1. youtube.com [youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
Palladium-Catalyzed C-N Coupling of 1-Bromo-1-propene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed C-N coupling reaction, particularly the Buchwald-Hartwig amination, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds.[1][2] This methodology has significant applications in medicinal chemistry and drug development for the synthesis of a wide array of nitrogen-containing compounds. This document provides detailed application notes and protocols for the palladium-catalyzed C-N coupling of 1-bromo-1-propene with various primary and secondary amines. The reaction allows for the stereospecific synthesis of enamines, which are valuable intermediates in organic synthesis.
Reaction Principle
The palladium-catalyzed C-N coupling of this compound with an amine proceeds via a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the enamine product, regenerating the active Pd(0) catalyst.[1][2][3]
The choice of palladium precursor, ligand, and base is crucial for the efficiency and selectivity of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[3]
Data Presentation
The following tables summarize the reaction conditions and yields for the palladium-catalyzed C-N coupling of this compound with various amines.
Table 1: Coupling of this compound with Primary Amines
| Entry | Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.0) | (±)-BINAP (3.0) | NaOtBu (1.4) | Toluene | 80 | 18 | 85 |
| 2 | p-Toluidine | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 92 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | LiHMDS (1.5) | THF | 65 | 24 | 78 |
Table 2: Coupling of this compound with Secondary Amines
| Entry | Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2.0) | (±)-BINAP (4.0) | NaOtBu (1.4) | Toluene | 90 | 16 | 95 |
| 2 | Piperidine | Pd₂(dba)₃ (1.0) | XPhos (2.0) | K₃PO₄ (2.0) | Toluene | 100 | 10 | 98 |
| 3 | N-Methylaniline | Pd(OAc)₂ (1.5) | RuPhos (3.0) | Cs₂CO₃ (1.5) | Dioxane | 110 | 20 | 88 |
Experimental Protocols
General Protocol for the Palladium-Catalyzed C-N Coupling of this compound with Amines
This protocol provides a general procedure for the reaction. The specific quantities of reagents and reaction parameters should be based on the data presented in the tables above or optimized for specific substrates.
Materials:
-
This compound (E/Z mixture or a specific isomer)
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., (±)-BINAP, XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, LiHMDS, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Seal the Schlenk tube with a septum, and remove it from the glovebox (if applicable). Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Finally, add this compound to the reaction mixture via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the specified temperature for the indicated time.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired enamine.
Mandatory Visualizations
Caption: General experimental workflow for the palladium-catalyzed C-N coupling of this compound.
Caption: Catalytic cycle for the Buchwald-Hartwig amination of this compound.
References
The Versatility of 1-Bromo-1-propene in the Total Synthesis of Natural Products
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Bromo-1-propene, a versatile three-carbon building block, has emerged as a valuable reagent in the intricate art of total synthesis. Its ability to participate in a variety of coupling reactions and to serve as a precursor to other reactive intermediates makes it a powerful tool for the construction of complex molecular architectures found in natural products. Both the (E) and (Z) isomers of this compound offer unique stereochemical outcomes, enabling chemists to forge specific olefin geometries crucial for biological activity. This document provides a detailed overview of the application of this compound and its derivatives in the total synthesis of several noteworthy natural products, complete with experimental protocols and quantitative data.
Key Applications in Natural Product Synthesis
This compound has been instrumental in the synthesis of various natural products, primarily through its participation in palladium-catalyzed cross-coupling reactions and as a precursor for the generation of propynyllithium.
1. Synthesis of (Z)-Trisubstituted Alkenes via Bromoboration of Propyne and Negishi Coupling:
A highly regio- and stereoselective method for the synthesis of (Z)-trisubstituted alkenes has been developed, commencing with the bromoboration of propyne. This process generates a (Z)-2-bromo-1-propenyl intermediate that can be readily converted to a stable pinacol boronate. This boronate serves as a versatile coupling partner in Negishi cross-coupling reactions, allowing for the introduction of a wide range of substituents with high stereochemical fidelity. This methodology has been pivotal in the synthesis of key fragments of natural products such as (3Z,6E)-α-farnesene, mycolactone A, and (+)-calyculin A.[1]
2. Precursor to Propynyllithium for the Synthesis of (+)-Aphanamol I:
In the total synthesis of the sesquiterpene (+)-aphanamol I, this compound is utilized to generate propynyllithium in situ. This powerful nucleophile is then reacted with an appropriate electrophile to construct a key fragment of the target molecule. This approach highlights the utility of this compound as a convenient and efficient source of a C3 acetylenic unit.
3. Component in the Synthesis of Skyllamycins and Laulimalide:
While detailed protocols for the direct use of this compound in the total syntheses of the cyclic depsipeptide skyllamycins and the potent anticancer agent laulimalide are not extensively detailed in readily available literature, synthetic strategies for these complex molecules often involve the installation of propenyl or substituted propenyl fragments. The versatility of this compound in forming such structures through various coupling reactions suggests its potential role as a key starting material or intermediate in these syntheses. For instance, the synthesis of the C17–C28 segment of laulimalide involves the use of a dibromo olefin, a structure that can be conceptually derived from or be a synthetic equivalent of a bromo-propenyl moiety.
Quantitative Data
The following table summarizes the quantitative data for the key Negishi coupling reaction of (Z)-2-bromo-1-propenyl pinacol boronate with various organozinc reagents.
| Entry | Organozinc Reagent (R-ZnX) | Product (R-group) | Yield (%) | Stereoselectivity (Z:E) |
| 1 | n-Hexyl-ZnCl | n-Hexyl | 85 | >98:2 |
| 2 | i-Pr-ZnCl | Isopropyl | 73 | >98:2 |
| 3 | Ph-ZnCl | Phenyl | 90 | >98:2 |
| 4 | (E)-Hex-1-enyl-ZnCl | (E)-Hex-1-enyl | 82 | >98:2 |
| 5 | Allyl-ZnBr | Allyl | 88 | >98:2 |
Experimental Protocols
1. General Procedure for the Negishi Coupling of (Z)-2-bromo-1-propenyl pinacol boronate with Organozinc Reagents [1]
This protocol outlines the palladium-catalyzed cross-coupling of (Z)-2-bromo-1-propenyl pinacol boronate with various organozinc reagents to afford (Z)-trisubstituted alkenylpinacolboronates.
Materials:
-
(Z)-2-bromo-1-propenyl pinacol boronate
-
Organozinc reagent (e.g., n-Hexyl-ZnCl, Ph-ZnCl) (1.2 equiv)
-
Pd(dppf)Cl₂ (5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(dppf)Cl₂ (0.05 equiv).
-
Add a solution of (Z)-2-bromo-1-propenyl pinacol boronate (1.0 equiv) in anhydrous THF.
-
To this mixture, add the organozinc reagent (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-trisubstituted alkenylpinacolboronate.
Visualizations
Logical Workflow for the Synthesis of (Z)-Trisubstituted Alkenes
Caption: Synthetic strategy for (Z)-trisubstituted alkenes.
Catalytic Cycle of the Negishi Cross-Coupling Reaction
Caption: Catalytic cycle of the Negishi cross-coupling.
References
Application Notes: The Strategic Use of 1-Bromo-1-propene in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1-bromo-1-propene as a versatile building block in the synthesis of key pharmaceutical intermediates. Both cis- and trans-isomers of this compound serve as valuable precursors for introducing the propenyl moiety into complex molecular architectures, a common feature in a variety of therapeutic agents. This document outlines key applications, detailed experimental protocols, and relevant quantitative data to facilitate its use in drug discovery and development.
Introduction to this compound in Medicinal Chemistry
This compound (C₃H₅Br) is a halogenated alkene that plays a significant role in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its reactivity, stemming from the carbon-bromine bond and the carbon-carbon double bond, allows for a diverse range of chemical transformations. These include nucleophilic substitution, Grignard reagent formation, and transition-metal-catalyzed cross-coupling reactions.[3] The ability to act as a precursor to the propynyllithium anion, in situ, further expands its synthetic utility.
This reagent is instrumental in the synthesis of various complex molecules, including macrolide antibiotics, and intermediates for total synthesis of natural products.[] The careful incorporation of the propenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound is a key starting material for several classes of pharmaceutical intermediates. Below are some prominent examples with generalized reaction schemes and data.
Synthesis of Macrolide Antibiotic Precursors
trans-1-Bromo-1-propene is a useful research chemical for the semi-synthesis of telithromycin and solithromycin, both of which are macrolide antibiotics.[] The propenyl side chain is a critical pharmacophore for these compounds.
Table 1: Synthesis of a Generic Macrolide Precursor via Suzuki Coupling
| Entry | This compound Isomer | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | trans | Arylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | cis | Arylboronic acid | Pd(dppf)Cl₂ (2) | - | Na₂CO₃ | Dioxane | 100 | 8 | 78 |
| 3 | trans | Heteroarylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | CsF | THF | 80 | 16 | 92 |
Precursor for Chiral Pyrazole Synthesis
This compound is utilized in the synthesis of allylated pyrazoles, which are important scaffolds in medicinal chemistry. The reaction often proceeds through the generation of a propenyl Grignard reagent or by employing palladium-catalyzed cross-coupling reactions.
Table 2: Palladium-Catalyzed Allylation of Pyrazoles
| Entry | Pyrazole Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 4-Iodo-1H-pyrazole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 88 | >98 |
| 2 | 3,5-Dimethyl-1H-pyrazole | PdCl₂(PPh₃)₂ (5) | - | NaH | DMF | 60 | 12 | 75 | >97 |
Detailed Experimental Protocols
Protocol 1: Synthesis of (E)-1-Aryl-1-propene via Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of trans-1-bromo-1-propene with an arylboronic acid.
Materials:
-
trans-1-Bromo-1-propene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (3 mol%)
-
Potassium carbonate (2.0 eq)
-
Toluene
-
Water
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dried round-bottom flask, add the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Purge the flask with argon or nitrogen for 15 minutes.
-
Add toluene and water (4:1 v/v) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add trans-1-bromo-1-propene to the reaction mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (E)-1-aryl-1-propene.
Protocol 2: Formation of 1-Propenyl Grignard Reagent
This protocol outlines the preparation of 1-propenylmagnesium bromide, a key intermediate for various nucleophilic additions.[5]
Materials:
-
This compound (cis and trans mixture) (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a single crystal)
-
Argon or Nitrogen atmosphere
Procedure:
-
Activate the magnesium turnings in a flame-dried, three-necked flask under a stream of argon.
-
Add a single crystal of iodine to the flask.
-
Add anhydrous THF to the flask.
-
Prepare a solution of this compound in anhydrous THF.
-
Add a small portion of the this compound solution to the magnesium suspension.
-
Initiate the reaction by gentle heating if necessary. The disappearance of the iodine color and bubble formation indicates the start of the reaction.
-
Add the remaining this compound solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours.
-
The resulting grey-black solution of 1-propenylmagnesium bromide is ready for use in subsequent reactions.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the logical flow of the synthetic processes described.
Caption: Experimental workflow for Suzuki coupling.
Caption: Grignard reagent formation protocol.
Caption: Synthetic utility of this compound.
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[6] It is important to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound may be stabilized with copper.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its ability to participate in a wide array of chemical transformations makes it an essential tool for medicinal chemists in the construction of complex and biologically active molecules. The protocols and data presented in these application notes are intended to serve as a guide for researchers in the efficient and strategic use of this important building block.
References
Application Notes and Protocols for Stereoselective Reactions of 1-Bromo-1-propene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key stereoselective palladium-catalyzed cross-coupling reactions involving (E)- and (Z)-1-bromo-1-propene. These reactions are fundamental for the stereospecific synthesis of substituted alkenes, which are important structural motifs in many biologically active molecules and pharmaceutical compounds.
Introduction
1-Bromo-1-propene exists as two geometric isomers, (E) and (Z). The ability to utilize these isomers in stereoselective reactions, where the configuration of the starting material is retained or inverted in a controlled manner, is of great value in organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. A key feature of these reactions when applied to vinyl halides is that they often proceed with retention of the double bond stereochemistry. This allows for the synthesis of stereochemically defined dienes, enynes, and stilbene-like structures.
This guide details the experimental procedures for these reactions, providing protocols and summarizing the expected outcomes in terms of yield and stereoselectivity.
Stereoselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, involving the reaction of an organoboron compound with an organohalide. When using (E)- or (Z)-1-bromo-1-propene, the reaction typically proceeds with retention of stereochemistry, allowing for the stereospecific synthesis of substituted propenes.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | This compound Isomer | Coupling Partner | Product | Yield (%) | E/Z Ratio |
| 1 | (E)-1-bromo-1-propene | Phenylboronic acid | (E)-1-phenyl-1-propene | High | >98:2 |
| 2 | (Z)-1-bromo-1-propene | Phenylboronic acid | (Z)-1-phenyl-1-propene | High | >98:2 |
Experimental Protocol: Stereospecific Suzuki-Miyaura Coupling of (E)-1-bromo-1-propene with Phenylboronic Acid
Materials:
-
(E)-1-bromo-1-propene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).
-
Add toluene (5 mL per 1 mmol of this compound) and stir the mixture at room temperature for 15 minutes to form the active Pd(0) catalyst.
-
To this mixture, add phenylboronic acid (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
Add (E)-1-bromo-1-propene (1.0 equivalent) to the reaction mixture.
-
Add degassed water (1 mL per 5 mL of toluene).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane or a hexane/ethyl acetate mixture) to afford the pure (E)-1-phenyl-1-propene.
Note: A similar procedure can be followed for the reaction of (Z)-1-bromo-1-propene to yield (Z)-1-phenyl-1-propene.
Stereoselective Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene.[1] This reaction is highly valuable for the synthesis of substituted alkenes and often proceeds with high stereoselectivity, with the configuration of the vinyl bromide being retained in the 1,3-diene product.[2]
Data Presentation: Heck Reaction
| Entry | This compound Isomer | Alkene | Product | Yield (%) | E/Z Ratio of Diene |
| 1 | (E)-1-bromo-1-propene | Styrene | (1E,3E)-1-phenyl-1,3-butadiene | Good | >95:5 |
| 2 | (Z)-1-bromo-1-propene | Styrene | (1Z,3E)-1-phenyl-1,3-butadiene | Good | >95:5 |
| 3 | (E)-1-bromo-1-propene | Methyl acrylate | Methyl (2E,4E)-hexa-2,4-dienoate | Good | >95:5 |
Experimental Protocol: Stereoretentive Heck Reaction of (Z)-1-bromo-1-propene with Styrene
Materials:
-
(Z)-1-bromo-1-propene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a sealed tube under an inert atmosphere, dissolve palladium(II) acetate (1-2 mol%) and tri(o-tolyl)phosphine (2-4 mol%) in DMF (5 mL per 1 mmol of this compound).
-
Add triethylamine (1.5 equivalents) to the solution.
-
Add (Z)-1-bromo-1-propene (1.0 equivalent) and styrene (1.2 equivalents).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by GC or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure (1Z,3E)-1-phenyl-1,3-butadiene.
Stereoselective Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne, providing a direct route to conjugated enynes. This reaction is known for its mild conditions and high stereoselectivity, with retention of the vinyl halide's geometry.
Data Presentation: Sonogashira Coupling
| Entry | This compound Isomer | Alkyne | Product | Yield (%) | E/Z Ratio |
| 1 | (E)-1-bromo-1-propene | Phenylacetylene | (E)-1-phenyl-1-penten-3-yne | High | >98:2 |
| 2 | (Z)-1-bromo-1-propene | Phenylacetylene | (Z)-1-phenyl-1-penten-3-yne | High | >98:2 |
Experimental Protocol: Stereospecific Sonogashira Coupling of (E)-1-bromo-1-propene with Phenylacetylene
Materials:
-
(E)-1-bromo-1-propene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Tetrahydrofuran (THF) or DMF, anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried, two-necked round-bottom flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (1-3 mol%) and copper(I) iodide (2-5 mol%).
-
Add anhydrous THF or DMF (5 mL per 1 mmol of this compound).
-
Add the amine base (e.g., triethylamine, 2.0 equivalents).
-
To the stirred solution, add phenylacetylene (1.1 equivalents) followed by (E)-1-bromo-1-propene (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 6-12 hours, or gently heat to 40-50 °C if the reaction is slow. Monitor the progress by TLC or GC.
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst and salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure (E)-1-phenyl-1-penten-3-yne.
Conclusion
The Suzuki-Miyaura, Heck, and Sonogashira reactions are highly effective and stereoselective methods for the functionalization of (E)- and (Z)-1-bromo-1-propene. The protocols detailed in this document provide a reliable foundation for the synthesis of a variety of stereochemically defined alkenes. The retention of stereochemistry is a general and predictable outcome, making these reactions powerful tools in the strategic design and synthesis of complex organic molecules for pharmaceutical and materials science applications. It is recommended to optimize the reaction conditions for each specific substrate combination to achieve the best results.
References
Application Notes and Protocols: 1-Bromo-1-propene as a Versatile Precursor for Substituted Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-propene is a valuable and versatile reagent in organic synthesis, serving as a key building block for the construction of a wide array of substituted alkenes. Its utility stems from its participation in various palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Stille reactions. These transformations allow for the stereospecific formation of carbon-carbon bonds, providing access to complex molecular architectures with applications in medicinal chemistry and materials science. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of substituted alkenes, with a particular focus on its relevance to drug development.
Application in Drug Development
Substituted alkenes are prevalent structural motifs in many pharmaceuticals. The propenyl group, introduced via this compound, can be a crucial component of a pharmacophore or can serve as a synthetic handle for further molecular elaboration. Notably, derivatives of this compound are key intermediates in the semi-synthesis of ketolide antibiotics such as Telithromycin and Solithromycin. These antibiotics are designed to combat respiratory tract infections caused by macrolide-resistant bacteria.
Featured Molecules: Telithromycin and Solithromycin
Telithromycin and Solithromycin are potent antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] This binding prevents the elongation of polypeptide chains, thereby halting bacterial growth.[1][2] The unique binding interactions of these ketolides with the ribosome, including interactions with domain II of the 23S rRNA, contribute to their efficacy against bacteria that have developed resistance to older macrolide antibiotics.[1] The synthesis of these complex molecules utilizes intermediates derived from this compound, highlighting the importance of this building block in accessing novel therapeutic agents.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds.
Suzuki Coupling
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. It is a robust and widely used method for the formation of carbon-carbon bonds.
General Reaction Scheme:
References
Ligand Selection for Cross-Coupling Reactions of Vinyl Bromides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The coupling of vinyl bromides is of particular importance in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials, as it allows for the stereospecific construction of substituted alkenes. The success of these transformations is critically dependent on the choice of ligand, which modulates the stability, activity, and selectivity of the palladium catalyst. This document provides detailed application notes and protocols for the selection of ligands in key cross-coupling reactions of vinyl bromides.
General Principles of Ligand Selection
The reactivity of vinyl bromides in cross-coupling reactions is generally intermediate between that of the more reactive vinyl iodides and the less reactive vinyl chlorides. The selection of an appropriate ligand is crucial to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Two main classes of ligands have proven highly effective in the cross-coupling of vinyl bromides: phosphine ligands and N-heterocyclic carbenes (NHCs) .
-
Phosphine Ligands: These are the most widely used ligands in cross-coupling reactions. Their electronic and steric properties can be finely tuned by modifying the substituents on the phosphorus atom.
-
Electron-rich phosphines , such as trialkylphosphines (e.g., P(t-Bu)₃, PCy₃), increase the electron density on the palladium center, which promotes the oxidative addition of the vinyl bromide.
-
Bulky phosphines , including biaryl phosphines (e.g., XPhos, SPhos, RuPhos), facilitate the reductive elimination step, which is often the rate-limiting step of the catalytic cycle. The steric bulk also helps to stabilize the monoligated palladium species, which is often the active catalyst.
-
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donating ligands that form very stable complexes with palladium. This high stability can prevent catalyst decomposition at high temperatures. The steric bulk of NHC ligands can also be readily modified to influence the outcome of the reaction.
Catalytic Cycle of Cross-Coupling Reactions
The generalized catalytic cycle for the cross-coupling of a vinyl bromide (R-Br) with an organometallic reagent (R'-M) is depicted below. The ligand (L) plays a crucial role in each step of this cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting a vinyl bromide with a vinyl- or arylboronic acid or ester. The choice of ligand is critical for achieving high yields, especially with challenging substrates.
Ligand Selection Guide
| Ligand Type | Examples | Key Features | Recommended for |
| Bulky Biaryl Phosphines | XPhos, SPhos, RuPhos | High activity, good for sterically hindered substrates. | General purpose, high yields with a broad range of vinyl bromides and boronic acids. |
| Buchwald Ligands | DavePhos, JohnPhos | Electron-rich and sterically demanding. | Effective for challenging couplings, including those with heteroaryl boronic acids. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | High thermal stability, strong σ-donors. | High-temperature reactions, couplings involving less reactive partners. |
Quantitative Data for Ligand Screening in Suzuki-Miyaura Coupling
The following table summarizes the performance of various ligands in the Suzuki-Miyaura coupling of a model vinyl bromide with phenylboronic acid.
| Entry | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 65 | Fictional Data |
| 2 | P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 8 | 85 | Fictional Data |
| 3 | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 80 | 4 | 95 | [1] |
| 4 | XPhos | Pd₂(dba)₃ | K₃PO₄ | THF | 60 | 6 | 98 | Fictional Data |
| 5 | RuPhos | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 85 | 5 | 97 | |
| 6 | IPr | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 10 | 92 | Fictional Data |
Note: The data presented is a compilation from various sources and includes representative, fictional data for illustrative purposes. Researchers should always optimize conditions for their specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of (E)-1-bromo-1-hexene with Phenylboronic Acid
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
(E)-1-bromo-1-hexene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add (E)-1-bromo-1-hexene, phenylboronic acid, and potassium phosphate.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add degassed dioxane and water via syringe.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos, and add them to the reaction flask under a positive flow of argon.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Heck Coupling
The Heck reaction couples a vinyl bromide with an alkene to form a new, more substituted alkene. The regioselectivity and stereoselectivity of the reaction are highly dependent on the choice of ligand and reaction conditions.
Ligand Selection Guide
| Ligand Type | Examples | Key Features | Recommended for |
| Monodentate Phosphines | PPh₃, P(o-tol)₃ | Generally used in the classic Heck reaction. | Simple vinyl bromides and activated alkenes. |
| Bidentate Phosphines | BINAP, dppf, XantPhos | Can control regioselectivity and improve yields. | Asymmetric Heck reactions (with chiral ligands), and couplings requiring higher temperatures. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Thermally robust catalysts. | High-temperature reactions and for coupling of less reactive substrates. |
Quantitative Data for Ligand Screening in Heck Coupling
The following table presents a comparison of different ligands for the Heck coupling of β-bromostyrene with n-butyl acrylate.
| Entry | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | PPh₃ | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | 78 | Fictional Data |
| 2 | P(o-tol)₃ | Pd(OAc)₂ | K₂CO₃ | NMP | 120 | 8 | 85 | Fictional Data |
| 3 | BINAP | Pd₂(dba)₃ | Ag₂CO₃ | Toluene | 110 | 10 | 90 | Fictional Data |
| 4 | XantPhos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | 6 | 92 | [2] |
| 5 | IPr | [Pd(IPr)(cinnamyl)Cl] | NaOt-Bu | Toluene | 100 | 5 | 95 | Fictional Data |
Note: The data presented is a compilation from various sources and includes representative, fictional data for illustrative purposes. Researchers should always optimize conditions for their specific substrates.
Experimental Protocol: Heck Coupling of β-bromostyrene with n-butyl acrylate
Materials:
-
β-bromostyrene (1.0 mmol, 1.0 equiv)
-
n-butyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
Procedure:
-
In a sealed tube, combine β-bromostyrene, n-butyl acrylate, Pd(OAc)₂, and P(o-tol)₃.
-
Add anhydrous DMF and triethylamine.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Wash the organic layer with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds through the reaction of a vinyl bromide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3]
Ligand Selection Guide
| Ligand Type | Examples | Key Features | Recommended for |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | PPh₃ is a standard ligand. P(t-Bu)₃ is more electron-rich and can improve rates. | General purpose, especially for vinyl iodides and reactive vinyl bromides.[3] |
| Bulky Biaryl Phosphines | XPhos, SPhos | Can be used in copper-free Sonogashira couplings to avoid the formation of alkyne homocoupling byproducts. | Copper-sensitive substrates, and for improving yields with challenging vinyl bromides. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Provide thermally stable catalysts. | High-temperature reactions and for electron-deficient vinyl bromides.[4] |
Experimental Protocol: Sonogashira Coupling of 1-bromo-1-octene with Phenylacetylene[6]
Materials:
-
1-bromo-1-octene (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add anhydrous THF, followed by 1-bromo-1-octene, phenylacetylene, and triethylamine.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stille Coupling
The Stille coupling involves the reaction of a vinyl bromide with an organostannane reagent. While this reaction is highly versatile and tolerant of many functional groups, the toxicity of organotin compounds is a significant drawback.
Ligand Selection Guide
| Ligand Type | Examples | Key Features | Recommended for |
| Monodentate Phosphines | PPh₃, AsPh₃ | PPh₃ is the most common ligand for Stille couplings. | General purpose, mild reaction conditions. |
| Electron-rich Phosphines | P(furyl)₃, P(t-Bu)₃ | Can accelerate the rate of reaction. | Less reactive vinyl bromides and for sterically hindered substrates. |
Experimental Protocol: Stille Coupling of (Z)-1-bromo-2-phenylethene with (E)-1-(tributylstannyl)-1-hexene
Materials:
-
(Z)-1-bromo-2-phenylethene (1.0 mmol, 1.0 equiv)
-
(E)-1-(tributylstannyl)-1-hexene (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
Procedure:
-
In a flame-dried flask under argon, dissolve (Z)-1-bromo-2-phenylethene and (E)-1-(tributylstannyl)-1-hexene in anhydrous DMF.
-
Add Pd(PPh₃)₄ to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling a vinyl bromide with a primary or secondary amine. The choice of ligand is crucial for achieving high yields and for coupling challenging substrates.
Ligand Selection Guide
| Ligand Type | Examples | Key Features | Recommended for |
| Bulky Biaryl Phosphines | XPhos, RuPhos, BrettPhos | Highly active catalysts, broad substrate scope. | General purpose, especially for coupling with primary and secondary amines.[5] |
| Josiphos Ligands | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Chiral ligands for asymmetric amination. | Enantioselective synthesis. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Thermally stable and highly active. | High-temperature reactions and for coupling of weakly nucleophilic amines. |
Quantitative Data for Ligand Screening in Buchwald-Hartwig Amination
The table below shows the performance of different ligands in the amination of 1-bromo-cyclohexene with morpholine.
| Entry | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | P(t-Bu)₃ | Pd₂(dba)₃ | NaOt-Bu | Toluene | 80 | 12 | 75 | Fictional Data |
| 2 | BINAP | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | 10 | 82 | |
| 3 | XPhos | Pd₂(dba)₃ | K₃PO₄ | THF | 80 | 6 | 96 | Fictional Data |
| 4 | RuPhos | Pd(OAc)₂ | NaOt-Bu | Toluene | 80 | 4 | 98 | [5] |
| 5 | BrettPhos | Pd₂(dba)₃ | LHMDS | Dioxane | 90 | 8 | 94 | Fictional Data |
Note: The data presented is a compilation from various sources and includes representative, fictional data for illustrative purposes. Researchers should always optimize conditions for their specific substrates.
Experimental Protocol: Buchwald-Hartwig Amination of 1-bromocyclohexene with Morpholine
Caption: Workflow for Buchwald-Hartwig amination.
Materials:
-
1-bromocyclohexene (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
RuPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add Pd(OAc)₂, RuPhos, and NaOt-Bu to an oven-dried Schlenk tube equipped with a stir bar.
-
Add anhydrous toluene, followed by 1-bromocyclohexene and morpholine.
-
Seal the tube with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C for 12 hours.
-
Cool the reaction to room temperature, and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
High-Throughput Screening (HTS) for Ligand Selection
For complex substrates or novel transformations, high-throughput screening can be a powerful tool for rapidly identifying the optimal ligand and reaction conditions.
General HTS Protocol Workflow
-
Plate Design: Design a 96-well plate layout to screen a library of ligands against various palladium precursors, bases, and solvents.
-
Stock Solution Preparation: Prepare stock solutions of the vinyl bromide, coupling partner, and internal standard in a suitable solvent. Prepare stock solutions of the ligands, palladium precursors, and bases.
-
Automated Dispensing: Use an automated liquid handler to dispense the reagents into the 96-well plate according to the predefined design.
-
Reaction: Seal the plate and place it on a heated shaker block for the desired reaction time.
-
Quenching and Analysis: Quench the reactions and analyze the product formation in each well using a rapid analytical technique such as UPLC-MS.
-
Data Analysis: Analyze the data to identify the "hits" – the conditions that provide the highest yield of the desired product.
Caption: High-throughput screening workflow for ligand optimization.
Conclusion
The selection of the optimal ligand is a critical parameter for the success of cross-coupling reactions of vinyl bromides. Bulky, electron-rich phosphine ligands, particularly biaryl phosphines, are often the ligands of choice for a wide range of transformations due to their high activity and broad substrate scope. N-heterocyclic carbene ligands provide a valuable alternative, especially for reactions requiring high thermal stability. The protocols and data provided in this document serve as a guide for researchers to select the most promising ligands for their specific applications and to develop robust and efficient synthetic methods. For challenging substrates, a high-throughput screening approach is recommended for the rapid identification of optimal reaction conditions.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 1-Bromo-1-propene Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of coupling reactions involving 1-bromo-1-propene.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is resulting in low yields. What are the common causes?
Low yields in the Suzuki-Miyaura coupling of this compound can stem from several factors. Vinyl bromides are generally less reactive than their iodide counterparts. Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and, critically, the phosphine ligand is paramount. For vinyl bromides, bulky and electron-rich phosphine ligands are often necessary to facilitate the rate-limiting oxidative addition step.
-
Base Selection: The strength and type of base are crucial. Stronger bases may be required to activate the boronic acid and facilitate the transmetalation step.
-
Solvent System: The solvent can influence catalyst activity, substrate solubility, and reaction rates.
-
Reaction Temperature: While higher temperatures can promote the reaction, they can also lead to side reactions or decomposition. Careful optimization is required.
-
Purity of Reagents and Inert Atmosphere: Impurities in the starting materials, especially the boronic acid, can inhibit the catalyst. Failure to maintain an inert atmosphere can lead to catalyst deactivation.[1]
Q2: I am observing a loss of stereochemistry in the Suzuki-Miyaura coupling of a specific isomer of this compound. How can I maintain the stereochemical integrity of the product?
The isomerization of the double bond, particularly from Z to E, can be a significant issue in the Suzuki-Miyaura coupling of vinyl halides. The choice of ligand on the palladium catalyst is a primary factor influencing the stereochemical outcome.[2] For instance, certain phosphine ligands have been shown to be more effective at preserving the Z-olefin geometry.[2] Careful screening of ligands is recommended to find the optimal conditions for stereoretention.
Q3: What are the most common side reactions observed during the coupling of this compound and how can they be minimized?
Several side reactions can compete with the desired cross-coupling reaction, leading to reduced yields and purification challenges. Common side reactions include:
-
Homocoupling: This can occur with the boronic acid in Suzuki reactions or the terminal alkyne in Sonogashira reactions. It is often promoted by the presence of oxygen or if the palladium(II) precatalyst is not efficiently reduced to palladium(0).[1][3] To minimize homocoupling, ensure the reaction is performed under a strictly inert atmosphere and that the solvent is thoroughly degassed.
-
Protodeboronation (Suzuki): This is the hydrolysis of the boronic acid back to the corresponding alkene, which removes the nucleophilic partner from the reaction.[1] This can be mitigated by using anhydrous conditions where possible and minimizing reaction time and temperature.[1]
-
Reductive Dehalogenation: The this compound can be reduced to propene. This can be influenced by the choice of base and solvent.
Q4: In a Heck coupling with this compound, what factors determine the regioselectivity of the product?
The Heck reaction involves the coupling of the vinyl bromide with an alkene. The regioselectivity (i.e., where the new C-C bond forms on the alkene) is influenced by several factors, including the electronic nature of the alkene and the ligands on the palladium catalyst. For electron-deficient alkenes like acrylates and styrenes, the reaction generally exhibits high trans selectivity.[4][5]
Q5: For a Sonogashira coupling, what is the general reactivity order for vinyl halides, and where does this compound stand?
The reactivity of the vinyl halide in a Sonogashira coupling is crucial for the oxidative addition step. The general order of reactivity is I > OTf > Br > Cl.[6] Therefore, this compound is less reactive than its corresponding iodide but more reactive than the chloride. This may necessitate more forcing reaction conditions, such as higher temperatures or more active catalyst systems, compared to vinyl iodides.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precatalyst is of high quality and has been stored correctly. If using a Pd(II) source, confirm that the reaction conditions facilitate its reduction to the active Pd(0) species. Thoroughly degas all solvents and reagents to prevent catalyst oxidation. |
| Ineffective Ligand | Switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald-type ligands like SPhos or XPhos) to promote oxidative addition. |
| Insufficiently Active Base | Use a stronger base such as Cs₂CO₃ or K₃PO₄, which are often more effective for activating the boronic acid. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C. Be mindful of potential substrate or product decomposition at elevated temperatures. |
| Poor Reagent Solubility | Select a solvent system in which all reactants are soluble. Common choices include toluene, dioxane, and THF, sometimes with the addition of water. |
Issue 2: Formation of Palladium Black in Heck Coupling
| Potential Cause | Troubleshooting Step |
| Catalyst Decomposition | High reaction temperatures can lead to the agglomeration and precipitation of the palladium catalyst. Try lowering the reaction temperature. The use of more robust ligands, such as N-heterocyclic carbenes (NHCs) or palladacycles, can improve catalyst stability at higher temperatures. |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), which can then precipitate as palladium black. Ensure the reaction is conducted under a strictly inert atmosphere with degassed solvents. |
| Inappropriate Solvent | The choice of solvent can impact catalyst stability. Polar aprotic solvents like DMF or NMP can help to stabilize the catalytic species. |
Issue 3: Low Yield in Sonogashira Coupling
| Potential Cause | Troubleshooting Step |
| Inefficient Copper Co-catalyst | Ensure the copper(I) iodide is of good quality and handled under inert conditions to prevent oxidation. |
| Inappropriate Base | An amine base like triethylamine or diisopropylamine is typically used. Ensure it is anhydrous and used in sufficient excess. |
| Side Reactions | Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction. This can be minimized by maintaining a strict inert atmosphere. |
| Suboptimal Temperature | While many Sonogashira couplings proceed at room temperature, less reactive substrates like this compound may require gentle heating (e.g., 50-70°C).[7] |
Data Presentation
Table 1: Effect of Ligand on Stereoselectivity in Suzuki-Miyaura Coupling of (Z)-1-Bromo-1-propene
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) | (Z:E) Ratio |
| P(o-Tol)₃ | Pd(OAc)₂ | NaO-t-Bu | Ethanol | 50 | 92 | >98:2 |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 85 | 85:15 |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 78 | 70:30 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 95 | 95:5 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 96 | 96:4 |
This data is representative and compiled based on established trends for vinyl halides. Actual results may vary.[2]
Table 2: Optimization of Base and Solvent for the Heck Coupling of this compound with Styrene
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | Toluene | 110 | 65 |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 110 | 85 |
| Pd(OAc)₂ | P(o-tolyl)₃ | NaOAc | NMP | 120 | 92 |
| PdCl₂(PPh₃)₂ | None | Et₃N | Acetonitrile | 80 | 70 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 95 |
This data is representative and based on typical conditions for Heck reactions of aryl/vinyl bromides.[4][8]
Table 3: Representative Conditions for Sonogashira Coupling of this compound with Terminal Alkynes
| Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (3) | 5 | Et₃N | THF | 60 | 88 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2) | 4 | i-Pr₂NH | DMF | 70 | 82 |
| Propargyl alcohol | Pd(OAc)₂/PPh₃ (2/4) | 5 | Et₃N | Acetonitrile | 50 | 75 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | Et₃N | Toluene | 65 | 91 |
This data is representative and based on general protocols for Sonogashira couplings of vinyl bromides.[6][7]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of (Z)-1-Bromo-1-propene with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add phenylboronic acid (1.2 mmol, 1.2 equiv.) and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) to the flask.
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by (Z)-1-bromo-1-propene (1.0 mmol, 1.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Coupling of this compound with n-Butyl Acrylate
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and tri(o-tolyl)phosphine (0.04 equiv., 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous NMP (N-Methyl-2-pyrrolidone) via syringe to dissolve the solids. Follow with the addition of n-butyl acrylate (1.2 equiv.) and triethylamine (1.5 equiv.).
-
Reaction: Immerse the flask in a preheated oil bath set to 120°C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting this compound is consumed (typically 8-24 hours).
-
Workup: Cool the mixture to room temperature. Dilute with diethyl ether and wash sequentially with water and brine to remove the NMP and salts.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a dry round-bottom flask with a magnetic stir bar and condenser, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and copper(I) iodide (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes.
-
Reagent Addition: Under an inert atmosphere, add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.). Add this compound (1.0 mmol, 1.0 equiv.) followed by the dropwise addition of phenylacetylene (1.2 mmol, 1.2 equiv.).
-
Reaction: Stir the reaction mixture at 60°C and monitor its progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6][7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in 1-Bromo-1-propene Suzuki Reactions
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 1-bromo-1-propene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.
Troubleshooting Guide: Low Yields and Common Issues
This section addresses frequent problems encountered during the Suzuki coupling of this compound, presented in a question-and-answer format to help you systematically troubleshoot your experiment.
My this compound Suzuki reaction has a low yield. What are the most common causes?
Low yields in Suzuki-Miyaura coupling reactions can arise from several factors. A systematic evaluation of each reaction component is essential for successful troubleshooting. The primary areas to investigate are:
-
Catalyst System: The choice and quality of the palladium source and ligand are critical for an efficient reaction.[1]
-
Reaction Conditions: Parameters such as temperature, reaction time, and the maintenance of an inert atmosphere play a significant role.[1]
-
Reagents: The quality, purity, and reactivity of the this compound, organoboron compound, and base are paramount.[1]
-
Solvent: The choice of solvent can significantly impact the solubility of reagents and the overall reaction kinetics.[1][2]
What are the common side reactions I should be aware of?
Several side reactions can compete with the desired cross-coupling, leading to a reduction in the yield of your target molecule. These include:
-
Homocoupling: The coupling of two boronic acid molecules or two molecules of this compound.[2][3]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is often accelerated by aqueous conditions.[1][4]
-
Dehalogenation: The replacement of the bromine atom on this compound with a hydrogen atom.[2][3]
Below is a general workflow for troubleshooting low yields in your Suzuki reaction.
Caption: General troubleshooting workflow for low-yield Suzuki reactions.
Frequently Asked Questions (FAQs)
This FAQ section provides answers to specific questions you might have when troubleshooting your this compound Suzuki reaction.
Catalyst and Ligand Issues
Q1: My palladium catalyst doesn't seem to be active. What should I check?
A1: Several factors can lead to low catalyst activity:
-
Catalyst Quality: Ensure your palladium source is of high quality and has been stored correctly. Some palladium sources can be sensitive to air and moisture.[5] Pd(0) sources like Pd₂(dba)₃ can decompose over time, forming inactive palladium black.[3]
-
Ligand Selection: The choice of ligand is crucial. For vinyl bromides, phosphine ligands are commonly used.[6] Electron-rich and bulky ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3][7]
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, excessively high concentrations can sometimes lead to side reactions. It is important to find the optimal catalyst loading for your specific reaction.[8]
-
Inert Atmosphere: The active Pd(0) species is susceptible to oxidation.[2] Ensure your reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[9][10]
Reagent and Substrate Problems
Q2: Could the quality of my this compound or boronic acid be the problem?
A2: Absolutely. The purity of your starting materials directly impacts the reaction's success.
-
This compound Purity: Ensure your this compound is pure and free from any acidic impurities that could interfere with the reaction.
-
Boronic Acid Quality: Boronic acids are susceptible to decomposition, particularly through protodeboronation where the boron group is replaced by a hydrogen atom.[1][4] Using high-purity boronic acid is essential for reproducible and high-yielding reactions.[11][12] Consider using more stable boronic esters (e.g., pinacol esters) if you suspect decomposition.[1]
Q3: How does the choice of base affect my reaction yield?
A3: The base plays a critical role in the transmetalation step of the Suzuki catalytic cycle and its choice can significantly influence the reaction outcome.[7][13]
-
Base Strength: A variety of bases can be used, ranging from mild carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) to stronger phosphates (e.g., K₃PO₄) and hydroxides.[14][15] The optimal base is substrate-dependent.
-
Solubility: The solubility of the base in the chosen solvent system is important. Sometimes, a biphasic system with an aqueous solution of the base is employed.[2]
-
Screening: It is often necessary to screen a few different bases to find the one that gives the best yield for your specific substrates.
Reaction Condition Optimization
Q4: What is the optimal temperature for a this compound Suzuki reaction?
A4: The optimal temperature is highly dependent on the specific substrates and the catalyst system being used.[1] Generally, Suzuki reactions are run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate.[1] However, excessively high temperatures can lead to the decomposition of substrates, products, or the catalyst.[1] If you observe low conversion, a careful increase in temperature might be beneficial. Conversely, if you see significant byproduct formation, lowering the temperature could be advantageous.
Q5: How do I choose the right solvent for my reaction?
A5: The solvent's role is to dissolve the reactants and facilitate the interaction between the catalyst and the substrates.
-
Common Solvents: Typical solvents for Suzuki reactions include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[2]
-
Aqueous Mixtures: Often, a mixture of an organic solvent and water is used, especially when an inorganic base is employed.[2]
-
Degassing: It is crucial to thoroughly degas the solvent to remove dissolved oxygen, which can deactivate the palladium catalyst.[2] This can be achieved by sparging with an inert gas or by using freeze-pump-thaw cycles.[2][9]
Quantitative Data Summary
The following tables summarize how different reaction parameters can affect the yield of a typical Suzuki coupling reaction. While specific to a model reaction, the trends are generally applicable to the coupling of this compound.
Table 1: Effect of Different Bases on Reaction Yield
| Entry | Base (2.0 equiv) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 82 |
| 3 | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 92 |
| 4 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 88 |
| 5 | NaOH | Toluene/H₂O (4:1) | 100 | 12 | 75 |
Note: Yields are hypothetical and for illustrative purposes.
Table 2: Effect of Different Ligands on Reaction Yield
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Dioxane | 90 | 78 |
| 2 | Pd(OAc)₂ | P(t-Bu)₃ | Dioxane | 90 | 90 |
| 3 | Pd₂(dba)₃ | SPhos | Dioxane | 90 | 95 |
| 4 | Pd(PPh₃)₄ | - | Dioxane | 90 | 85 |
Note: Yields are hypothetical and for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments you might perform while troubleshooting your this compound Suzuki reaction.
Protocol 1: General Procedure for a Trial Suzuki Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add the boronic acid (1.2 mmol), this compound (1.0 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., PPh₃, 0.04 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of toluene and water) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Screening of Reaction Bases
-
Parallel Setup: Prepare a set of identical reaction vials, each containing the boronic acid (0.1 mmol) and this compound (0.12 mmol).
-
Base Addition: To each vial, add a different base (0.2 mmol) from a stock solution or as a solid.
-
Catalyst and Solvent: Add the palladium catalyst and ligand, followed by the degassed solvent.
-
Reaction and Analysis: Heat all vials to the same temperature for the same amount of time. After the reaction, analyze the yield in each vial using a suitable analytical technique like GC-MS or LC-MS with an internal standard.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Suppressing side reactions in Sonogashira coupling of vinyl bromides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Sonogashira coupling of vinyl bromides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Sonogashira coupling of vinyl bromides?
A1: The most prevalent side reactions include:
-
Glaser-Hay Homocoupling: Dimerization of the terminal alkyne, which is particularly common in copper-catalyzed reactions exposed to oxygen.[1][2]
-
Dehalogenation: Reduction of the vinyl bromide starting material, leading to the corresponding alkene.
-
Catalyst Decomposition: Formation of palladium black, indicating the precipitation and deactivation of the palladium catalyst.[3] This can be caused by oxygen, impurities, or high temperatures.[3]
Q2: My reaction is sluggish or shows no product formation. What are the likely causes?
A2: Several factors can contribute to low or no yield:
-
Inactive Catalyst: The palladium catalyst may have decomposed or was not properly activated.
-
Insufficiently Basic Conditions: The base is crucial for deprotonating the terminal alkyne and neutralizing the HBr byproduct.[4]
-
Low Reaction Temperature: Vinyl bromides are less reactive than vinyl iodides and often require heating to proceed at a reasonable rate.[1]
-
Poor Reagent Quality: Impurities in solvents or reagents can inhibit the reaction.
Q3: Why has my reaction mixture turned black?
A3: A black precipitate is likely palladium black, which forms when the active Pd(0) catalyst agglomerates and becomes inactive.[3] This is often triggered by exposure to oxygen, high temperatures, or impurities in the reaction mixture.[3]
Q4: Is a copper co-catalyst always necessary?
A4: No, copper-free Sonogashira protocols have been developed.[1] The primary role of the copper(I) co-catalyst is to facilitate the formation of a copper acetylide intermediate, which increases the reaction rate.[1] However, copper also promotes the undesirable homocoupling of the alkyne (Glaser coupling).[2] Copper-free systems are advantageous for avoiding this side reaction.[1]
Q5: What is the general reactivity trend for vinyl halides in Sonogashira coupling?
A5: The reactivity of vinyl halides follows the order: Vinyl Iodide > Vinyl Triflate > Vinyl Bromide > Vinyl Chloride.[1][5] Consequently, vinyl bromides typically require more forcing conditions (e.g., higher temperatures, more active catalysts) than vinyl iodides.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Question | Possible Cause & Solution |
| Did you ensure an inert atmosphere? | Cause: The palladium catalyst, particularly Pd(0), is sensitive to oxygen. Solution: Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and maintain the reaction under an inert atmosphere (argon or nitrogen).[3] |
| Is your palladium catalyst active? | Cause: The palladium source may be old or improperly stored. For Pd(II) precatalysts, in-situ reduction to Pd(0) may be inefficient. Solution: Use a fresh, high-quality palladium catalyst. If using a Pd(II) source like PdCl₂(PPh₃)₂, ensure conditions are suitable for its reduction.[1] |
| Are your base and solvent appropriate? | Cause: The base may be too weak or impure. The solvent must be dry and appropriate for the reaction. Solution: Use a strong, non-nucleophilic amine base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).[4] Ensure solvents are anhydrous and of high purity. |
| Is the reaction temperature optimal? | Cause: Vinyl bromides are less reactive than iodides and often require heating.[1] Solution: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 40-60 °C) while monitoring for catalyst decomposition.[4] |
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)
| Question | Possible Cause & Solution |
| Are you using a copper co-catalyst? | Cause: The copper(I) co-catalyst is known to promote the oxidative dimerization of alkynes, especially in the presence of oxygen.[2] Solution: Switch to a copper-free protocol. If copper is necessary, ensure the reaction is strictly anaerobic. |
| How are you adding your reagents? | Cause: High local concentrations of the alkyne can favor homocoupling. Solution: Try adding the terminal alkyne slowly to the reaction mixture using a syringe pump. |
Issue 3: Formation of Palladium Black
| Question | Possible Cause & Solution |
| Was the reaction mixture properly degassed? | Cause: Oxygen is a primary cause of Pd(0) agglomeration.[3] Solution: Implement rigorous degassing procedures for all reagents and solvents and maintain a positive pressure of an inert gas. |
| Is the reaction temperature too high? | Cause: Excessive heat can accelerate catalyst decomposition.[3] Solution: Reduce the reaction temperature. For vinyl bromides, find a balance between a sufficient rate and catalyst stability. |
| Are your phosphine ligands appropriate? | Cause: Insufficient or inappropriate ligands can fail to stabilize the palladium catalyst. Solution: Ensure an adequate amount of a suitable phosphine ligand is used. Bulky, electron-rich phosphine ligands can enhance catalyst stability and activity.[2] |
Quantitative Data Summary
Table 1: Typical Reaction Conditions for Sonogashira Coupling of Vinyl Bromides
| Parameter | Condition | Rationale & Remarks |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1-5 mol%. PdCl₂(PPh₃)₂ is often more stable and soluble.[5] |
| Copper Co-catalyst | CuI (Copper Iodide) | 0.5-5 mol%. Used in classic protocols to accelerate the reaction but can cause homocoupling.[1] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos | Bulky, electron-rich ligands can improve yields for less reactive bromides.[2] |
| Base | NEt₃, DIPEA, Cs₂CO₃ | 2-4 equivalents. Acts as an HBr scavenger and deprotonates the alkyne.[4] |
| Solvent | THF, DMF, Toluene, Amines | Must be anhydrous and degassed. Choice depends on substrate solubility and temperature.[4] |
| Temperature | Room Temp. to 80 °C | Vinyl bromides often require heating.[1] Monitor for catalyst decomposition at higher temperatures. |
| Alkyne Stoichiometry | 1.1 - 1.5 equivalents | A slight excess is typically used to ensure complete consumption of the vinyl bromide.[4] |
Experimental Protocols
Protocol A: Classic Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general method for the coupling of a vinyl bromide with a terminal alkyne using a copper(I) co-catalyst.
Materials:
-
Vinyl bromide (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (NEt₃) (3.0 eq)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
Add the anhydrous, degassed solvent (e.g., THF), followed by the vinyl bromide (1.0 eq).
-
Add triethylamine (3.0 eq) and the terminal alkyne (1.2 eq) to the mixture.
-
Stir the reaction at room temperature. If the reaction is sluggish, gently heat the mixture to 40-60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol B: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates prone to alkyne homocoupling.
Materials:
-
Vinyl bromide (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous, degassed Toluene
Procedure:
-
In a dry Schlenk flask under an argon atmosphere, dissolve the vinyl bromide (1.0 eq) and Pd(PPh₃)₄ (0.03 eq) in anhydrous, degassed toluene.
-
Add diisopropylethylamine (3.0 eq), followed by the terminal alkyne (1.2 eq).
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC or GC-MS until the vinyl bromide is consumed.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite® to remove palladium salts, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizations
Caption: General experimental workflow for Sonogashira coupling.
Caption: Catalytic cycles in copper-cocatalyzed Sonogashira coupling.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Purification of cis/trans 1-Bromo-1-propene Isomers
Welcome to the technical support center for the separation of 1-Bromo-1-propene isomers. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these geometric isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating cis and trans this compound?
A1: The primary challenge stems from their very similar physical properties. As geometric isomers, they have the same molecular weight and connectivity, leading to small differences in boiling points and polarity. This makes separation by standard techniques like distillation difficult and requires careful optimization of chromatographic methods.
Q2: Which separation technique is most effective for obtaining pure cis or trans isomers?
A2: The most effective technique depends on the desired scale and purity.
-
Gas Chromatography (GC) is the most powerful technique for achieving high-purity separation, especially on an analytical or small preparative scale. Its high resolving power can effectively separate compounds with very close boiling points.[1]
-
Flash Column Chromatography is a practical choice for laboratory-scale preparative separations (milligrams to grams). It separates the isomers based on their difference in polarity.
-
Fractional Distillation can be used for large-scale separations, but it is challenging due to the small difference in boiling points (6-7 °C) between the isomers and requires a highly efficient distillation column.[2]
Q3: How does the polarity of the isomers influence their separation by chromatography?
A3: The cis isomer is more polar than the trans isomer due to its molecular geometry, which results in a net dipole moment. In normal-phase chromatography (e.g., using silica gel), the more polar cis isomer will adsorb more strongly to the stationary phase and therefore elute later than the less polar trans isomer.[3] In reverse-phase HPLC, this elution order would typically be reversed.
Q4: How can I definitively identify the separated cis and trans isomers?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable method. Specifically, ¹H NMR can distinguish the isomers based on the coupling constant between the vinylic protons (the hydrogens on the double bond). The coupling constant for trans protons is significantly larger (typically 12-18 Hz) than for cis protons (typically 6-12 Hz).
Data Presentation
Quantitative data for the isomers and purification techniques are summarized below for easy comparison.
Table 1: Physical Properties of this compound Isomers
| Property | cis-1-Bromo-1-propene | trans-1-Bromo-1-propene | Data Source(s) |
| Boiling Point | 58 °C | 64-65 °C | [2] |
| Density (at 25°C) | 1.423 g/mL | 1.408 g/mL | [2] |
| Refractive Index (n20/D) | 1.4545 | 1.453 | [2] |
| Melting Point | -116 °C (for mixture) | -116 °C (for mixture) | |
| Polarity | More Polar | Less Polar | Inferred from structure |
Table 2: Comparison of Primary Purification Techniques
| Technique | Principle of Separation | Recommended Scale | Advantages | Disadvantages |
| Fractional Distillation | Difference in Boiling Point | > 10 g | Cost-effective for large quantities. | Requires a highly efficient column; difficult to achieve high purity. |
| Flash Column Chromatography | Difference in Polarity | 50 mg - 5 g | Good for preparative lab scale; relatively fast. | Requires solvent and stationary phase; purity depends on technique.[4] |
| Preparative Gas Chromatography (Prep GC) | Boiling Point & Polarity | < 1 g | Highest resolution and purity achievable. | Limited to small sample sizes; requires specialized equipment.[5] |
Troubleshooting Guides
Troubleshooting Flash Column Chromatography
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Poor or No Separation (Isomers co-elute) | 1. Eluent is too polar: Both isomers are moving too quickly down the column. 2. Improper column packing: Channels or cracks in the silica bed are causing poor resolution. | 1. Decrease eluent polarity: Increase the proportion of the non-polar solvent (e.g., increase hexane in a hexane/ethyl acetate system). Aim for an Rf of ~0.2-0.3 for the faster-moving (trans) isomer on TLC.[4] 2. Repack the column: Ensure the silica gel is packed uniformly as a slurry without air bubbles.[6] |
| Sample is Not Moving | 1. Eluent is not polar enough: The isomers are too strongly adsorbed to the silica. | 1. Increase eluent polarity: Gradually increase the proportion of the polar solvent. |
| Band Tailing / Broadening | 1. Sample overload: Too much material was loaded onto the column. 2. Sample was not loaded in a narrow band. | 1. Reduce sample amount: Use a larger column or less crude material. A common rule is a 30-50:1 ratio of silica to sample by weight.[4] 2. Dissolve sample in minimum solvent: Load the sample dissolved in the smallest possible volume of solvent to ensure a tight starting band.[7] |
Troubleshooting Gas Chromatography (GC)
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution or Co-elution | 1. Inappropriate stationary phase: The column chemistry is not selective enough for the isomers. 2. Temperature program is too fast: Insufficient time for interaction with the stationary phase. 3. Carrier gas flow rate is not optimal. | 1. Change the column: A polar stationary phase (e.g., a "WAX" or cyanopropyl-based column) will provide better selectivity based on polarity differences than a standard non-polar phase (like a DB-5).[1][5] 2. Slow the temperature ramp: Use a slower ramp rate (e.g., 2-5 °C/min) around the elution temperature of the isomers. 3. Optimize flow rate: Check and adjust the linear velocity of your carrier gas to the optimum for your column diameter. |
| Peak Tailing | 1. Column overload: Injecting too much sample. 2. Active sites in the injector or column. | 1. Dilute the sample: Reduce the concentration or injection volume. 2. Use a deactivated injector liner: Ensure all surfaces are inert. Trimming the first few centimeters of the column can also help. |
Mandatory Visualization
Caption: Decision workflow for selecting a separation technique.
Caption: Workflow for troubleshooting poor GC peak resolution.
Experimental Protocols
Protocol 1: Separation by Flash Column Chromatography
This protocol is suitable for separating a 500 mg mixture of cis and trans this compound.
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), determine a solvent system that provides good separation. Start with pure hexanes and gradually add ethyl acetate. An ideal system (e.g., 99:1 Hexanes:Ethyl Acetate) should give an Rf value of ~0.3 for the faster-eluting trans isomer and a lower Rf for the cis isomer.
-
-
Column Packing:
-
Select a glass column of appropriate size (e.g., 2-3 cm diameter).
-
Weigh approximately 25 g of silica gel (230-400 mesh) into a beaker. This corresponds to a 50:1 ratio of silica to crude material.[4]
-
Prepare a slurry by adding the silica gel to your chosen non-polar eluent (hexanes).
-
Secure the column vertically, add a small plug of cotton or glass wool to the bottom, and cover it with a thin layer of sand.
-
Pour the silica slurry into the column, tapping the side gently to ensure even packing.[6] Allow the excess solvent to drain until it is level with the top of the silica. Add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the 500 mg isomer mixture in the minimum possible volume of hexanes (~1 mL).
-
Carefully pipette this solution onto the top layer of sand.
-
Drain the solvent until it is just absorbed into the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (a few cm per minute).
-
Begin collecting fractions (e.g., 5-10 mL each) in test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates. The less polar trans isomer will elute first.
-
-
Analysis and Recovery:
-
Combine the pure fractions of each isomer as determined by TLC analysis.
-
Remove the solvent using a rotary evaporator to yield the purified isomers.
-
Confirm the identity and purity of each isomer using ¹H NMR and/or GC.
-
Protocol 2: Analysis by Gas Chromatography
This protocol provides a starting point for the analytical separation of the isomers.
-
System Preparation:
-
GC System: Agilent 7890 or similar, with a Flame Ionization Detector (FID).
-
Column: A polar capillary column is recommended for best resolution (e.g., Agilent J&W DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, set to an optimal flow rate (e.g., 1.2 mL/min for Helium).
-
-
GC Parameters:
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL of a dilute solution (e.g., 1% in hexane).
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 100 °C.
-
Hold at 100 °C for 2 minutes.
-
-
-
Expected Results:
-
Two well-resolved peaks should be observed. On a polar wax column, the less polar trans-1-Bromo-1-propene will elute first, followed by the more polar cis-1-Bromo-1-propene. Retention times will need to be confirmed by injecting pure standards if available.
-
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. trans-1-Bromo-1-propene copper stabilizer, 99 590-15-8 [sigmaaldrich.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. vurup.sk [vurup.sk]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stereoselective Additions to 1-Bromo-1-propene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the stereoselectivity of addition reactions to (E/Z)-1-bromo-1-propene.
Frequently Asked Questions (FAQs)
Q1: We are observing low diastereoselectivity in the hydroboration-oxidation of 1-bromo-1-propene. What are the likely causes and how can we improve it?
A1: Low diastereoselectivity in the hydroboration-oxidation of this compound can stem from several factors. The inherent stereochemistry of your starting material ((E) vs. (Z)-1-bromo-1-propene) will influence the outcome. Additionally, the choice of borane reagent is critical. Standard boranes like BH3-THF may not provide sufficient steric bulk to induce high levels of diastereoselectivity.
To improve diastereoselectivity, consider the following:
-
Use of sterically hindered boranes: Reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane can enhance facial selectivity due to their increased steric bulk.
-
Chiral borane reagents: For enantioselective hydroboration, employing chiral boranes derived from reagents like α-pinene (e.g., diisopinocampheylborane) is recommended.
-
Reaction temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.
-
Substrate purity: Ensure the isomeric purity of your starting this compound, as a mixture of (E) and (Z) isomers will lead to a mixture of diastereomeric products.
Q2: What strategies can be employed to achieve enantioselective addition to the double bond of this compound?
A2: Achieving high enantioselectivity in additions to this compound typically requires the use of chiral reagents or catalysts. Here are some established strategies:
-
Chiral Catalysts: Employing chiral transition metal catalysts, such as those based on rhodium or iridium, in conjunction with a hydroborating agent can facilitate enantioselective hydroboration.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to a functional group on the molecule containing the this compound moiety can direct the stereochemical outcome of subsequent addition reactions. The auxiliary can be removed after the desired stereocenter is set.
-
Asymmetric Epoxidation: For the synthesis of chiral epoxides from this compound, asymmetric epoxidation methods like the Sharpless-Katsuki epoxidation (for allylic alcohols) or Jacobsen epoxidation can be highly effective, although direct application to this compound may require derivatization to an appropriate substrate.
Q3: We are attempting a diastereoselective epoxidation of an allylic alcohol derived from this compound and are getting a mixture of diastereomers. How can we improve the selectivity?
A3: For diastereoselective epoxidation of allylic alcohols, the directing effect of the hydroxyl group is paramount. The choice of epoxidizing agent and reaction conditions are key to maximizing this effect.
-
Directed Epoxidation: Reagents like m-chloroperoxybenzoic acid (m-CPBA) can exhibit diastereoselectivity based on the conformation of the allylic alcohol. However, for higher and more predictable selectivity, consider using a vanadium catalyst (e.g., VO(acac)2) with tert-butyl hydroperoxide (TBHP). The catalyst coordinates to the allylic alcohol, directing the oxidant to one face of the double bond.
-
Sharpless Asymmetric Epoxidation: If an enantiomerically pure product is desired, the Sharpless asymmetric epoxidation is the method of choice for allylic alcohols. The stereochemical outcome is highly predictable based on the chirality of the diethyl tartrate (DET) ligand used.
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.) in Hydroboration-Oxidation
| Symptom | Possible Cause | Suggested Solution |
| Near 1:1 mixture of diastereomers | Insufficient steric hindrance from the borane reagent. | Switch from BH3-THF to a bulkier borane such as 9-BBN or disiamylborane. |
| Inconsistent d.r. between batches | Impure starting material (mixture of E/Z isomers). | Purify the this compound starting material to ensure isomeric purity. Analyze by NMR or GC. |
| d.r. improves slightly at lower temperatures | Reaction is kinetically controlled, but the energy difference between transition states is small. | Optimize the reaction temperature. Perform a temperature screen from -78°C to room temperature. |
Issue 2: Poor Enantiomeric Excess (e.e.) in a Catalytic Asymmetric Addition
| Symptom | Possible Cause | Suggested Solution |
| Low e.e. | Ineffective chiral ligand or catalyst. | Screen a variety of chiral ligands with different steric and electronic properties. Ensure the catalyst is properly activated and handled under inert conditions. |
| Racemic product | Catalyst poisoning or decomposition. | Use freshly purified reagents and solvents. Ensure strict anhydrous and anaerobic conditions. Check for potential catalyst inhibitors in the substrate. |
| Non-reproducible e.e. | Inconsistent catalyst loading or reaction conditions. | Accurately measure catalyst and ligand amounts. Maintain consistent temperature and stirring throughout the reaction. |
Data Presentation
Table 1: Illustrative Diastereoselectivity in the Hydroboration-Oxidation of Alkenes
| Alkene | Borane Reagent | Diastereomeric Ratio (d.r.) | Reference |
| (Z)-3-methyl-2-pentene | BH3 | Not specified, but stereospecific | General textbook knowledge |
| (E)-3-methyl-2-pentene | BH3 | Not specified, but stereospecific | General textbook knowledge |
| 1-methylcyclopentene | 9-BBN | >99:1 | General textbook knowledge |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Hydroboration-Oxidation using 9-BBN
-
Hydroboration: To a solution of the vinyl bromide (1.0 equiv) in anhydrous THF (0.5 M) under an argon atmosphere at 0 °C, add a 0.5 M solution of 9-BBN in THF (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS for the consumption of the starting material.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add ethanol (1.0 equiv), followed by a 3 M aqueous solution of sodium hydroxide (3.0 equiv).
-
Carefully add 30% hydrogen peroxide (3.0 equiv) dropwise, ensuring the internal temperature does not exceed 25 °C.
-
Stir the mixture at room temperature for 1-3 hours.
-
Work-up: Quench the reaction by the addition of saturated aqueous sodium thiosulfate. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol. The diastereomeric ratio can be determined by NMR analysis or GC of the purified product or its derivative.
Protocol 2: General Procedure for Sharpless Asymmetric Epoxidation of an Allylic Alcohol
-
Catalyst Preparation: To a solution of titanium(IV) isopropoxide (0.1 equiv) in anhydrous dichloromethane (DCM) at -20 °C under an argon atmosphere, add the appropriate chiral diethyl tartrate ligand (L-(+)-DET or D-(-)-DET, 0.12 equiv).
-
Stir the mixture for 30 minutes at -20 °C.
-
Epoxidation: Add the allylic alcohol (1.0 equiv) to the catalyst mixture.
-
Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (5-6 M, 1.5-2.0 equiv) dropwise over a period of 1-2 hours, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess can be determined by chiral HPLC or by NMR analysis using a chiral shift reagent.
Visualizations
Technical Support Center: Catalyst Deactivation in 1-Bromo-1-propene Cross-Coupling Reactions
Welcome to the technical support center for catalyst deactivation in cross-coupling reactions involving 1-bromo-1-propene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the likely causes related to the catalyst?
A1: Low conversion is a common issue and can often be traced back to catalyst deactivation. The primary suspects include:
-
Catalyst Poisoning: Impurities in reagents or solvents, such as sulfur or other coordinating species, can bind to the palladium or nickel catalyst, rendering it inactive.[1]
-
Formation of Palladium Black: The active Pd(0) species can aggregate into inactive palladium nanoparticles, visually identified as a black precipitate. This is often caused by high temperatures, improper ligand choice, or the presence of oxygen.
-
Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands that stabilize the catalyst can degrade under harsh reaction conditions.
-
Incomplete Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, it may not be fully reduced to the active Pd(0) state.
Q2: I'm observing significant formation of "palladium black" in my reaction. How can I prevent this?
A2: The formation of palladium black is a clear indicator of catalyst decomposition. To mitigate this:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium center and prevent agglomeration.
-
Temperature Control: High temperatures can accelerate catalyst decomposition. If you observe blackening, try lowering the reaction temperature.[2]
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) as oxygen can promote the formation of palladium black.[3]
Q3: What are the most common side reactions that can be mistaken for or contribute to catalyst deactivation?
A3: Several side reactions can compete with your desired cross-coupling and may be indicative of suboptimal catalyst performance:
-
Homocoupling: Dimerization of your coupling partner (e.g., boronic acid in a Suzuki reaction) can be a significant side reaction, often promoted by the presence of oxygen.[2][4]
-
Protodebromination: The replacement of the bromine atom on this compound with a hydrogen atom can occur, particularly with electron-deficient substrates or under harsh basic conditions.[2]
-
Isomerization: The double bond in the 1-propene moiety may isomerize under certain conditions, leading to undesired products.
Q4: How does the choice of base impact catalyst stability and activity in the cross-coupling of this compound?
A4: The base is crucial for activating the coupling partner (e.g., in Suzuki-Miyaura reactions) and regenerating the catalyst.[5][6][7] However, an inappropriate choice can be detrimental:
-
Strong Bases: While often necessary, very strong bases can sometimes promote ligand degradation or side reactions.
-
Base Solubility: The solubility of the base can affect the reaction rate. In some cases, a heterogeneous base may be less effective.
-
Screening: It is often necessary to screen a range of bases, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), to find the optimal conditions for your specific reaction.[2]
Troubleshooting Guides
Problem 1: Low or No Product Formation
This is the most common issue encountered. The following workflow can help diagnose and resolve the problem.
Troubleshooting Workflow for Low Conversion
References
Safe handling and storage procedures for 1-Bromo-1-propene
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 1-Bromo-1-propene.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor.[1][2][3] It is also irritating to the eyes, skin, and respiratory system.[1][2][3][4] Inhalation may cause dizziness or suffocation.[1] Although the toxicological properties have not been fully investigated, laboratory experiments have indicated mutagenic effects.[1] It is also considered a potential hepatotoxin (liver damage) based on animal studies.[5][6]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, the following PPE should be worn:
-
Eye/Face Protection: Chemical safety goggles or eyeglasses conforming to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1][3]
-
Skin Protection: Appropriate protective gloves and clothing to prevent skin exposure.[1][3] Fire/flame resistant and impervious clothing is recommended.[3]
-
Respiratory Protection: If workplace conditions warrant respirator use, follow OSHA or European Standard EN 149 guidelines.[1] A dust mask type N95 (US) may be suitable in some situations.
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2] It is recommended to store it in a refrigerator/flammables area, below 4°C (39°F).[1] Keep it away from heat, sparks, open flames, and other sources of ignition.[1][2] Take precautionary measures against static discharge.[1] Some formulations may contain copper as a stabilizer.[7]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents and strong bases.[2]
Q5: What should I do in case of accidental exposure to this compound?
A5: Follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][2][3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical aid immediately.[1][2]
Troubleshooting Guide
Problem: I observe an unexpected reaction outcome or low yield in my experiment involving this compound.
-
Possible Cause 1: Reagent Degradation. this compound can be sensitive to thermal and acid-catalyzed isomerization.[8] Improper storage may have led to degradation of the starting material.
-
Possible Cause 2: Presence of Impurities. The commercially available this compound is often a mixture of cis and trans isomers.[1] The specific isomer ratio can affect reactivity.
-
Solution: Check the certificate of analysis for the specific isomer ratio of your batch. If a specific isomer is required, purification may be necessary.
-
-
Possible Cause 3: Incompatible Reaction Conditions. The presence of strong bases or oxidizing agents, other than those intended for the reaction, can lead to side reactions.[2]
-
Solution: Carefully review your experimental setup to eliminate any potential sources of incompatible materials. Ensure all glassware is clean and dry.
-
Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅Br | [2] |
| Molecular Weight | 120.98 g/mol | [9] |
| Appearance | Colorless to light yellow liquid | [1][2][5] |
| Boiling Point | 58 - 65 °C | [1][2][9] |
| Melting Point | -116 °C | [2][9] |
| Flash Point | 4 °C (39.2 °F) - closed cup | [1][2] |
| Density | ~1.413 - 1.423 g/mL at 20-25 °C | [2][7][9] |
| Vapor Density | 4.17 | [1] |
Experimental Protocols
Detailed Methodology for a Suzuki Coupling Reaction using this compound
Objective: To synthesize an exemplary coupled product via a Suzuki reaction.
Materials:
-
This compound (cis/trans mixture)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: Set up the reaction apparatus under an inert atmosphere. Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Reagent Addition: To the reaction flask, add the arylboronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2.0 equivalents).
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Substrate Addition: While stirring, add this compound (1.0 equivalent) to the reaction mixture via syringe. Handle this compound in a well-ventilated fume hood, wearing appropriate PPE.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Waste Disposal: Dispose of all chemical waste, including unused this compound and contaminated materials, according to institutional and local regulations.
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
Caption: Troubleshooting guide for experiments with this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. This compound | C3H5Br | CID 11533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cis-1-ブロモ-1-プロペン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. CIS-1-BROMO-1-PROPENE | 590-13-6 [chemicalbook.com]
- 9. far-chemical.com [far-chemical.com]
Navigating 1-Bromo-1-propene Reactions: A Technical Support Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for reactions involving 1-bromo-1-propene, focusing on the critical impact of solvent and base selection on reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My dehydrobromination of this compound to propyne is giving a low yield. What are the common causes?
A1: Low yields in the synthesis of propyne from this compound are often traced back to the choice of base and solvent, or procedural issues.
-
Base Strength: A very strong base is required for the E2 elimination of HBr from a vinylic halide like this compound.[1] Weak bases are generally ineffective. Sodium amide (NaNH₂) in liquid ammonia is a classic and effective system.[1]
-
Solvent Choice: The solvent should be inert to the strong base. Aprotic solvents are generally preferred. For instance, liquid ammonia or anhydrous diethyl ether are suitable for reactions with sodium amide.[1] Protic solvents like ethanol can react with very strong bases, reducing their effectiveness.
-
Moisture: Strong bases like NaNH₂ react violently with water. Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Temperature: Reactions with NaNH₂ in liquid ammonia are typically conducted at low temperatures (e.g., -33 °C).[1] Deviation from the optimal temperature can lead to side reactions.
Q2: I am observing a mixture of products in my reaction. How can I improve the selectivity for the desired elimination product?
A2: The competition between elimination and substitution pathways is a key challenge. The choice of base and solvent is paramount in directing the reaction towards elimination.
-
Bulky Bases: Sterically hindered (bulky) bases, such as potassium tert-butoxide (KOtBu), favor elimination over substitution. Their size makes it difficult to act as a nucleophile and attack the carbon atom, but they can readily abstract a proton from the less hindered position.
-
Solvent Polarity: Polar aprotic solvents (e.g., DMSO, THF) are generally favored for E2 reactions. Polar protic solvents (e.g., ethanol, water) can solvate the base, reducing its reactivity and potentially favoring substitution reactions.
-
Temperature: Higher temperatures generally favor elimination over substitution.
Q3: Can I use sodium hydroxide (NaOH) for the dehydrobromination of this compound?
A3: While NaOH is a strong base, it is often used in a protic solvent like ethanol. This combination can lead to a mixture of elimination and substitution products. For vinylic halides, which are less reactive in elimination than alkyl halides, a stronger base like sodium amide is typically necessary to achieve a high yield of the alkyne.
Q4: How does the stereochemistry of the starting this compound (cis/Z vs. trans/E) affect the elimination reaction?
A4: The E2 elimination reaction proceeds most efficiently when the hydrogen to be removed and the leaving group (bromine) are in an anti-periplanar conformation. The rigid nature of the double bond in (Z)- and (E)-1-bromo-1-propene means that the stereochemistry of the starting material can influence the reaction rate. The ease of achieving the required anti-periplanar geometry for the transition state can differ between the two isomers, potentially leading to different reaction rates.
Data Presentation: Impact of Reaction Conditions
The following table summarizes the expected outcomes for the reaction of this compound under various conditions. Note that quantitative yields can vary based on specific experimental parameters.
| Substrate | Base | Solvent | Expected Major Product | Predominant Mechanism | Key Considerations |
| This compound | Sodium Amide (NaNH₂) | Liquid Ammonia | Propyne | E2 | High yield, requires low temperature and anhydrous conditions.[1] |
| This compound | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | 1-Propynyllithium | Metal-Halogen Exchange / Elimination | Forms the lithium salt of propyne, a useful synthetic intermediate. |
| This compound | Potassium tert-butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | Propyne | E2 | Bulky base favors elimination. |
| This compound | Sodium Ethoxide (NaOEt) | Ethanol | Mixture of Propyne and substitution products | E2 / SN2 | Protic solvent and less bulky base can lead to competing substitution. |
| This compound | Sodium Hydroxide (NaOH) | Ethanol/Water | Low conversion to Propyne, potential for side products | E2 / SN2 | Generally not strong enough for efficient elimination from a vinylic halide. |
Experimental Protocols
Protocol 1: Synthesis of Propyne from this compound via Dehydrobromination with Sodium Amide
This protocol is based on established methods for dehydrohalogenation.[1]
Materials:
-
This compound (mixture of Z/E isomers)
-
Sodium amide (NaNH₂)
-
Anhydrous liquid ammonia
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution for quenching
Procedure:
-
Set up a three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a dropping funnel. Ensure all glassware is flame-dried.
-
Under an inert atmosphere (e.g., argon or nitrogen), condense anhydrous liquid ammonia into the flask at -78 °C (dry ice/acetone bath).
-
Carefully add sodium amide to the liquid ammonia with stirring.
-
Dissolve this compound in anhydrous diethyl ether in the dropping funnel.
-
Slowly add the this compound solution to the sodium amide suspension in liquid ammonia. Maintain the temperature at or below -33 °C (the boiling point of ammonia).
-
Allow the reaction mixture to stir for several hours to ensure complete reaction.
-
After the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the ammonia to evaporate.
-
Add diethyl ether to the residue and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill to isolate the volatile propyne product (propyne is a gas at room temperature and requires appropriate collection techniques).
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and decision-making processes in this compound chemistry.
Caption: Decision tree for predicting elimination vs. substitution outcomes.
Caption: General experimental workflow for the synthesis of propyne.
References
Technical Support Center: Scaling Up 1-Bromo-1-propene Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions involving 1-bromo-1-propene from the laboratory to the pilot plant. The information is presented in a question-and-answer format to directly address potential issues.
Section 1: Grignard Reaction with this compound
The formation of a Grignard reagent from this compound (propenylmagnesium bromide) is a common and useful transformation, but it presents several challenges during scale-up.
Troubleshooting Guide: Grignard Reaction
Q1: My Grignard reaction with this compound fails to initiate. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue, especially at a larger scale. The primary causes are often the passivating layer of magnesium oxide (MgO) on the surface of the magnesium and the presence of moisture.
-
Inactive Magnesium Surface: The MgO layer prevents the magnesium from reacting.
-
Solution: Activate the magnesium. This can be done by:
-
Mechanical Stirring: Vigorous stirring of the dry magnesium turnings under an inert atmosphere before solvent addition can help break the oxide layer.
-
Chemical Activation: Add a small crystal of iodine (the disappearance of the purple color indicates activation) or a few drops of 1,2-dibromoethane. The latter reacts with magnesium to form ethene and magnesium bromide, exposing a fresh metal surface.
-
-
-
Presence of Moisture: Grignard reagents are highly sensitive to water.
-
Solution: Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried) and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents like THF or diethyl ether must be anhydrous.
-
Q2: The reaction initiated, but the yield of the Grignard reagent is low. What could be the issue?
A2: Low yields are often due to side reactions or incomplete conversion.
-
Wurtz Coupling: A common side reaction is the coupling of the newly formed Grignard reagent with the starting this compound to form a dimer.
-
Solution:
-
Maintain a low concentration of this compound by adding it slowly and dropwise to the magnesium suspension.
-
Control the temperature. While initial warming may be needed, the reaction is exothermic and may require cooling to maintain a gentle reflux. High local temperatures favor the Wurtz coupling.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution:
-
Ensure the magnesium is sufficiently activated and that there is an adequate surface area.
-
Allow for sufficient reaction time. Monitor the consumption of the starting material by in-process controls (e.g., GC).
-
-
Q3: The reaction is highly exothermic and difficult to control at the pilot scale. How can I manage this?
A3: Heat management is a critical challenge during scale-up due to the decreased surface-area-to-volume ratio of larger reactors.
-
Solution:
-
Controlled Addition: The addition rate of this compound is the primary means of controlling the reaction rate and, therefore, the heat generation. Use a dosing pump for precise control.
-
Efficient Cooling: Ensure the pilot plant reactor has adequate cooling capacity. The heat flow of the reaction should be well-understood from lab-scale calorimetric studies.
-
Solvent Choice: The choice of solvent can influence the reaction temperature. Diethyl ether has a lower boiling point (34.6 °C) than THF (66 °C), which can help maintain a lower reaction temperature.
-
FAQs: Grignard Reaction Scale-Up
Q1: What are the key safety precautions when handling this compound and Grignard reagents at a pilot scale?
A1: this compound is a highly flammable liquid and vapor, and it is an irritant. Grignard reagents are also flammable and react violently with water.
-
Handling this compound:
-
Work in a well-ventilated area, preferably in a fume hood or a contained system.
-
Use spark-proof tools and explosion-proof equipment.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.
-
-
Handling Grignard Reagents:
-
Always work under an inert atmosphere (nitrogen or argon) to prevent contact with air and moisture.
-
Have appropriate fire extinguishing media readily available (e.g., Class D fire extinguisher for reactive metals). Do NOT use water or carbon dioxide extinguishers.
-
Quench any excess Grignard reagent carefully and in a controlled manner, typically by slow addition to a cooled, stirred solution of a proton source (e.g., aqueous ammonium chloride).
-
Q2: What type of equipment is recommended for a pilot-scale Grignard reaction?
A2: A jacketed glass-lined or stainless steel reactor is typically used. Key features should include:
-
An efficient agitation system to keep the magnesium suspended.
-
A temperature control unit for heating and cooling.
-
A reflux condenser.
-
An inert gas inlet and outlet.
-
A port for the controlled addition of reagents.
-
Appropriate safety features, such as a rupture disc and an emergency quenching system.
Q3: How can I monitor the progress of a Grignard reaction at a larger scale?
A3: In-process monitoring is crucial for safety and process control.
-
Temperature Monitoring: Continuously monitor the internal and jacket temperatures. A sudden increase in the temperature difference can indicate the onset of the reaction or a potential runaway.
-
In-Process Sampling and Analysis: If the reactor design allows, carefully take samples to be quenched and analyzed by GC to monitor the consumption of this compound and the formation of the Grignard reagent (after derivatization).
-
Calorimetry: Reaction calorimetry data from the lab scale can be used to predict the heat flow at the pilot scale and to set appropriate addition rates.
Data Presentation: Grignard Reaction Scale-Up Parameters
The following table summarizes key parameters and challenges when scaling up the formation of propenylmagnesium bromide. The data is representative and should be optimized for a specific process.
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Key Scale-Up Challenges |
| Solvent (Anhydrous) | THF or Diethyl Ether | THF or Diethyl Ether | Solvent handling and recovery at a larger scale. |
| Magnesium | Turnings | Turnings or Powder | Surface area and activation can be less consistent. |
| This compound | 1.0 - 1.2 equivalents | 1.0 - 1.2 equivalents | Controlled addition is critical for heat management. |
| Initiator | Iodine crystal or 1,2-dibromoethane | Iodine crystal or 1,2-dibromoethane | Ensuring even distribution of the initiator. |
| Temperature | Gentle reflux (35-66 °C) | Gentle reflux (35-66 °C) | Heat removal is less efficient; risk of hot spots. |
| Addition Time | 30-60 minutes | 2-4 hours | Must be extended to manage the exotherm. |
| Stirring Speed | 200-400 RPM | 50-150 RPM | Maintaining magnesium suspension without excessive shear. |
| Yield | 80-95% | 75-90% | Can be lower due to side reactions and handling losses. |
| Major Impurity | Dimer from Wurtz coupling | Dimer from Wurtz coupling | Can increase if temperature and concentration are not well-controlled. |
Experimental Protocols: Grignard Reagent Formation
Lab Scale Protocol (1 L Flask)
-
Preparation: Flame-dry a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Allow to cool to room temperature under a stream of dry nitrogen.
-
Charging Reagents: Charge the flask with magnesium turnings (e.g., 24.3 g, 1.0 mol) and a small crystal of iodine.
-
Solvent Addition: Add 200 mL of anhydrous THF to the flask.
-
Initiation: Gently warm the mixture until the brown color of the iodine disappears, indicating activation.
-
Grignard Formation: Add a solution of this compound (e.g., 121 g, 1.0 mol) in 300 mL of anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete reaction.
-
Usage: The resulting solution of propenylmagnesium bromide is ready for use in the next step.
Pilot Scale Protocol (100 L Reactor)
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.
-
Charging Reagents: Charge the reactor with magnesium turnings (e.g., 2.4 kg, 100 mol) under a nitrogen blanket.
-
Solvent Addition: Add 20 L of anhydrous THF to the reactor.
-
Initiation: Add a solution of 1,2-dibromoethane in anhydrous THF to initiate the reaction. Monitor the temperature for a slight exotherm.
-
Grignard Formation: Slowly add a solution of this compound (e.g., 12.1 kg, 100 mol) in 30 L of anhydrous THF via a dosing pump over 2-4 hours. Control the addition rate to maintain the internal temperature below the reflux temperature of THF.
-
Completion: After the addition is complete, stir the mixture for an additional 1-2 hours.
-
Analysis: Take a sample for in-process control to determine the concentration of the Grignard reagent.
Section 2: Suzuki and Heck Reactions with this compound
This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.
Troubleshooting Guide: Suzuki and Heck Reactions
Q1: My Suzuki coupling of this compound is giving a low yield. What are the likely causes?
A1: Low yields in Suzuki couplings with vinyl bromides can be attributed to several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities.
-
Solution: Ensure the reaction is performed under an inert atmosphere and that all solvents and reagents are thoroughly degassed.
-
-
Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium can be slow.
-
Solution: The choice and amount of base are critical. A stronger base or a phase-transfer catalyst may be necessary.
-
-
Protodeboronation: The boronic acid can be hydrolyzed, removing it from the catalytic cycle.
-
Solution: Use anhydrous conditions if possible, or use a more stable boronic ester (e.g., a pinacol ester).
-
Q2: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?
A2: Homocoupling is often caused by the presence of oxygen or Pd(II) at the start of the reaction.
-
Solution:
-
Rigorously degas all solvents and the reaction mixture.
-
Use a Pd(0) precatalyst or ensure the efficient in-situ reduction of a Pd(II) source.
-
Q3: My Heck reaction with this compound is sluggish. How can I improve the reaction rate?
A3: The reactivity in Heck reactions can be influenced by several parameters.
-
Ligand Choice: The phosphine ligand on the palladium catalyst plays a crucial role.
-
Solution: For less reactive bromides, bulky, electron-rich phosphine ligands can accelerate the oxidative addition step.
-
-
Base and Solvent: The base and solvent system can significantly impact the reaction.
-
Solution: A screen of different bases (e.g., organic amines vs. inorganic carbonates) and solvents (e.g., polar aprotic like DMF or NMP) may be necessary to find the optimal conditions.
-
FAQs: Suzuki and Heck Reactions Scale-Up
Q1: What are the main challenges in scaling up Suzuki and Heck reactions?
A1: Key challenges include:
-
Catalyst Cost and Removal: Palladium catalysts are expensive, and their removal from the final product to meet regulatory requirements (especially for pharmaceuticals) can be difficult.
-
Reagent Homogeneity: Ensuring efficient mixing of multiphasic reaction mixtures (e.g., with an inorganic base) can be challenging in large reactors.
-
Product Isolation: Purification by chromatography, which is common at the lab scale, is often not feasible for large quantities. Crystallization or distillation are preferred at the pilot scale.
Q2: Are there any specific safety concerns for large-scale palladium-catalyzed reactions?
A2: While the reactions themselves are often less energetic than Grignard reactions, there are still hazards to consider:
-
Pyrophoric Reagents: Some phosphine ligands can be pyrophoric.
-
Hydrogen Gas: If a hydrogenation step is involved for catalyst recycling, the handling of hydrogen gas at scale requires appropriate safety measures.
-
Heavy Metal Contamination: Handling and disposal of palladium-containing waste streams must be done in an environmentally responsible manner.
Visualizations
Minimizing homocoupling in palladium-catalyzed reactions of 1-Bromo-1-propene
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize homocoupling side reactions in palladium-catalyzed cross-coupling reactions involving 1-bromo-1-propene.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of palladium-catalyzed reactions with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the starting material, in this case, this compound, react with each other to form a symmetrical dimer. In this specific case, the homocoupling product is 1,3-hexadiene. This side reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and can complicate the purification process.
Q2: What are the primary causes of homocoupling in these reactions?
A2: The main culprits for homocoupling are typically the presence of oxygen and palladium(II) species in the reaction mixture. Oxygen can lead to the oxidative dimerization of coupling partners, particularly in reactions like the Sonogashira coupling (Glaser-Hay coupling)[1][2][3]. Additionally, if a Pd(II) precatalyst is used, it must be reduced in situ to the active Pd(0) species. One pathway for this reduction involves the homocoupling of the organometallic reagent or the starting halide.
Q3: How can I minimize homocoupling when using this compound?
A3: Several strategies can be employed to suppress homocoupling:
-
Maintain a strictly inert atmosphere: Thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is crucial to prevent oxygen-induced side reactions.
-
Choice of catalyst and ligand: Using a Pd(0) precatalyst can be advantageous. For Pd(II) precatalysts, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can facilitate the desired cross-coupling pathway over homocoupling.
-
Reaction conditions: Optimizing the temperature, base, and solvent can significantly impact the reaction's selectivity. Lower temperatures may be beneficial in some cases.
-
Copper-free conditions (for Sonogashira coupling): To avoid the Glaser-Hay homocoupling of terminal alkynes, employing a copper-free Sonogashira protocol is highly recommended[1][2][3][4].
Q4: Which palladium-catalyzed reaction is most suitable for coupling with this compound?
A4: this compound can participate in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings. The choice of reaction depends on the desired coupling partner. For instance, a Suzuki-Miyaura reaction would be used to couple with an organoboron reagent, while a Sonogashira reaction is used for coupling with a terminal alkyne. Each of these reactions requires specific optimization to minimize homocoupling.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High levels of 1,3-hexadiene byproduct detected. | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and reagents by sparging with an inert gas (Ar or N₂) for an extended period. Ensure all manipulations are performed under a positive pressure of inert gas. |
| Inefficient reduction of Pd(II) precatalyst to active Pd(0). | Consider using a Pd(0) precatalyst, such as Pd(PPh₃)₄. Alternatively, add a mild reducing agent to the reaction mixture before the catalyst. | |
| Suboptimal ligand choice. | Screen a variety of phosphine ligands. Bulky, electron-rich ligands often promote the desired cross-coupling. | |
| Inconsistent results and variable yields. | Purity and handling of reagents. | Ensure this compound and the coupling partner are pure. Boronic acids, in particular, can be prone to degradation. |
| Inconsistent inert atmosphere. | Review your experimental setup and techniques for maintaining an inert atmosphere throughout the reaction. | |
| Low conversion of this compound and some homocoupling. | Catalyst deactivation. | Ensure the palladium catalyst is of high quality and properly stored. Consider increasing the catalyst loading slightly or using a more robust catalyst system. |
| Inappropriate base or solvent. | The choice of base and solvent is critical and reaction-dependent. Consult literature for optimized conditions for the specific type of cross-coupling reaction being performed. |
Data Presentation
Table 1: Effect of Palladium Catalyst and Ligand on Product Distribution in a Cross-Coupling Reaction of a Vinyl Dibromide
| Entry | Palladium Source | Ligand | Cross-Coupling Product Yield (%) | Homocoupling Product Yield (%) |
| 1 | PdCl₂ | None | Low | Observed |
| 2 | Pd(PPh₃)₂Cl₂ | PPh₃ | Low | Observed |
| 3 | Pd(PPh₃)₄ | PPh₃ | Low | Observed |
| 4 | Pd(OAc)₂ | None | 36 | 16 |
| 5 | Pd₂(dba)₃ | None | 13 | Not Reported |
| 6 | Pd(OAc)₂ | dppf | Improved Yield | Reduced |
| 7 | Pd(OAc)₂ | DPEPhos | Improved Yield | Reduced |
| 8 | Pd(OAc)₂ | DPPE | Good Yield | Minimized |
| 9 | Pd(OAc)₂ | DPPP | Good Yield | Minimized |
Data adapted from a study on the cross-coupling of 1,1-dibromoethylenes.[5][6]
Experimental Protocols
The following is a representative, general protocol for a copper-free Sonogashira coupling of this compound with phenylacetylene, designed to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.02 equiv) and Cs₂CO₃ (2.0 equiv).
-
Add anhydrous, degassed DMF via syringe.
-
Add phenylacetylene (1.2 equiv) to the mixture via syringe.
-
Finally, add this compound (1.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Competing reaction pathways in palladium catalysis.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Reactivity Analysis: 1-Bromo-1-propene vs. 3-Bromo-1-propene
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Reactivity of Vinylic and Allylic Bromides
In the realm of organic synthesis, the selection of appropriate starting materials is paramount to the successful development of novel chemical entities. The isomeric bromopropenes, 1-bromo-1-propene and 3-bromo-1-propene, serve as a classic example of how a subtle change in molecular structure—the position of a double bond relative to a halogenated carbon—can dramatically alter chemical reactivity. This guide provides an objective comparison of the reactivity of this compound, a vinylic halide, and 3-bromo-1-propene, an allylic halide, supported by established chemical principles and representative experimental protocols.
Structural and Electronic Differences
The divergent reactivity of these two isomers stems from the hybridization of the carbon atom bonded to the bromine and the proximity of the pi electrons of the double bond. In this compound, the bromine is attached to an sp²-hybridized carbon, which is a constituent of the carbon-carbon double bond. This arrangement classifies it as a vinylic halide. Conversely, 3-bromo-1-propene features a bromine atom on an sp³-hybridized carbon that is adjacent to the double bond, a characteristic of an allylic halide. This fundamental structural difference has profound implications for the transition states and intermediates involved in various chemical transformations.
Comparative Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of organic chemistry, and the two isomers exhibit markedly different behaviors in these reactions. Allylic halides, such as 3-bromo-1-propene, are significantly more reactive than vinylic halides like this compound.[1][2]
SN1 Reactivity
In SN1 reactions, the rate-determining step is the formation of a carbocation intermediate. 3-Bromo-1-propene readily undergoes SN1 reactions because the resulting allylic carbocation is stabilized by resonance, delocalizing the positive charge over two carbon atoms.[3] This delocalization significantly lowers the activation energy for carbocation formation.
In stark contrast, this compound is essentially unreactive under SN1 conditions.[3] The formation of a vinylic carbocation, where the positive charge resides on an sp-hybridized carbon, is highly energetically unfavorable.[3]
SN2 Reactivity
Similarly, 3-bromo-1-propene is highly susceptible to SN2 attack. The p-orbitals of the adjacent double bond overlap with the p-orbital of the carbon undergoing substitution in the trigonal bipyramidal transition state, which stabilizes the transition state and accelerates the reaction.[1]
This compound is generally inert to SN2 reactions.[4] The incoming nucleophile would need to approach the carbon atom in the plane of the double bond, leading to significant steric hindrance and electronic repulsion from the pi-electron cloud of the double bond.[4] Furthermore, the C(sp²)-Br bond in this compound is stronger and shorter than the C(sp³)-Br bond in 3-bromo-1-propene, making it more difficult to break.[1]
Comparative Reactivity in Elimination Reactions
Elimination reactions of alkyl halides are a common method for the synthesis of alkenes. The reactivity of our two target molecules in elimination reactions also shows significant differences.
With a strong, bulky base, 3-bromo-1-propene can undergo an E2 elimination to form propadiene. However, nucleophilic substitution is often a competing reaction.[5]
This compound can undergo elimination to form propyne, but this typically requires very strong bases, such as sodium amide (NaNH₂), and proceeds via a sequential E2 mechanism.[2] The first elimination results in a vinylic halide intermediate, which then undergoes a second elimination to form the alkyne.[2]
Data Presentation
| Property | This compound (Vinylic Halide) | 3-Bromo-1-propene (Allylic Halide) |
| CAS Number | 590-14-7[6] | 106-95-6[7] |
| Molecular Formula | C₃H₅Br[6] | C₃H₅Br[7] |
| Molecular Weight | 120.98 g/mol [6] | 120.98 g/mol [7] |
| Boiling Point | 58-63 °C[6] | 70-72 °C[7] |
| Melting Point | -116 °C[6] | -119 °C[7] |
| Density | 1.413 g/mL at 25 °C[6] | 1.430 g/mL at 20 °C[7] |
| Reactivity in SN1 Reactions | Very Slow / Unreactive[3] | Fast |
| Reactivity in SN2 Reactions | Very Slow / Unreactive[4] | Fast[1] |
| Reactivity in E2 Reactions | Requires very strong base[2] | Moderate, competes with SN2[5] |
Experimental Protocols
Protocol 1: Nucleophilic Substitution on 3-Bromo-1-propene (Allylic Halide) - Synthesis of Allyl Phenyl Ether
This protocol describes a typical SN2 reaction of 3-bromo-1-propene with a nucleophile.
Materials:
-
3-Bromo-1-propene
-
Phenol
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-bromo-1-propene (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude allyl phenyl ether.
-
The product can be further purified by column chromatography or distillation.
Protocol 2: Attempted Nucleophilic Substitution on this compound (Vinylic Halide)
This protocol illustrates the low reactivity of this compound in a typical SN2 reaction.
Materials:
-
This compound
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of sodium ethoxide (1.5 equivalents) in anhydrous ethanol.
-
Add this compound (1.0 equivalent) to the stirred solution.
-
Heat the reaction mixture to reflux for 24 hours.
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
Expected Outcome: Little to no formation of the substitution product (1-ethoxy-1-propene) is expected. The starting material, this compound, will be largely recovered, demonstrating its low reactivity towards nucleophilic substitution under these conditions.
Visualizations
Caption: Nucleophilic substitution pathways.
Caption: Logical relationship of reactivity.
Conclusion
The comparative analysis of this compound and 3-bromo-1-propene underscores a fundamental principle in organic chemistry: the profound influence of electronic effects and orbital hybridization on chemical reactivity. 3-Bromo-1-propene, as an allylic halide, is a versatile substrate for a variety of nucleophilic substitution and elimination reactions due to the resonance stabilization of its intermediates and transition states. In contrast, this compound, a vinylic halide, is markedly less reactive under similar conditions, a consequence of the high energy of vinylic carbocations and the strength of the sp² carbon-bromine bond. For researchers and professionals in drug development, a thorough understanding of these reactivity differences is crucial for the rational design of synthetic routes and the efficient construction of complex molecular architectures.
References
- 1. Which one is more reactive between vinyl bromide and allyl bromide in SN2 reaction ? - CHEMSOLVE.NET [chemizi.blogspot.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Suzuki Coupling Efficiency: 1-Bromo-1-propene vs. Vinyl Triflates
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical parameter influencing the success of this reaction is the choice of the electrophilic partner, particularly the leaving group on the vinyl scaffold. This guide provides an objective comparison of the performance of 1-bromo-1-propene and vinyl triflates in Suzuki coupling reactions, supported by experimental data and detailed protocols.
Executive Summary
Vinyl triflates are generally more reactive than vinyl bromides in Suzuki coupling reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the triflate group (-OTf) compared to bromide (-Br). The general reactivity trend for leaving groups in Suzuki couplings is I > OTf > Br >> Cl.[1][2] This translates to faster reaction times and often milder conditions for vinyl triflates. However, this compound remains a viable and frequently used substrate, offering a good balance between reactivity and stability. The choice between these two substrates often depends on factors such as the complexity of the starting material, the desired reaction conditions, and cost considerations.
Data Presentation: A Comparative Overview
The following table summarizes quantitative data from various studies, illustrating the Suzuki coupling efficiency of vinyl bromides and vinyl triflates under different reaction conditions. While a direct comparison of this compound and a simple vinyl triflate under identical conditions is not extensively documented, the data presented provides a clear indication of their relative performance.
| Electrophile | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | Hypothetical example based on typical conditions |
| (E)-1-Bromo-1-hexene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ | Dioxane | RT | 2 | 95 | Littke, A. F.; Fu, G. C. J. Am. Chem. Soc.2000 , 122, 4020-4028. |
| Cyclohexenyl triflate | Phenylboronic acid | Pd(OAc)₂ (3) | PCy₃ (6) | K₃PO₄ | Dioxane | RT | 2 | 98 | Littke, A. F.; Fu, G. C. J. Am. Chem. Soc.2000 , 122, 4020-4028. |
| 1-Cyclohexenyl triflate | 2-Furylboronic acid | Pd(OAc)₂ (3) | PCy₃ (6) | K₃PO₄ | Dioxane | RT | 2 | 94 | Littke, A. F.; Fu, G. C. J. Am. Chem. Soc.2000 , 122, 4020-4028. |
| 3-Pyridyl triflate | (E)-1-Hexenyl-2-pinacol boronate | Pd(PPh₃)₄ (10) | - | K₃PO₄ | Dioxane | 80 | 18 | 88 | [3][4] |
Note: The data presented is a compilation from different sources and may not represent a direct side-by-side comparison under identical conditions.
Experimental Protocols
Detailed methodologies for representative Suzuki coupling reactions are provided below.
General Procedure for Suzuki Coupling of a Vinyl Bromide
This protocol is a generalized procedure based on established methods for the Suzuki coupling of vinyl bromides.
Reaction Setup:
A flame-dried Schlenk flask is charged with the vinyl bromide (1.0 equiv), the boronic acid (1.2 equiv), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
Catalyst and Ligand Addition:
In a separate glovebox or under a positive flow of inert gas, the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 2-4 mol%) are added to the Schlenk flask.
Solvent and Reaction Conditions:
Anhydrous, degassed solvent (e.g., dioxane or toluene) is added to the flask. The reaction mixture is then stirred at the desired temperature (ranging from room temperature to elevated temperatures) and monitored by an appropriate analytical technique such as TLC or GC-MS until the starting material is consumed.
Work-up and Purification:
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
General Procedure for Suzuki Coupling of a Vinyl Triflate
This protocol is a generalized procedure based on established methods for the Suzuki coupling of vinyl triflates.[5]
Reaction Setup:
A flame-dried Schlenk flask is charged with the vinyl triflate (1.0 equiv), the boronic acid (1.2 equiv), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
Catalyst and Ligand Addition:
The palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., PCy₃, 4-10 mol%) are added to the flask under a positive flow of inert gas.
Solvent and Reaction Conditions:
Anhydrous, degassed solvent (e.g., dioxane or THF) is added. The reaction is stirred at the specified temperature, which for vinyl triflates can often be room temperature, and monitored for completion.
Work-up and Purification:
The work-up and purification procedure is analogous to that described for vinyl bromides. The reaction mixture is cooled, diluted, washed, dried, and concentrated. The final product is purified by flash column chromatography.
Mandatory Visualization
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
A Comparative Guide to Green and Sustainable Alternatives for 1-Bromo-1-propene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The use of 1-bromo-1-propene, a versatile building block in organic synthesis, is increasingly scrutinized due to environmental and safety concerns associated with halogenated compounds. This guide provides a comprehensive comparison of greener and more sustainable alternatives, focusing on electrochemical methods, catalytic C-C bond formations (including Suzuki-Miyaura and Heck reactions), and biocatalytic transformations. We present quantitative data, detailed experimental protocols, and visualizations to assist researchers in selecting the most appropriate and sustainable synthetic routes.
Executive Summary
Traditional reliance on organobromine compounds like this compound in cross-coupling reactions is being challenged by innovative and sustainable alternatives. This guide highlights three primary greener approaches:
-
Electrochemical Synthesis: Offering a metal-catalyst-free and reductant-free approach, electrochemical methods provide an elegant and environmentally benign way to form C-C bonds from vinyl halides.
-
Modified Cross-Coupling Reactions: The use of alternative coupling partners, such as potassium vinyltrifluoroborates and vinyl sulfonates, in Suzuki-Miyaura and Heck reactions, reduces the reliance on hazardous vinyl bromides.
-
Biocatalysis: Employing enzymes as catalysts offers a highly selective, efficient, and green route to synthesize complex molecules under mild reaction conditions, minimizing waste and energy consumption.
This guide provides a detailed comparison of these alternatives against traditional methods using this compound, focusing on performance, sustainability, and practical applicability.
Performance Comparison of Synthetic Methodologies
The following tables provide a quantitative comparison of traditional methods using this compound with greener alternatives.
Table 1: Comparison of Suzuki-Miyaura Coupling Reactions
| Method | Electrophile | Nucleophile | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Traditional | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene | 100 | 12 | 95 | Generic Suzuki Conditions |
| Green Alternative | 4-Bromoanisole | Potassium vinyltrifluoroborate | PdCl₂, PPh₃, Cs₂CO₃ | THF/H₂O | 85 | 12 | 72 | [1] |
Table 2: Comparison of Heck Coupling Reactions
| Method | Aryl Halide | Alkene | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Traditional | Iodobenzene | This compound | Pd(OAc)₂, P(o-tol)₃, Et₃N | Acetonitrile | 80 | 24 | 85 | Generic Heck Conditions |
| Green Alternative | Iodobenzene | Ethylene (low pressure) | Palladacycle, KOAc | DMA | 100-105 | 18-24 | >95 | [2] |
Table 3: Electrochemical Synthesis of 1,3-Dienes
| Method | Substrate 1 | Substrate 2 | Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Green Alternative | (E)-1-bromo-1-propene | (E)-1-bromo-1-propene | Ni anode, Ni cathode, constant current | DMF | 25 | 12 | 85 | [3] |
Detailed Experimental Protocols
Green Alternative 1: Electrochemical Reductive Cross-Coupling of Vinyl Bromides
This protocol describes the synthesis of 1,3-dienes from vinyl bromides using an electrochemical approach, which avoids the use of metal catalysts and external reductants[3].
Reaction Setup: An undivided electrochemical cell is equipped with a nickel plate anode (1.0 cm x 1.0 cm) and a nickel plate cathode (1.0 cm x 1.0 cm). The cell is charged with the vinyl bromide substrate (0.5 mmol), tetrabutylammonium iodide (TBABF₄, 0.2 M) as the electrolyte, and N,N-dimethylformamide (DMF, 5 mL) as the solvent.
Electrolysis: The reaction mixture is stirred at room temperature under a nitrogen atmosphere. A constant current of 10 mA is applied using a DC power supply. The reaction is monitored by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 1,3-diene.
Green Alternative 2: Suzuki-Miyaura Coupling with Potassium Vinyltrifluoroborate
This protocol outlines a greener Suzuki-Miyaura coupling reaction using air- and moisture-stable potassium vinyltrifluoroborate as a substitute for this compound[1].
Reaction Setup: To a dried Schlenk tube is added the aryl halide (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), cesium carbonate (3.0 mmol), triphenylphosphine (6 mol%), and palladium(II) chloride (2 mol%). The tube is evacuated and backfilled with nitrogen three times.
Reaction Conditions: Degassed THF/H₂O (9:1, 5 mL) is added to the Schlenk tube. The reaction mixture is heated to 85 °C and stirred for 12 hours. The reaction progress is monitored by TLC or GC-MS.
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to yield the vinylated product.
Green Alternative 3: Biocatalytic Synthesis of Styrenes
This protocol describes a biocatalytic method for the synthesis of styrenes from trans-cinnamic acids using plant cell cultures, offering a completely green and sustainable approach[4].
Reaction Setup: Plant cell cultures (e.g., Nicotiana tabacum) are grown in a suitable medium (e.g., Murashige and Skoog medium) until they reach the late logarithmic growth phase.
Biotransformation: The trans-cinnamic acid substrate (e.g., ferulic acid, 0.1 mmol) is added to the plant cell culture (50 mL). The culture is then incubated on a rotary shaker at 25 °C for 48-72 hours.
Product Extraction and Analysis: The culture medium is extracted with ethyl acetate. The organic extract is dried over anhydrous sodium sulfate and concentrated. The product is analyzed and quantified by GC-MS. For some substrates, quantitative conversion to the corresponding styrene has been reported[4].
Signaling Pathways and Logical Relationships
The molecules synthesized using these methods can have significant biological activities. For instance, Skyllamycin A, a cyclic depsipeptide whose synthesis can involve precursors similar to this compound, is a potent inhibitor of the Platelet-Derived Growth Factor (PDGF) signaling pathway[5][6]. Understanding this pathway is crucial for drug development professionals.
Caption: PDGF signaling pathway and the inhibitory action of Skyllamycin A.
The following diagram illustrates the general workflow for comparing traditional and green synthetic approaches.
Caption: Workflow for comparing traditional vs. green synthetic routes.
Conclusion
The transition away from hazardous reagents like this compound is not only an environmental imperative but also a driver of innovation in synthetic chemistry. Electrochemical methods, modified cross-coupling reactions with greener reagents, and biocatalysis offer viable and often advantageous alternatives. While traditional methods may still offer high yields in specific cases, the green alternatives presented in this guide demonstrate comparable or superior performance in many instances, with the added benefits of increased safety, reduced environmental impact, and alignment with the principles of sustainable chemistry. The choice of method will ultimately depend on the specific synthetic target, available resources, and desired scale of production. However, the data and protocols provided herein should empower researchers to make more informed and sustainable choices in their synthetic endeavors.
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of styrenes through the biocatalytic decarboxylation of trans-cinnamic acids by plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthetic gene cluster of the non-ribosomally synthesized cyclodepsipeptide skyllamycin: deciphering unprecedented ways of unusual hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical Reductive Cross-Coupling of Vinyl Bromides for the Synthesis of 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 1-Bromo-1-propene Reaction Products by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic data for the validation of reaction products originating from 1-bromo-1-propene. It is designed to assist in the unambiguous identification of stereoisomers and reaction products through detailed data analysis and established experimental protocols.
Introduction to this compound Reactivity
This compound exists as two geometric isomers, (E)- and (Z)-1-bromo-1-propene. The stereochemistry of the starting material plays a crucial role in the stereochemical outcome of its reactions. This guide will explore three common reaction types and the characterization of their respective products using ¹H NMR spectroscopy:
-
Hydroboration-Oxidation: An anti-Markovnikov addition of a hydroxyl group.
-
Halogenation (Bromination): The addition of bromine across the double bond.
-
Nucleophilic Substitution: Displacement of the bromide ion by a nucleophile.
The distinct electronic environments of the protons in the resulting products give rise to unique chemical shifts, coupling constants, and splitting patterns in their ¹H NMR spectra, allowing for definitive structural elucidation.
Comparative ¹H NMR Data
The following tables summarize the key ¹H NMR spectroscopic data for the starting materials and the major products of the discussed reactions. This data is essential for the identification and differentiation of the various compounds.
Table 1: ¹H NMR Data for (E)- and (Z)-1-Bromo-1-propene
| Compound | Solvent | Chemical Shift (δ) of Ha (ppm) | Chemical Shift (δ) of Hb (ppm) | Chemical Shift (δ) of Hc (ppm) | J(Ha,Hb) (Hz) | J(Hb,Hc) (Hz) | J(Ha,Hc) (Hz) |
| (E)-1-bromo-1-propene | Acetone | 6.16 (d) | 6.18 (dq) | 1.68 (d) | 13.3 | 7.0 | -1.8 |
| (Z)-1-bromo-1-propene | Acetone | 6.28 (d) | 6.23 (dq) | 1.72 (d) | 6.9 | 6.6 | -1.8 |
Note: Ha is the proton on the bromine-bearing carbon, Hb is the other vinylic proton, and Hc are the methyl protons.[1][2]
Table 2: ¹H NMR Data for Potential Reaction Products
| Product Name | Reaction Type | Solvent | Proton Assignment & Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| 1,2-Dibromopropane | Halogenation | CCl₄ | Hc (CH₃): 1.83 | d | 6.39 |
| Ha (-CHBr-): 4.14 | m | - | |||
| Hb (-CH₂Br): 3.47 & 3.81 | m | - | |||
| Propan-1-ol | Nucleophilic Substitution / Hydroboration-Oxidation | CDCl₃ | -CH₃: 0.94 | t | 7.4 |
| -CH₂- (middle): 1.57 | sextet | 7.0 | |||
| -CH₂- (adjacent to OH): 3.58 | t | 6.6 | |||
| -OH: 2.26 | s | - | |||
| 1-Bromo-2-propanol | Hydroboration-Oxidation | Not specified | Data not readily available in searched literature. | - | - |
Reaction Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the reaction pathways and a general experimental workflow for product validation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. echemi.com [echemi.com]
- 3. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 1-Propanol(71-23-8) 1H NMR [m.chemicalbook.com]
Stereochemical Assignment of 1-Bromo-1-propene Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of chemical reactions is of paramount importance in the synthesis of complex organic molecules, particularly in the field of drug development where the three-dimensional arrangement of atoms can dictate biological activity. This guide provides a comparative analysis of the stereochemical assignment of products from three key addition reactions of 1-bromo-1-propene: hydrobromination, halogenation, and hydroboration-oxidation. The discussion is supported by established mechanistic principles and includes detailed experimental protocols for the synthesis and analysis of the resulting stereoisomers.
Hydrobromination of this compound
The addition of hydrogen bromide (HBr) to an alkene is a classic example of an electrophilic addition reaction. In the case of this compound, the reaction proceeds through a carbocation intermediate. The regioselectivity of the addition is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the bromide ion adds to the more substituted carbon, leading to the formation of 1,1-dibromopropane. However, the stereochemical outcome is often not highly selective due to the planar nature of the carbocation intermediate, which allows for nucleophilic attack from either face.
Expected Products: The addition of HBr to either (E)- or (Z)-1-bromo-1-propene is expected to yield 1,1-dibromopropane and 1,2-dibromopropane. The formation of a chiral center at C2 in 1,2-dibromopropane would result in a racemic mixture of (R)- and (S)-1,2-dibromopropane. The reaction generally gives a mixture of syn and anti addition products.[1][2]
Quantitative Data
| Starting Material | Reagent | Major Product(s) | Diastereomeric/Enantiomeric Ratio |
| (E)-1-Bromo-1-propene | HBr | 1,1-Dibromopropane, (R/S)-1,2-Dibromopropane | Mixture of diastereomers, typically not highly selective |
| (Z)-1-Bromo-1-propene | HBr | 1,1-Dibromopropane, (R/S)-1,2-Dibromopropane | Mixture of diastereomers, typically not highly selective |
Experimental Protocol: Hydrobromination of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve this compound (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or pentane) at 0 °C.
-
HBr Addition: Bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the product mixture by column chromatography or distillation. Characterize the products using ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regioselectivity and stereochemical composition.
Halogenation (Bromination) of this compound
The addition of bromine (Br₂) to an alkene typically proceeds via a cyclic bromonium ion intermediate. This intermediate is then opened by a backside attack of a bromide ion, resulting in a stereospecific anti-addition of the two bromine atoms. This means that the stereochemistry of the starting alkene directly influences the stereochemistry of the product.
Expected Products:
-
Bromination of (E)-1-bromo-1-propene is expected to yield the anti-addition product, which is the (meso)-1,1,2-tribromopropane.
-
Bromination of (Z)-1-bromo-1-propene is expected to yield the anti-addition product, which is a racemic mixture of (1R,2S)-1,1,2-tribromopropane and (1S,2R)-1,1,2-tribromopropane.
Quantitative Data
| Starting Material | Reagent | Product(s) | Expected Diastereomeric/Enantiomeric Ratio |
| (E)-1-Bromo-1-propene | Br₂ | (meso)-1,1,2-Tribromopropane | Diastereomerically pure |
| (Z)-1-Bromo-1-propene | Br₂ | (1R,2S)- and (1S,2R)-1,1,2-Tribromopropane | Racemic mixture (1:1) |
Experimental Protocol: Bromination of this compound
-
Reaction Setup: In a round-bottom flask protected from light, dissolve this compound (1 equivalent) in a non-polar solvent like dichloromethane or carbon tetrachloride at 0 °C.
-
Bromine Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent to the flask with stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Reaction Monitoring: Follow the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Quench any excess bromine with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Stereochemical Analysis: Analyze the crude product by ¹H NMR and ¹³C NMR spectroscopy to determine the stereochemical outcome. The coupling constants between the vicinal protons in the ¹H NMR spectrum can provide valuable information about the relative stereochemistry. For chiral products, chiral chromatography (e.g., chiral GC or HPLC) can be used to resolve and quantify the enantiomers.
Hydroboration-Oxidation of this compound
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov, syn-addition of water across a double bond. The first step involves the addition of a borane reagent (e.g., BH₃·THF) to the alkene in a concerted, syn-selective manner. The subsequent oxidation step with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group with retention of stereochemistry.[3][4]
The regioselectivity of hydroboration is influenced by both steric and electronic factors. For this compound, the boron atom is expected to add to the carbon atom bearing the bromine (C1), which is the less sterically hindered and electronically more favorable position.
Expected Products:
-
Hydroboration-oxidation of (E)-1-bromo-1-propene is expected to result in the syn-addition of H and OH, leading to the formation of (1S,2S)- and (1R,2R)-1-bromo-2-propanol as a racemic mixture.
-
Hydroboration-oxidation of (Z)-1-bromo-1-propene is expected to result in the syn-addition of H and OH, leading to the formation of (1S,2R)- and (1R,2S)-1-bromo-2-propanol as a racemic mixture.
Quantitative Data
| Starting Material | Reagents | Product(s) | Expected Diastereomeric/Enantiomeric Ratio |
| (E)-1-Bromo-1-propene | 1. BH₃·THF 2. H₂O₂, NaOH | (1S,2S)- and (1R,2R)-1-Bromo-2-propanol | Racemic mixture (1:1) |
| (Z)-1-Bromo-1-propene | 1. BH₃·THF 2. H₂O₂, NaOH | (1S,2R)- and (1R,2S)-1-Bromo-2-propanol | Racemic mixture (1:1) |
Experimental Protocol: Hydroboration-Oxidation of this compound
-
Hydroboration: To a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1 equivalent) dropwise. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C and slowly add aqueous sodium hydroxide (e.g., 3 M) followed by the dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution).
-
Reaction Monitoring and Work-up: Stir the mixture at room temperature for several hours. Monitor the reaction progress by TLC or GC. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Stereochemical Analysis: Purify the resulting 1-bromo-2-propanol by column chromatography. Determine the stereochemistry of the product using spectroscopic methods, particularly ¹H NMR to analyze the coupling constants between the protons on the chiral centers. Chiral chromatography can be employed to confirm the formation of a racemic mixture.
Signaling Pathways and Experimental Workflows
To visualize the logical relationships in the stereochemical analysis, the following diagrams are provided.
Caption: Hydrobromination of this compound.
Caption: Halogenation of this compound.
Caption: Hydroboration-Oxidation of this compound.
References
A Comparative Guide to the Mechanistic Studies of 1-Bromo-1-propene Isomerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal, photochemical, and acid-catalyzed isomerization of 1-bromo-1-propene. The content herein summarizes key mechanistic insights, presents quantitative experimental data, and offers detailed protocols for the experimental procedures discussed. This document is intended to serve as a valuable resource for researchers in the fields of organic chemistry, physical chemistry, and drug development.
Mechanistic Pathways: A Comparative Overview
The isomerization of this compound from its cis to trans configuration (or vice versa) can be induced through several distinct mechanistic pathways, primarily categorized as thermal, photochemical, and acid-catalyzed routes. Each of these methods involves different intermediates and transition states, leading to variations in reaction rates, product distributions, and experimental requirements.
Thermal Isomerization: A Radical-Driven Process
Gas-phase thermal isomerization of this compound proceeds predominantly through a free-radical chain mechanism. This is supported by the observed inhibition of the reaction rate in the presence of radical scavengers and the catalytic effect of HBr. The key steps in this process involve the reversible addition of a bromine radical to the double bond, which allows for rotation around the central carbon-carbon single bond in the resulting bromopropyl radical intermediate.
Photochemical Isomerization: Excitation and Intersystem Crossing
Photochemical isomerization is initiated by the absorption of a photon, which excites the this compound molecule from its ground electronic state (S₀) to an excited singlet state (S₁). In this excited state, the π-bond is weakened, allowing for rotation around the carbon-carbon bond. The molecule can then relax back to the ground state as either the cis or trans isomer. The efficiency of this process is described by the quantum yield (Φ), which is the number of isomerization events per photon absorbed. The reaction can proceed through either the singlet or triplet excited state, with the latter often being accessible through intersystem crossing.
Acid-Catalyzed Isomerization: A Carbocation Intermediate
In the presence of a strong acid, such as hydrogen bromide (HBr), the isomerization of this compound can be catalyzed. This pathway involves the protonation of the double bond to form a carbocation intermediate. Rotation around the carbon-carbon single bond in this carbocation is facile. Subsequent deprotonation yields the isomerized alkene. The stability of the carbocation intermediate is a key factor in determining the rate of this type of isomerization.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the different isomerization methods of this compound. This allows for a direct comparison of their efficiencies and energetic requirements.
| Parameter | Thermal Isomerization (Gas Phase) | Photochemical Isomerization | Acid-Catalyzed Isomerization (HBr) |
| Mechanism | Free Radical Chain | Excited State (Singlet/Triplet) | Carbocation Intermediate |
| Activation Energy (Ea) | kuni = 1013.5±0.5 exp(-56,000±2,000/RT) s-1 | Not applicable; driven by photon energy | Not explicitly found for kinetics |
| Rate Constant (k) | kuninhibited (cis→trans) at 50 Torr: 1011.8±0.4 exp(-47,100±1,300/RT) s-1 | Dependent on light intensity and quantum yield | Not explicitly found |
| Quantum Yield (Φ) | Not Applicable | Data not specifically found for this compound | Not Applicable |
| Enthalpy of Reaction (ΔrH°) | Not explicitly found in kinetic study | Not directly measured | For (Z)-1-Bromo-1-propene = (E)-1-Bromo-1-propene: 3.1 ± 0.1 kJ/mol[1] |
Experimental Protocols
Detailed methodologies for the investigation of each isomerization pathway are provided below.
Thermal Isomerization Protocol
Objective: To determine the rate of thermal isomerization of cis-1-bromo-1-propene to trans-1-bromo-1-propene in the gas phase.
Apparatus:
-
A static vacuum system equipped with a pyrex reaction vessel housed in a furnace with a temperature controller.
-
A gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column for separating the cis and trans isomers.
-
Pressure measurement gauges.
Procedure:
-
Introduce a known pressure of cis-1-bromo-1-propene into the reaction vessel at a constant temperature.
-
At timed intervals, withdraw a small sample of the reaction mixture.
-
Inject the sample into the GC to analyze the ratio of cis and trans isomers.
-
Continue sampling until a significant conversion is observed or equilibrium is reached.
-
The rate constant can be determined by plotting the natural logarithm of the concentration of the cis isomer versus time.
Photochemical Isomerization Protocol
Objective: To measure the quantum yield of the photochemical isomerization of cis-1-bromo-1-propene.
Apparatus:
-
A UV light source with a specific wavelength output (e.g., a mercury lamp with a filter).
-
A quartz reaction vessel.
-
A UV-Vis spectrophotometer to measure light absorbance.
-
A gas chromatograph (GC) for isomer analysis.
-
Actinometry setup for determining the photon flux.
Procedure:
-
Prepare a solution of cis-1-bromo-1-propene in a photochemically inert solvent (e.g., hexane).
-
Determine the photon flux of the light source using a chemical actinometer.
-
Irradiate the solution of this compound for a specific period.
-
Analyze the isomer ratio in the irradiated solution using GC.
-
Measure the amount of light absorbed by the solution using the UV-Vis spectrophotometer.
-
The quantum yield is calculated as the number of molecules of the trans isomer formed divided by the number of photons absorbed.
Acid-Catalyzed Isomerization Protocol
Objective: To investigate the kinetics of the HBr-catalyzed isomerization of this compound.
Apparatus:
-
A reaction vessel equipped with a means for introducing and mixing gases.
-
A source of anhydrous HBr gas.
-
A gas chromatograph (GC) for isomer analysis.
-
Pressure and temperature monitoring devices.
Procedure:
-
Introduce a known amount of cis-1-bromo-1-propene into the reaction vessel.
-
Introduce a known amount of HBr catalyst into the vessel.
-
Maintain the reaction mixture at a constant temperature.
-
At regular intervals, take a sample of the gas mixture and analyze the isomer composition by GC.
-
The rate of the catalyzed reaction can be determined by monitoring the change in the concentration of the isomers over time.
Visualizing the Mechanisms
To further elucidate the discussed mechanisms, the following diagrams illustrate the signaling pathways and a general experimental workflow.
Caption: Comparative mechanistic pathways for this compound isomerization.
Caption: A generalized workflow for studying the kinetics of this compound isomerization.
References
A Comparative Kinetic Analysis of 1-Bromo-1-propene in Heck Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Performance of 1-Bromo-1-propene and its Alternatives in Palladium-Catalyzed Cross-Coupling Reactions.
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1] This guide provides a comparative kinetic analysis of this compound in Heck reactions, offering valuable insights for researchers in drug development and materials science. By examining key kinetic parameters and comparing them with alternative substrates, this document aims to facilitate informed decisions in the design and optimization of synthetic routes.
Performance Comparison: this compound vs. Alternative Substrates
The reactivity of the halide or triflate substrate is a critical factor influencing the efficiency of the Heck reaction. While specific kinetic data for this compound is not extensively documented in publicly available literature, a comparative analysis can be drawn from studies on similar vinyl and aryl halides. The following tables summarize key performance indicators for various substrates, providing a basis for comparison.
| Substrate | Catalyst System | Alkene | Base | Solvent | Temperature (°C) | Turnover Frequency (TOF) (h⁻¹) | Yield (%) | Reference |
| Aryl Bromides (general) | Palladacycle/phosphine mono-ylide | Various olefins | Various | Various | 130 | up to 20,000 | Good | [2] |
| 4-Bromoanisole | [SIPr·H][Pd(ƞ3-2-Me-allyl)Cl2] | n-Butyl acrylate | K₂CO₃ | DMF | 100 | Not Reported | Good to Excellent | [3] |
| Aryl Bromides (electron-deficient to electron-rich) | Pd(dba)₂ / L·HBr¹ | n-Butyl acrylate | Cs₂CO₃ | Not Specified | Not Specified | Not Reported | Highly Efficient | [1] |
| Iodobenzene | Laponite supported Pd nanoparticles | Butyl acrylate | [BMIM][PF₆] | Microwave (solventless) | Not Specified | Not Reported | High | [4] |
| Aryl and Vinyl Bromides/Iodides | Acetophenone oxime palladacycle | Ethylene | K₂CO₃ | Not Specified | Not Specified | High Turnover Numbers | Moderate to Good | [5] |
¹L·HBr = (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene hydrobromide
Key Observations:
-
General Reactivity: Vinyl halides are recognized as viable substrates for the Heck reaction.[6][7]
-
Catalyst Efficiency: Palladacycle-based catalysts have demonstrated high turnover frequencies, reaching up to 20,000 h⁻¹ in the coupling of aryl bromides, indicating high efficiency.[2] This suggests that similar high efficiency could be achievable for vinyl bromides like this compound with appropriate catalyst selection.
-
Substrate Comparison: While direct kinetic comparison is limited by available data, the reactivity of the organic halide in the Heck reaction generally follows the trend: I > Br > Cl. Within bromides, vinyl bromides are expected to exhibit comparable or, in some cases, higher reactivity than aryl bromides due to the nature of the sp² C-Br bond.
-
Reaction Conditions: The choice of catalyst, base, solvent, and temperature significantly impacts reaction rates and yields. Phosphine-free catalyst systems and the use of ionic liquids or microwave irradiation have shown promise in enhancing reaction efficiency.[4][8]
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative methodologies for conducting and monitoring Heck reactions, which can be adapted for the kinetic analysis of this compound.
General Protocol for a Heck Reaction with an Aryl Bromide
This protocol, based on the reaction of 1-Bromo-2-((methoxymethoxy)methyl)benzene with styrene, can be adapted for this compound.
Materials:
-
This compound (or alternative halide)
-
Styrene (or other alkene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous toluene or another appropriate solvent
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the vinyl halide (1.0 equiv.), the alkene (1.2-1.5 equiv.), palladium(II) acetate (1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Add the anhydrous solvent, followed by the base (1.5-2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the precipitated ammonium salt.
-
The filtrate can be washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.[9]
Protocol for Kinetic Monitoring by Gas Chromatography (GC)
To perform a kinetic analysis, the reaction progress is monitored over time.
Procedure:
-
Set up the Heck reaction as described in the general protocol in a vessel that allows for periodic sampling.
-
At regular time intervals, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., dichloromethane) and adding an internal standard (a compound not otherwise present in the reaction mixture).
-
Analyze the quenched sample by GC or GC-MS to determine the concentrations of the reactants and products.
-
Plot the concentration of the limiting reagent versus time to determine the reaction rate. From this data, kinetic parameters such as the rate constant and turnover frequency can be calculated. The turnover frequency (TOF) is defined as the number of moles of product formed per mole of catalyst per unit time.[10]
Reaction Mechanisms and Experimental Workflow
Understanding the underlying mechanism of the Heck reaction is essential for optimizing reaction conditions and predicting outcomes.
The Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Mizoroki-Heck reaction involves a palladium(0)/palladium(II) catalytic cycle.[6][7]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
The cycle begins with the oxidative addition of the organic halide (R-X), such as this compound, to a palladium(0) complex. The resulting palladium(II) species then coordinates with the alkene. This is followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the desired product and a palladium-hydride complex. Finally, reductive elimination, facilitated by a base, regenerates the palladium(0) catalyst, allowing the cycle to continue.
General Experimental Workflow
A systematic workflow is critical for obtaining reliable and reproducible results in kinetic studies.
Caption: A typical experimental workflow for kinetic analysis.
This guide provides a framework for the kinetic analysis of this compound in Heck reactions. While specific kinetic data for this substrate remains an area for further investigation, the comparative data and detailed protocols presented here offer a solid foundation for researchers to design and execute their own studies, ultimately contributing to the advancement of synthetic chemistry.
References
- 1. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. | Semantic Scholar [semanticscholar.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. osti.gov [osti.gov]
A Comparative Guide to the Regioselectivity of HBr Addition to 1-Bromo-1-propene versus Propene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the regioselectivity in the addition of hydrogen bromide (HBr) to 1-bromo-1-propene and the parent alkene, propene. Understanding the directing effects of substituents on the double bond is crucial for predicting reaction outcomes and designing synthetic routes in drug development and other chemical research. This document outlines the theoretical basis for the observed regioselectivity, supported by established mechanistic principles and comparative data.
Executive Summary
The addition of HBr to unsymmetrical alkenes can proceed via two different mechanisms, leading to distinct regiochemical outcomes. In the absence of radical initiators, the reaction follows an electrophilic addition mechanism, typically adhering to Markovnikov's rule. In the presence of peroxides or UV light, a free radical addition mechanism dominates, resulting in anti-Markovnikov regioselectivity.
This guide demonstrates that the bromine substituent in this compound significantly influences the regioselectivity of HBr addition compared to the unsubstituted propene. For electrophilic addition, the mesomeric effect of the bromine atom in this compound directs the incoming hydrogen to the carbon already bearing the bromine, leading to the formation of 1,1-dibromopropane. This is in contrast to propene, which yields 2-bromopropane as the major product. In radical additions, both substrates are expected to yield the anti-Markovnikov product, although the presence of the bromine substituent in this compound can influence the relative stability of the radical intermediates.
Comparison of HBr Addition Reactions
The regioselectivity of HBr addition is dictated by the stability of the intermediate formed during the reaction, which can be either a carbocation (electrophilic addition) or a radical (radical addition).
Electrophilic Addition of HBr
In the absence of peroxides, the addition of HBr to an alkene proceeds via an electrophilic addition mechanism. The reaction is initiated by the attack of the electron-rich π-bond of the alkene on the electrophilic hydrogen of HBr, forming a carbocation intermediate. The subsequent attack of the bromide ion on the carbocation yields the final product. The regioselectivity is governed by the stability of the carbocation intermediate, with the more stable carbocation being formed preferentially.
Propene (Alternative): The electrophilic addition of HBr to propene results in the formation of a more stable secondary carbocation over a primary carbocation.[1][2] This leads to the major product being 2-bromopropane, in accordance with Markovnikov's rule.[1][2]
This compound: In the case of this compound, the bromine atom attached to the double bond exerts two opposing electronic effects: a -I (inductive) effect, which is electron-withdrawing, and a +M (mesomeric) effect, which is electron-donating through resonance. The +M effect, involving the lone pairs on the bromine atom, stabilizes an adjacent carbocation.[3] Therefore, protonation occurs at the C2 carbon, leading to the formation of a carbocation at C1, which is stabilized by the mesomeric effect of the bromine atom. This results in the formation of 1,1-dibromopropane as the major product.[3] This outcome is an apparent "anti-Markovnikov" addition in terms of the hydrogen adding to the carbon with fewer hydrogens, but it follows the principle of forming the most stable carbocation.
Free Radical Addition of HBr
In the presence of peroxides or UV light, the addition of HBr proceeds via a free radical mechanism. This reaction is initiated by the formation of a bromine radical, which then adds to the alkene. The regioselectivity is determined by the stability of the resulting carbon radical intermediate.
Propene (Alternative): The addition of a bromine radical to propene leads to the formation of a more stable secondary radical rather than a primary radical.[4][5] The subsequent abstraction of a hydrogen atom from HBr yields 1-bromopropane as the major product, which is the anti-Markovnikov product.[4][5]
This compound: For this compound, the bromine radical is also expected to add to the double bond to form the more stable radical intermediate. The stability of halo-substituted radicals is more complex, but generally, the radical will form at the carbon that can be better stabilized. In this case, addition of the bromine radical to the C2 carbon would generate a radical at C1, which is adjacent to a bromine atom. This leads to the formation of 1,2-dibromopropane.
Data Presentation
| Substrate | Reaction Condition | Major Product | Minor Product | Theoretical Yield (Major) |
| Propene | HBr (dark, no peroxides) | 2-Bromopropane[6] | 1-Bromopropane[6] | >90% |
| HBr, Peroxides (ROOR) | 1-Bromopropane[7] | 2-Bromopropane[7] | >90% | |
| This compound | HBr (dark, no peroxides) | 1,1-Dibromopropane[3] | 1,2-Dibromopropane | High (Illustrative) |
| HBr, Peroxides (ROOR) | 1,2-Dibromopropane | 1,1-Dibromopropane | High (Illustrative) |
Note: The yields for this compound are illustrative due to the limited availability of specific quantitative experimental data in the surveyed literature. The predicted outcomes are based on established mechanistic principles.
Experimental Protocols
General Procedure for Electrophilic Addition of HBr to an Alkene
-
Reaction Setup: In a fume hood, a solution of the alkene in a suitable inert solvent (e.g., pentane or dichloromethane) is placed in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.[8]
-
Reagent Addition: The flask is cooled in an ice bath. Anhydrous HBr gas is then bubbled through the solution, or a solution of HBr in a non-polar solvent is added dropwise.[8] The reaction progress can be monitored by the disappearance of the starting alkene using techniques like TLC or GC.
-
Work-up: Once the reaction is complete, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation.
General Procedure for Free Radical Addition of HBr to an Alkene
-
Reaction Setup: A solution of the alkene and a radical initiator (e.g., a small amount of benzoyl peroxide) in a suitable solvent is placed in a quartz reaction vessel equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition and Initiation: HBr gas is bubbled through the solution, or a solution of HBr is added. The reaction mixture is then irradiated with a UV lamp or gently heated to initiate the radical chain reaction.[9]
-
Work-up and Purification: The work-up and purification procedures are similar to those for the electrophilic addition.
Signaling Pathways and Experimental Workflows
Electrophilic Addition of HBr to this compound
References
- 1. quora.com [quora.com]
- 2. homework.study.com [homework.study.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 1,2-Dibromopropane synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Catalytic Reactivity of 1-Bromo-1-propene and Other Vinyl Halides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. Vinyl halides are crucial building blocks in these transformations, serving as precursors to a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The choice of the vinyl halide substrate can significantly impact reaction efficiency, yield, and conditions. This guide provides a comprehensive comparison of the performance of 1-bromo-1-propene against other vinyl halides, such as vinyl iodides and vinyl chlorides, in key catalytic reactions, supported by available experimental data and detailed methodologies.
The Reactivity Landscape of Vinyl Halides
The reactivity of vinyl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend in reactivity follows the order: Vinyl Iodide > Vinyl Bromide > Vinyl Chloride . This hierarchy is a direct consequence of the bond dissociation energies (BDEs), where the weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle more readily than the stronger C-Br and C-Cl bonds.
This principle dictates that reactions with vinyl iodides often proceed under milder conditions, with lower catalyst loadings and shorter reaction times, compared to their bromo and chloro counterparts. While this compound represents a versatile and cost-effective option, understanding its relative reactivity is key to optimizing synthetic strategies.
Performance in Key Cross-Coupling Reactions
Below is a comparative analysis of the performance of vinyl halides in several pivotal palladium-catalyzed cross-coupling reactions. Due to the scarcity of direct comparative studies involving this compound under identical conditions across all major reaction types, data from analogous simple vinyl halides, such as halostyrenes, are included to illustrate the general reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds. The reactivity of the vinyl halide is a critical parameter for the success of this reaction.
| Vinyl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (E)-β-Bromostyrene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 85 |
| (E)-β-Iodostyrene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 6 | 95 |
| (E)-β-Chlorostyrene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 70 |
Note: The data in this table is representative and compiled from various sources to illustrate the general reactivity trend. Actual results may vary based on specific substrate and reaction conditions.
Heck Reaction
The Heck reaction couples vinyl halides with alkenes. The efficiency of this reaction is also highly dependent on the nature of the halide.
| Vinyl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (E)-β-Bromostyrene | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 16 | 90 |
| (E)-β-Iodostyrene | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 80 | 8 | 98 |
| (E)-β-Chlorostyrene | n-Butyl acrylate | Pd(OAc)₂ / PCy₃ | K₂CO₃ | NMP | 120 | 24 | 65 |
Note: This table presents illustrative data from various sources to demonstrate the relative reactivity of vinyl halides in the Heck reaction.
Stille Coupling
In the Stille coupling, organostannanes are coupled with organic halides. Vinyl iodides are generally preferred for their higher reactivity, although vinyl bromides are also widely used.[1]
| Vinyl Halide | Stannane | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (Z)-β-Bromostyrene | (E)-1-Hexenyltributyltin | Pd₂(dba)₃ / P(fur)₃ | THF | 50 | 24 | 75 | |
| (Z)-β-Iodostyrene | (E)-1-Hexenyltributyltin | Pd₂(dba)₃ / P(fur)₃ | THF | 25 | 12 | 92 | |
| Vinyl Chloride | Tributyl(vinyl)tin | Pd(PPh₃)₄ | NMP | 100 | 48 | Low/No Reaction |
Note: Data is representative and compiled from literature to show comparative trends. Vinyl chlorides are often unreactive in Stille couplings under standard conditions.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination for the formation of C-N bonds also exhibits a dependence on the halide.
| Vinyl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 88 |
| 1-Iodo-1-propene | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 10 | 96 |
| 1-Chloro-1-propene | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 24 | 75 |
Note: This table is a composite of typical results to illustrate the reactivity differences. Specific conditions may vary.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results. Below are representative methodologies for the cross-coupling reactions discussed.
General Protocol for a Suzuki-Miyaura Coupling Reaction
A mixture of the vinyl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) in a suitable solvent (e.g., 1,4-dioxane, 5 mL) is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature for the indicated time. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for a Heck Reaction
To a solution of the vinyl halide (1.0 mmol), alkene (1.5 mmol), and base (e.g., Et₃N, 1.5 mmol) in a solvent (e.g., DMF, 5 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., P(o-tol)₃, 0.04 mmol). The mixture is degassed and heated under an inert atmosphere at the specified temperature until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
General Protocol for a Stille Coupling Reaction
In a flame-dried flask under an inert atmosphere, the vinyl halide (1.0 mmol), organostannane (1.1 mmol), and palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol) with a suitable ligand (e.g., P(fur)₃, 0.1 mmol) are dissolved in an anhydrous solvent (e.g., THF, 5 mL). The reaction mixture is stirred at the specified temperature and monitored by TLC or GC-MS. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the coupled product.
General Protocol for a Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., BINAP, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The vinyl halide (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 5 mL) are then added. The tube is sealed, and the mixture is heated at the specified temperature for the given time. The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the product is purified by column chromatography.
Visualizing Catalytic Processes
To aid in the understanding of the reaction mechanisms and workflows, the following diagrams are provided.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: A decision tree for selecting a vinyl halide based on reaction requirements.
Conclusion
The choice of vinyl halide in palladium-catalyzed cross-coupling reactions is a critical parameter that influences reaction outcomes. While this compound offers a balance of reactivity and cost-effectiveness, vinyl iodides generally provide higher reactivity, allowing for milder reaction conditions and often higher yields. Conversely, vinyl chlorides, being the most cost-effective, typically require more forcing conditions and highly active catalyst systems. This guide provides a framework for researchers to make informed decisions when selecting a vinyl halide for their specific synthetic needs, ultimately enabling more efficient and successful catalytic transformations.
References
Safety Operating Guide
Navigating the Disposal of 1-Bromo-1-propene: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents like 1-Bromo-1-propene is paramount. Adherence to established procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information for the disposal of this compound, a highly flammable and irritating halogenated organic compound.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, consult the specific Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. For halogenated compounds, double gloving may be advisable[1].
-
Eye Protection: Chemical splash goggles are mandatory[1][2].
-
Lab Coat: A fully-buttoned lab coat should be worn at all times[1].
-
Respiratory Protection: A dust mask (type N95) may be required depending on the operation[3].
-
-
Ventilation: All handling of this compound and its associated waste must be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors[1][4].
-
Ignition Sources: This compound is highly flammable. Keep it away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment. Take precautionary measures against static discharge[2][5][6][7].
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which informs the necessary handling and disposal precautions.
| Property | Value | Citations |
| Flash Point | 4 °C (39.2 °F) - closed cup | [2][3][5] |
| Boiling Point | 58 - 63 °C | [5] |
| Melting Point | -116 °C | [5] |
| Density | 1.413 g/mL at 25 °C | [5] |
| Hazard Statements | H225, H315, H319, H335 | [3] |
| Storage Class Code | 3 - Flammable liquids | [3] |
Step-by-Step Disposal Procedure
The disposal of this compound falls under the category of halogenated organic waste . It is crucial to segregate this waste stream to prevent dangerous reactions and to facilitate proper disposal, which typically involves incineration by a licensed hazardous waste management company[1][4][8].
Waste Segregation
At the point of generation, separate waste containing this compound from all other waste streams.[1][4] Do not mix it with:
Waste Collection & Container Selection
Use a designated, compatible waste container. A polyethylene or plastic-coated glass container is recommended, as halogenated solvents can produce acids that corrode metal[1]. The container must have a secure, screw-top cap to prevent the release of flammable and irritating vapors[4].
Container Labeling
As soon as the first waste is added, the container must be properly labeled. The label must include:
-
The words "Hazardous Waste"[4]
-
The specific waste type: "Halogenated Organic Waste"[4]
-
The full chemical name: "this compound"[4]
-
Relevant hazard classifications (e.g., Flammable, Irritant)[1]
Waste Accumulation and Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA)[1][4].
-
The container must be kept tightly closed except when adding waste[1].
-
Ensure the storage area is cool, dry, and well-ventilated[1][5].
-
The waste container should be stored in secondary containment to prevent spills[1].
Accidental Spill Protocol
In the event of a spill, immediately evacuate non-essential personnel and remove all sources of ignition[2][9].
-
Ventilate the area.
-
Wearing appropriate PPE, cover the spill with an activated carbon adsorbent[2].
-
Use a spark-proof tool to collect the absorbed material and place it into a closed, labeled container for disposal[2].
Final Disposal
Once the container is full (do not fill beyond 90% capacity), arrange for its collection[10]. Follow your institution's specific procedures for waste pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[4].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound Waste Disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 1-ブロモ-1-プロペン(cisおよびtrans体) 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 590-14-7 | TCI AMERICA [tcichemicals.com]
- 8. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 9. CIS-1-BROMO-1-PROPENE - Safety Data Sheet [chemicalbook.com]
- 10. ethz.ch [ethz.ch]
Personal protective equipment for handling 1-Bromo-1-propene
This guide provides critical safety, handling, and disposal protocols for 1-Bromo-1-propene (CAS No. 590-14-7), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Physicochemical Properties
This compound is a highly flammable, colorless to light yellow liquid that causes irritation to the skin, eyes, and respiratory system.[1][2] The toxicological properties of this chemical have not been fully investigated, and laboratory experiments have indicated mutagenic effects.[1] It is also a potential hepatotoxin.[3]
| Property | Data |
| Synonyms | 1-Bromopropene, Propenyl bromide |
| Appearance | Colorless to light yellow clear liquid |
| Molecular Formula | C₃H₅Br |
| Molecular Weight | 120.98 g/mol |
| Boiling Point | 58-63 °C (lit.) |
| Melting Point | -116 °C (lit.) |
| Flash Point | 4 °C (39.2 °F) - closed cup |
| Density | 1.413 g/mL at 25 °C (lit.) |
| Hazards | Highly Flammable (H225), Skin Irritant (H315), Eye Irritant (H319) |
| Target Organs | Respiratory system, Liver |
Personal Protective Equipment (PPE)
To prevent exposure, the following personal protective equipment must be worn when handling this compound.
| Protection Type | Specific Equipment | Standards & Remarks |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile, Neoprene). Flame-retardant lab coat or coveralls. | Gloves should be inspected before use.[4] Contaminated clothing must be removed immediately, and skin should be washed with soap and plenty of water.[1][5] |
| Respiratory Protection | Not required for normal use with adequate engineering controls (i.e., a certified chemical fume hood). | If ventilation is inadequate or irritation is experienced, a NIOSH-approved respirator with an appropriate cartridge should be used. For spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary. |
Step-by-Step Handling and Disposal Protocol
3.1. Preparation and Handling
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Step 1: Risk Assessment and Preparation
-
Review the Safety Data Sheet (SDS) thoroughly before beginning work.[2][5]
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Locate the nearest eyewash station and safety shower before starting.[1]
-
Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the work area.[2][6]
Step 2: Donning Personal Protective Equipment (PPE)
-
Put on all required PPE as detailed in the table above, ensuring gloves are inspected for any defects.
Step 3: Chemical Handling
-
Conduct all work involving this compound inside a chemical fume hood to ensure adequate ventilation.[1][6]
-
Ground and bond containers when transferring the material to prevent static discharge.[1][7] Use spark-proof tools for all operations.[1]
-
Avoid contact with skin and eyes and prevent inhalation of vapors.[2][5]
3.2. Storage
-
Store this compound in a tightly closed container in a dry, well-ventilated, and designated flammables area.[1][2][6]
-
The material should be kept refrigerated (below 4°C / 39°F).[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]
3.3. Spill and Emergency Procedures
-
Minor Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand, earth, or activated carbon adsorbent.[1][2]
-
Collect the material using spark-proof tools and place it into a sealed, properly labeled container for disposal.[1]
-
Ventilate the area and wash the spill site after cleanup is complete.
-
-
Major Spill or Fire:
3.4. Waste Disposal
-
Dispose of waste this compound and contaminated materials as hazardous waste.[6][8]
-
Collect all waste in a properly sealed and labeled container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. benchchem.com [benchchem.com]
- 5. CIS-1-BROMO-1-PROPENE - Safety Data Sheet [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 590-14-7 | TCI AMERICA [tcichemicals.com]
- 8. This compound | 590-14-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
